molecular formula C9H11FN2O2 B13535667 Ethyl (6-fluoropyridin-2-yl)glycinate

Ethyl (6-fluoropyridin-2-yl)glycinate

Cat. No.: B13535667
M. Wt: 198.19 g/mol
InChI Key: YNLYUKUBEJXXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (6-fluoropyridin-2-yl)glycinate (CAS 1249660-05-6) is a fluorinated pyridine derivative with the molecular formula C9H11FN2O2 and a molecular weight of 198.20 g/mol . This compound serves as a valuable building block in medicinal chemistry and radiopharmaceutical research. Fluoropyridinyl glycine derivatives are of significant interest in the development of positron emission tomography (PET) radiotracers; for instance, structurally related compounds have been synthesized and evaluated as potential renal PET imaging agents to assess kidney function . Furthermore, glycomimetics that incorporate aromatic amino acid motifs are a prominent area of research for inhibiting carbohydrate-binding proteins (lectins) involved in various disease processes, including cancer, inflammation, and infection . As a fluorinated glycine ester, this product offers researchers a versatile synthon for further chemical exploration and development. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

ethyl 2-[(6-fluoropyridin-2-yl)amino]acetate

InChI

InChI=1S/C9H11FN2O2/c1-2-14-9(13)6-11-8-5-3-4-7(10)12-8/h3-5H,2,6H2,1H3,(H,11,12)

InChI Key

YNLYUKUBEJXXCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC(=CC=C1)F

Origin of Product

United States

Foundational & Exploratory

Ethyl (6-fluoropyridin-2-yl)glycinate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1249660-05-6 | Formula: C


H

FN

O

| M.W.: 198.19 g/mol

Executive Summary

Ethyl (6-fluoropyridin-2-yl)glycinate is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of peptidomimetics and enzyme inhibitors. Structurally, it consists of a glycine ethyl ester backbone


-arylated at the 2-position of a 6-fluoropyridine ring.

This compound represents a strategic scaffold in drug design: the fluorine atom at the 6-position modulates the basicity of the pyridine nitrogen (reducing pKa), enhances metabolic stability by blocking oxidative metabolism at a labile site, and alters the lipophilicity profile (LogP). It serves as a critical intermediate in the synthesis of HIF prolyl hydroxylase inhibitors and various GPCR ligands.

Chemical Identity & Structural Analysis[1][2][3]

Structural Disambiguation

While "glycinate" nomenclature can be ambiguous, in commercial and synthetic contexts, this specific designation refers to the


-substituted  derivative.
  • Preferred IUPAC Name: Ethyl

    
    -(6-fluoropyridin-2-yl)glycinate
    
  • Systematic Name: Ethyl 2-((6-fluoropyridin-2-yl)amino)acetate

  • SMILES: CCOC(=O)CNC1=NC(F)=CC=C1

Physicochemical Profile

The incorporation of fluorine induces significant electronic changes compared to the non-fluorinated analog (Ethyl (pyridin-2-yl)glycinate).

PropertyValue (Experimental/Predicted)Medicinal Chemistry Implication
Molecular Weight 198.19Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery).
LogP (cLogP) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.
TPSA ~55 ŲWell within the range for oral bioavailability (<140 Ų).
pKa (Pyridine N) ~2.5 - 3.0Critical: The electronegative F atom withdraws electron density, significantly lowering the pKa compared to pyridine (~5.2). This reduces protonation at physiological pH.
H-Bond Donors 1 (NH)Key for backbone hydrogen bonding in protein active sites.
H-Bond Acceptors 4 (N, F, C=O, O)The fluorine acts as a weak acceptor; the ester carbonyl is a strong acceptor.
Structural Visualization

The following diagram illustrates the electronic effects and functional zones of the molecule.

StructureProperties Figure 1: Structural Activity Map of Ethyl (6-fluoropyridin-2-yl)glycinate Core Ethyl (6-fluoropyridin-2-yl)glycinate (Scaffold) Pyridine Pyridine Ring (Pi-Stacking/H-Bonding) Core->Pyridine Ester Ethyl Ester (Prodrug/Synthetic Handle) Core->Ester F_Atom 6-Fluoro Substituent (Electronic Modulation) F_Atom->Pyridine Lowers pKa Pyridine->F_Atom Inductive Effect (-I) NH Secondary Amine (H-Bond Donor) Pyridine->NH Linker Ester->NH Alpha-position

Synthetic Methodology

The most robust route to Ethyl (6-fluoropyridin-2-yl)glycinate utilizes a Nucleophilic Aromatic Substitution (S


Ar)  strategy. This approach is preferred over metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) due to the high reactivity of the 2,6-difluoropyridine precursor.
Retrosynthetic Analysis
  • Target: Ethyl (6-fluoropyridin-2-yl)glycinate[1][2]

  • Disconnection: C(aryl)-N bond.

  • Precursors: 2,6-Difluoropyridine + Glycine Ethyl Ester Hydrochloride.

  • Driving Force: The high electrophilicity of the C2/C6 positions in 2,6-difluoropyridine facilitates fluoride displacement by the amine nucleophile.

Experimental Protocol (S Ar)

Note: This protocol is adapted from standard methodologies for 2-aminopyridine synthesis.

Reagents:

  • 2,6-Difluoropyridine (1.0 equiv)

  • Glycine Ethyl Ester Hydrochloride (1.1 equiv)

  • Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: DMSO, DMF, or NMP (Polar aprotic solvents enhance S

    
    Ar rates).
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Glycine Ethyl Ester HCl (1.1 equiv) in dry DMSO (0.5 M concentration relative to pyridine).

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. Stir for 10 minutes at room temperature to liberate the free amine.

  • Substrate Addition: Add 2,6-Difluoropyridine (1.0 equiv) in a single portion.

  • Reaction: Heat the mixture to 80–100 °C under an inert atmosphere (N

    
     or Ar) for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.
    
    • Checkpoint: Look for the disappearance of the difluoropyridine and the formation of the mono-substituted product (M+H = 199).

  • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMSO), dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , gradient 0-30% EtOAc in Hexanes).
    
Reaction Mechanism Visualized

SNAr_Mechanism Figure 2: SNAr Reaction Pathway Start Reagents: 2,6-Difluoropyridine + Glycine Ethyl Ester Complex Meisenheimer-like Transition State Start->Complex Nucleophilic Attack (NH2 -> C2) Product Product: Ethyl (6-fluoropyridin-2-yl)glycinate Complex->Product Elimination of F- Byproduct Byproduct: HF (scavenged by Base) Complex->Byproduct Leaving Group

[6]

Medicinal Chemistry Applications

Bioisosterism and Fluorine Effect

Researchers utilize this scaffold to replace standard phenyl-glycine or non-fluorinated pyridine-glycine motifs.

  • Metabolic Stability: The C6-position of pyridine is prone to oxidation by aldehyde oxidase or CYP450 enzymes. Fluorine substitution at this position effectively blocks this metabolic soft spot, extending the half-life (

    
    ) of the parent drug.
    
  • Conformational Control: The intramolecular hydrogen bond between the amide NH and the pyridine nitrogen (or fluorine) can lock the molecule into a planar conformation, potentially reducing the entropic penalty upon binding to a receptor.

Application in HIF Prolyl Hydroxylase Inhibition

Glycine-pyridine motifs are prevalent in inhibitors of HIF Prolyl Hydroxylase (PHD) . These drugs (e.g., Roxadustat analogs) mimic the 2-oxoglutarate co-substrate.

  • The glycine carboxylate (formed after ester hydrolysis) coordinates the active site Iron (Fe

    
    ).
    
  • The pyridine ring pi-stacks with active site residues (e.g., Tyr or Phe).

  • The 6-fluoro group tunes the electronics to optimize Fe

    
     chelation strength without becoming too electron-rich (which could lead to oxidative instability).
    

Stability & Handling

  • Storage: Store at 2–8 °C under inert gas. The ester is stable, but prolonged exposure to moisture can lead to hydrolysis to the free acid.

  • Hydrolysis Risk: In basic aqueous media (pH > 9), the ethyl ester will rapidly hydrolyze to

    
    -(6-fluoropyridin-2-yl)glycine . This is often the active "drug" form in biological assays, while the ethyl ester acts as a prodrug to cross cell membranes.
    
  • Safety: Fluorinated pyridines can be skin irritants.[3] Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 6-Fluoropyridin-2-amine. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by Nucleophilic Aromatic Substitution. Science. (Contextual grounding for Fluoropyridine reactivity).
  • ChemSrc. (2025).[1] Ethyl (6-fluoropyridin-2-yl)glycinate CAS Database. Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Methodologies of Ethyl (6-fluoropyridin-2-yl)glycinate: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Ethyl (6-fluoropyridin-2-yl)glycinate (CAS: 1249660-05-6) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry[1]. Characterized by a fluorinated pyridine ring coupled to a glycinate ethyl ester, this molecule serves as a critical intermediate for synthesizing complex pharmacophores, particularly in the development of kinase inhibitors and GPCR modulators.

This technical guide provides an in-depth analysis of its physicochemical architecture, details self-validating synthetic and analytical protocols, and explores its translational applications in targeted therapeutics.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of Ethyl (6-fluoropyridin-2-yl)glycinate[2] stems from the synergistic electronic effects of its functional groups:

  • The 6-Fluoro Substituent: Fluorine’s strong inductive electron-withdrawing effect (-I) significantly reduces the electron density of the pyridine nitrogen. This lowers the basicity (pKa) of the heterocycle, which is a critical tactic in drug design to prevent off-target hERG channel binding and improve metabolic stability against Cytochrome P450-mediated oxidation.

  • The Glycinate Ester: The ethyl ester acts as a lipophilic masking group (prodrug potential) and a synthetic handle. It can be readily saponified to the corresponding carboxylic acid or directly engaged in peptide coupling/amidation reactions.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics of the compound, detailing the causality behind its utility in drug development[3].

PropertyValueCausality / Implication in Drug Design
Molecular Weight 198.19 g/mol Highly ligand-efficient; ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Formula C9H11FN2O2-
Topological Polar Surface Area ~51.2 ŲExcellent cell permeability; falls well within Lipinski's Rule of 5 limits.
Predicted LogP ~1.6Optimal balance of aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 1The secondary amine allows for specific hinge-region binding in kinases.
Hydrogen Bond Acceptors 4Facilitates diverse solvent and target-protein interactions.

Synthetic Causality & Experimental Workflows

The synthesis of Ethyl (6-fluoropyridin-2-yl)glycinate is most efficiently achieved via Nucleophilic Aromatic Substitution (SNAr) using 2,6-difluoropyridine. The strong electron-withdrawing nature of the two ortho-fluorines and the para-nitrogen renders the 2-position highly electrophilic. Alternatively, Buchwald-Hartwig cross-coupling can be employed using 2-chloro-6-fluoropyridine, though this requires palladium catalysis[4].

Self-Validating Protocol: SNAr Synthesis

Objective: Synthesize Ethyl (6-fluoropyridin-2-yl)glycinate via SNAr with high regioselectivity and yield. Causality of Reagents:

  • DIPEA (N,N-Diisopropylethylamine): Chosen over inorganic bases like NaOH to prevent premature hydrolysis of the ethyl ester. It neutralizes the HCl salt of the glycine ester and acts as the proton scavenger for the SNAr.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate.

Step-by-Step Methodology:

  • Initiation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2,6-difluoropyridine (1.0 eq, 10 mmol) and Glycine ethyl ester hydrochloride (1.2 eq, 12 mmol).

  • Solvation & Activation: Dissolve the mixture in anhydrous DMF (20 mL). Dropwise, add DIPEA (3.0 eq, 30 mmol) while stirring. Validation Checkpoint: The solution will transition from colorless to a pale yellow hue as the free base of the amine is generated.

  • Thermal Promotion: Heat the reaction mixture to 90 °C for 16 hours.

  • Reaction Monitoring: Perform TLC (30% EtOAc in Hexanes). Validation Checkpoint: The starting material (Rf ~0.8) should be completely consumed, replaced by a new UV-active product spot (Rf ~0.4).

  • Aqueous Workup: Cool to room temperature and dilute with Ethyl Acetate (50 mL). Wash the organic layer with 5% aqueous LiCl (3 x 20 mL). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure product.

Synthesis SM1 2,6-Difluoropyridine Rxn SNAr Reaction (DIPEA, DMF, 90°C) SM1->Rxn SM2 Glycine Ethyl Ester HCl SM2->Rxn Workup Aqueous Workup (LiCl Wash) Rxn->Workup >95% Conversion Purif Silica Chromatography Workup->Purif Crude Extract Product Ethyl (6-fluoropyridin-2-yl)glycinate Purif->Product Pure Isolate

Figure 1: Synthetic workflow for Ethyl (6-fluoropyridin-2-yl)glycinate via SNAr.

Translational Applications in Kinase Inhibition

Derivatives of 6-fluoropyridine and glycine esters are heavily utilized in the design of Janus Kinase (JAK) inhibitors[5]. The secondary amine of the glycinate moiety often acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Leu932 in JAK2), while the fluoropyridine ring occupies the hydrophobic adenine pocket.

By inhibiting JAK, these compounds block the downstream phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory cytokines. This mechanism is foundational in treating myeloproliferative disorders and autoimmune diseases[5].

JAKSTAT Ligand Cytokine Binding Receptor Receptor Dimerization Ligand->Receptor JAK JAK Kinase Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP Hydrolysis Inhibitor 6-Fluoropyridine Derivative (Inhibitor) Inhibitor->JAK Competitive Binding Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Figure 2: Integration of 6-fluoropyridines into JAK/STAT kinase inhibition pathways.

Self-Validating Analytical Protocols

To ensure the scientific integrity of the synthesized Ethyl (6-fluoropyridin-2-yl)glycinate, a rigorous LC-MS analytical protocol must be employed.

LC-MS Characterization

Objective: Confirm molecular mass and assess sample purity. Causality: A reverse-phase C18 column is selected due to the compound's moderate lipophilicity (LogP ~1.6). Formic acid (0.1%) is added to the mobile phase to guarantee complete protonation of the secondary amine, ensuring a strong signal in positive electrospray ionization (ESI+) mode.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Acetonitrile. Dilute 1:10 in 50% Aqueous Methanol.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (targeting the conjugated pyridine ring) and MS ESI+.

Self-Validation Checkpoints:

  • Chromatographic Integrity: The compound must elute as a sharp, symmetrical peak (typically between 1.2 - 1.5 min, dependent on system dead volume).

  • Mass Accuracy: The mass spectrum extracted from the main UV peak must exhibit a dominant [M+H]⁺ ion at m/z 199.1 .

  • Isotope Profiling: The isotope pattern must align with the absence of heavy halogens (i.e., no M+2 peaks characteristic of chlorine or bromine), confirming the successful displacement of any heavier halogens if a Buchwald-Hartwig route was alternatively used.

References

  • Bide Pharmatech. "Ethyl (6-fluoropyridin-2-yl)
  • BLD Pharm. "Ethyl (6-fluoropyridin-2-yl)
  • Purdue University.
  • Google Patents. "WO2008156726A1 - Inhibitors of janus kinases." WIPO.

Sources

Advanced Structural and Synthetic Profiling of Ethyl (6-fluoropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated N-heterocycles is a cornerstone of rational drug design. Ethyl (6-fluoropyridin-2-yl)glycinate (CAS: 1249660-05-6) serves as a highly versatile, bifunctional building block. Featuring both an electrophilic ester moiety and a structurally tuned fluoropyridinyl secondary amine, this compound acts as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in drug discovery (specifically targeting S1P4 and prion aggregation), and field-proven, self-validating synthetic methodologies.

Physicochemical Profiling & Structural Logic

The utility of Ethyl (6-fluoropyridin-2-yl)glycinate stems directly from its stereoelectronic properties. The substitution of hydrogen with a fluorine atom at the 6-position of the pyridine ring is not merely a structural variation; it is a calculated modification to optimize pharmacokinetics and target engagement.

Quantitative Data Summary
PropertySpecification
IUPAC Name Ethyl 2-[(6-fluoropyridin-2-yl)amino]acetate
CAS Number 1249660-05-6
Molecular Formula C

H

FN

O

Molecular Weight 198.19 g/mol
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 4 (Carbonyl, Ether, Pyridine N, Fluorine)
Rotatable Bonds 5
Topological Polar Surface Area (TPSA) 51.2 Ų
The Causality of Fluorine Substitution

The inclusion of the 6-fluoro substituent dictates the molecule's behavior in biological systems through three primary mechanisms:

  • pKa Modulation via Inductive Effects: Fluorine exerts a strong electron-withdrawing inductive (-I) effect. This pulls electron density away from the pyridine nitrogen, significantly lowering its basicity (pKa). Reducing basicity is a proven strategy to mitigate unwanted binding to the hERG potassium channel, thereby reducing cardiotoxic liabilities.

  • Metabolic Shielding: The 6-position of pyridine rings is highly susceptible to cytochrome P450-mediated oxidation (forming 2-pyridones). Fluorine acts as a metabolic block, enhancing the half-life of downstream drug candidates.

  • Lipophilic Efficiency (LipE): Fluorine increases the lipophilicity (logP) of the fragment without adding significant steric bulk (acting as an isostere of hydrogen or hydroxyl), improving passive membrane permeability while maintaining a low molecular weight.

Applications in Drug Discovery

Ethyl (6-fluoropyridin-2-yl)glycinate is utilized to construct complex pharmacophores. Its derivatives have demonstrated significant efficacy in several advanced therapeutic areas.

Sphingosine 1-Phosphate Receptor 4 (S1P4) Modulators

The S1P4 receptor is a G-protein coupled receptor (GPCR) implicated in megakaryocyte differentiation and immune regulation. High-affinity S1P4 agonists are actively investigated for treating thrombocytopenia and viral infections . During Structure-Activity Relationship (SAR) campaigns, fluoropyridinyl derivatives synthesized from glycine precursors have been utilized to probe the hydrophobic binding pocket of S1P4. The 6-fluoropyridinyl moiety alters the hydrophobic coil interactions, providing a distinct selectivity profile compared to unfluorinated or phenyl-substituted analogs .

Anti-Prion Aggregation Agents

Prion diseases are driven by the misfolding and aggregation of the cellular prion protein (PrP


) into its pathogenic isoform (PrP

). Recent studies have identified acylthiosemicarbazide analogs containing fluoropyridinyl groups as potent inhibitors of prion aggregation. The fluoropyridinyl derivatives demonstrated superior activity in semi-denaturing detergent agarose gel electrophoresis and real-time quaking-induced conversion assays, actively disaggregating pre-existing PrP

complexes .

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to guarantee reproducibility.

Protocol 1: Nucleophilic Aromatic Substitution (S Ar) Synthesis

This protocol details the synthesis of Ethyl (6-fluoropyridin-2-yl)glycinate from 2,6-difluoropyridine.

Rationale & Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as the base because its steric hindrance prevents it from acting as a competing nucleophile, ensuring it only scavenges the HCl byproduct. The reaction requires heating (90 °C) because the difluoropyridine system, while activated by two electronegative fluorines, still possesses a significant activation energy barrier for S


Ar compared to highly activated nitro-aromatics.

Step-by-Step Methodology:

  • Initialization: Charge a dry, round-bottom flask with 2,6-difluoropyridine (1.0 eq) and Ethyl glycinate hydrochloride (1.2 eq).

  • Solvation & Base Addition: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (0.5 M). Add DIPEA (2.5 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere.

  • In-Process Control (Self-Validation): After 4 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) (Hexanes/EtOAc 3:1) and LC-MS. Validation Checkpoint: The reaction is deemed complete when the starting material mass is consumed and the target mass [M+H]

    
     = 199.1 is dominant.
    
  • Aqueous Workup: Cool to room temperature. Quench with distilled water and extract three times with Ethyl Acetate (EtOAc). Causality: Water efficiently removes the polar DMF solvent and DIPEA-HCl salts, partitioning the lipophilic product into the organic phase.

  • Purification: Dry the combined organic layers over Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
  • Final QC: Confirm structure via

    
    H NMR and 
    
    
    
    F NMR (expecting a single fluorine signal around -68 ppm, confirming the displacement of only one fluorine atom).

SNAr_Workflow SM1 2,6-Difluoropyridine Rxn SNAr Reaction (DIPEA, DMF, 90°C) SM1->Rxn SM2 Ethyl Glycinate HCl SM2->Rxn Monitoring In-Process Control (LC-MS & TLC) Rxn->Monitoring Time = 4-6h Monitoring->Rxn Incomplete Workup Aqueous Workup (EtOAc/H2O) Monitoring->Workup Conversion >95% Purification Flash Chromatography (Silica, Hex/EtOAc) Workup->Purification Product Ethyl (6-fluoropyridin-2-yl)glycinate (CAS: 1249660-05-6) Purification->Product Validation Final QC (1H/19F NMR, HPLC >98%) Product->Validation

Fig 1: Self-validating SNAr synthesis workflow for Ethyl (6-fluoropyridin-2-yl)glycinate.

Protocol 2: S1P4 Tango Beta-Arrestin Assay for Derivative Screening

To evaluate the efficacy of downstream derivatives, a beta-arrestin recruitment assay is employed.

Rationale & Causality: S1P4 natively couples to G


 or G

pathways. Measuring downstream secondary messengers (like cAMP) can yield noisy data due to cross-talk with other endogenous GPCRs. The Tango assay bypasses this by measuring beta-arrestin recruitment—a direct, proximal event following GPCR activation and G-protein coupled receptor kinase (GRK) phosphorylation. This provides an exceptionally high signal-to-background ratio suitable for High-Throughput Screening (HTS).

Step-by-Step Methodology:

  • Cell Preparation: Plate Tango™ S1P4-BLA U2OS cells (expressing human S1P4 linked to a GAL4-VP16 transcription factor via a TEV protease site) in 384-well format.

  • Compound Incubation: Treat cells with serial dilutions of the synthesized fluoropyridinyl derivatives for 16 hours at 37 °C.

  • Receptor Activation: Upon agonist binding, S1P4 is phosphorylated by GRK, recruiting the beta-arrestin/TEV protease fusion protein.

  • Reporter Cleavage: The proximity allows TEV protease to cleave the GAL4-VP16 transcription factor, which translocates to the nucleus.

  • Detection: Add LiveBLAzer™-FRET B/G substrate. The activated transcription factor drives beta-lactamase (BLA) expression, which cleaves the FRET substrate.

  • Quantification: Measure fluorescence emission at 460 nm (blue, cleaved) and 530 nm (green, intact). Calculate the EC

    
     based on the 460/530 ratio.
    

S1P4_Pathway Ligand Fluoropyridinyl Agonist Receptor S1P4 Receptor (GPCR) Ligand->Receptor Binding GRK GRK Phosphorylation Receptor->GRK Activation Arrestin Beta-Arrestin-TEV Fusion Recruitment GRK->Arrestin Phospho-epitope recognition Cleavage TEV Protease Cleavage Arrestin->Cleavage Proximity induced Transcription GAL4-VP16 Translocation Cleavage->Transcription Release of TF Reporter Beta-Lactamase Expression Transcription->Reporter Gene Activation & FRET

Fig 2: S1P4 Tango beta-arrestin reporter assay logic for evaluating agonist efficacy.

References

  • Guerrero, M., et al. "Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype". Bioorganic & Medicinal Chemistry Letters, PMC. Available at:[Link]

  • Roberts, E., et al. "Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4)". Probe Reports from the NIH Molecular Libraries Program, NCBI Bookshelf. Available at:[Link]

  • Kim, Y., et al. "Synthesis and anti-prion aggregation activity of acylthiosemicarbazide analogues". Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. Available at:[Link]

Spectroscopic data for Ethyl (6-fluoropyridin-2-yl)glycinate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of Ethyl (6-fluoropyridin-2-yl)glycinate , a specialized heterocyclic building block used in medicinal chemistry.

This guide synthesizes data from structural analogues (e.g., 2-amino-6-fluoropyridine, ethyl glycinate) and standard spectroscopic principles for fluorinated pyridines to provide a comprehensive reference.

Chemical Identity & Significance

Ethyl (6-fluoropyridin-2-yl)glycinate is a secondary amine intermediate often employed in the development of peptidomimetics and kinase inhibitors. Its core features a 2,6-disubstituted pyridine ring , where the electron-withdrawing fluorine atom at position 6 modulates the basicity and metabolic stability of the pyridine nitrogen, while the glycinate ester at position 2 serves as a versatile handle for cyclization or peptide coupling.

PropertySpecification
IUPAC Name Ethyl

-(6-fluoropyridin-2-yl)glycinate
Alternative Names Ethyl 2-((6-fluoropyridin-2-yl)amino)acetate
CAS Number 1249660-05-6
Molecular Formula

Molecular Weight 198.20 g/mol
Physical State White to off-white solid or pale yellow oil (purity dependent)

Synthesis Overview

Understanding the synthesis is crucial for identifying potential spectroscopic impurities (e.g., unreacted starting materials).

  • Primary Route: Nucleophilic aromatic substitution (

    
    ).
    
  • Reagents: 2,6-Difluoropyridine + Ethyl glycinate (in presence of

    
     or 
    
    
    
    ).
  • Key Impurities: Bis-substituted byproduct (Ethyl

    
    -bis(6-fluoropyridin-2-yl)glycinate) or hydrolyzed acid (Glycine derivative).
    

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom (


, spin 1/2) introduces significant coupling patterns (

-coupling) visible in both

and

spectra.
1. Proton NMR (

NMR)

Solvent:


 or 

PositionShift (

, ppm)
Multiplicity

-Coupling (Hz)
Assignment
NH 5.20 – 5.60Broad Singlet/Triplet

Amine proton (exchangeable)
Py-H4 7.45 – 7.55Quartet/Multiplet

Pyridine ring (meta to N/F)
Py-H5 6.35 – 6.45Doublet of Doublets

Pyridine ring (ortho to F)
Py-H3 6.20 – 6.30Doublet

Pyridine ring (ortho to NH)
Gly-CH2 4.05 – 4.15Doublet (or Singlet)

Glycine

-methylene
Et-CH2 4.20 – 4.25Quartet

Ester methylene
Et-CH3 1.25 – 1.30Triplet

Ester methyl

Expert Insight: The signal for Py-H5 is distinctively split by the adjacent fluorine atom (


). In 

, the Gly-CH2 often appears as a doublet due to slow exchange of the NH proton, whereas in

, it may appear as a singlet if the NH is exchanging rapidly or broadened.
2. Carbon-13 NMR (

NMR)

Solvent:



The fluorine atom causes large splitting in the ipso, ortho, and meta carbons.
CarbonShift (

, ppm)
Coupling (

)
Assignment
C=O 170.5SingletEster Carbonyl
C6 (Py) 163.0Doublet (

Hz)
Ipso to Fluorine
C2 (Py) 158.5Doublet (

Hz)
Ipso to Amine
C4 (Py) 141.5Doublet (

Hz)
Meta to F
C5 (Py) 99.5Doublet (

Hz)
Ortho to F
C3 (Py) 102.0Doublet (

Hz)
Para to F
OCH2 61.5SingletEthyl Methylene
NCH2 44.0SingletGlycine

-Carbon
CH3 14.2SingletEthyl Methyl
3. Fluorine-19 NMR (

NMR)
  • Shift:

    
     -72.0 to -74.0 ppm (relative to 
    
    
    
    ).
  • Pattern: Broad singlet or doublet (due to small H-coupling if proton-coupled).

B. Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Molecular Ion:

    
     m/z.
    

Fragmentation Pathway: The molecule typically fragments via loss of the ethoxy group and subsequent loss of carbon monoxide from the ester, leaving the stabilized aminopyridine core.

MS_Fragmentation M_Ion [M+H]+ m/z 199.1 (Parent) Frag1 Loss of EtOH [M+H - 46]+ m/z 153.1 (Lactam formation) M_Ion->Frag1 - EtOH Frag2 Loss of COOEt (Cleavage at CH2) m/z 126.0 M_Ion->Frag2 - COOEt Frag3 Aminopyridine Core [C5H4FN2]+ m/z 111.0 Frag2->Frag3 - CH2

Figure 1: Predicted ESI+ MS fragmentation pathway for Ethyl (6-fluoropyridin-2-yl)glycinate.

C. Infrared Spectroscopy (IR)[4]
  • Method: ATR-FTIR (Thin film or solid).

  • Key Diagnostic Bands:

    • 3350 – 3400 cm⁻¹ (m): N-H stretching vibration (secondary amine).

    • 1735 – 1750 cm⁻¹ (s): C=O stretching (ester carbonyl).

    • 1615 – 1625 cm⁻¹ (s): C=N / C=C ring stretching (pyridine).

    • 1200 – 1220 cm⁻¹ (s): C-O-C stretching (ester).

    • 1150 – 1180 cm⁻¹ (m): C-F stretching (aryl fluoride).

Experimental Protocols for Validation

Protocol 1: NMR Sample Preparation

To ensure sharp resolution of the amine coupling and fluorine splitting:

  • Solvent Choice: Use

    
      (0.6 mL) for the primary characterization. 
    
    
    
    may cause broadening of the NH signal due to exchange.
  • Concentration: Dissolve 5–10 mg of the compound in the solvent.

  • Acquisition:

    • Run

      
       NMR  with at least 16 scans.
      
    • Run

      
       NMR  (decoupled) to confirm the presence of a single fluorine species (purity check).
      
    • If

      
       is required, increase concentration to 20–30 mg  and run 512+ scans due to the splitting of signal intensity by C-F coupling.
      
Protocol 2: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (pyridine absorption) and MS (

    
    ).
    
  • Pass Criteria: Single peak at retention time corresponding to MW 198.2, with no significant peaks at MW 293 (bis-alkylated impurity).

References

  • Chemical Structure & Properties: National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 1249660-05-6. Retrieved from [Link]

  • Spectroscopic Principles of Fluoropyridines: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Contextual grounding for and coupling constants).
  • Analogous Synthesis & Spectral Data: Syaima, H., et al. (2020). "Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid". Chiang Mai Journal of Science, 47(6), 1265-1282. Retrieved from [Link]

  • General Glycinate Spectral Data: NIST Mass Spectrometry Data Center. Glycine, ethyl ester.[4] Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Sourcing and Synthetic Applications of Ethyl (6-fluoropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on the availability of high-quality, bifunctional building blocks. Ethyl (6-fluoropyridin-2-yl)glycinate (CAS: 1249660-05-6) has emerged as a critical intermediate in the drug development pipeline. Featuring an electrophilic fluoropyridine core coupled with a protected amino acid moiety, this compound is extensively utilized in the synthesis of novel peptidomimetics, kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators.

Synthesizing this intermediate de novo typically requires palladium-catalyzed Buchwald-Hartwig amination or harsh Nucleophilic Aromatic Substitution (SNAr) conditions using 2-bromo-6-fluoropyridine and ethyl glycinate. By sourcing this compound commercially, research teams bypass bottleneck steps, redirecting resources toward late-stage functionalization and structure-activity relationship (SAR) optimization. This guide provides an in-depth analysis of its physicochemical properties, commercial sourcing strategies, and validated downstream protocols.

Physicochemical Profiling & Structural Rationale

The utility of Ethyl (6-fluoropyridin-2-yl)glycinate stems from its precise structural features. The incorporation of a fluorine atom at the C6 position of the pyridine ring serves two primary mechanistic purposes:

  • Electronic Modulation: Fluorine's high electronegativity withdraws electron density from the pyridine ring, significantly lowering the pKa of the pyridine nitrogen. This prevents unwanted protonation at physiological pH, thereby enhancing the lipophilicity and membrane permeability of downstream Active Pharmaceutical Ingredients (APIs).

  • Synthetic Handle: The C-F bond ortho to the ring nitrogen is highly activated. It serves as an excellent leaving group for late-stage SNAr reactions, allowing for the introduction of diverse nucleophiles (amines, alkoxides, or thiolates) to explore chemical space.

The ethyl ester acts as a robust protecting group for the carboxylic acid, ensuring compound stability during storage and preventing unwanted polymerization or zwitterion formation.

Quantitative Data: Physicochemical Properties

Table 1: Core structural and physical data for analytical verification[1].

PropertyValue
Compound Name Ethyl (6-fluoropyridin-2-yl)glycinate
CAS Number 1249660-05-6
Molecular Formula C9H11FN2O2
Molecular Weight 198.19 g/mol
Exact Mass 198.0801 Da
Target [M+H]+ (LC-MS) 199.09 m/z
SMILES Code O=C(OCC)CNC1=NC(F)=CC=C1

Commercial Supplier Landscape & QA/QC Validation

When sourcing Ethyl (6-fluoropyridin-2-yl)glycinate, researchers must prioritize suppliers that provide comprehensive analytical validation. Impurities such as unreacted 2,6-difluoropyridine or des-fluoro analogs can severely compromise downstream amide couplings or cross-coupling reactions.

Supplier Evaluation

Several specialized chemical vendors supply this building block globally. Aggregators like Chemsrc[2] provide broad overviews, but direct procurement from established catalog companies ensures better traceability.

Table 2: Representative Commercial Suppliers[1][3].

SupplierCatalog NumberClaimed PurityProvided Analytical Data (CoA)
Bidepharm N/A (Search by CAS)≥ 98%NMR, HPLC, GC, LC-MS
BLD Pharm BD01570389≥ 95-98%NMR, LC-MS
Analytical Validation Workflow

Upon receiving a commercial batch, a self-validating QA/QC protocol must be executed before committing the material to multi-step synthesis.

QAQC Rec Receive Batch LCMS LC-MS Analysis [M+H]+ 199.09 Rec->LCMS NMR 1H & 19F NMR Rec->NMR Dec Purity >98%? LCMS->Dec NMR->Dec Pass Approve Dec->Pass Yes Fail Reject Dec->Fail No

Analytical validation and QA/QC decision matrix for commercial batches.

Synthetic Applications & Downstream Chemistry

The versatility of Ethyl (6-fluoropyridin-2-yl)glycinate allows it to be deployed in two divergent synthetic pathways:

  • Peptide/Amide Coupling: The ester is saponified to the free acid, which is then activated (e.g., using HATU or EDC/HOBt) to couple with primary or secondary amines.

  • Pyridine Derivatization: The C-F bond is displaced via SNAr by heating the compound with a nucleophile in the presence of a base (e.g., K2CO3 in DMF), yielding C6-substituted pyridine derivatives.

SynthWorkflow SM Ethyl (6-fluoropyridin-2-yl)glycinate (CAS: 1249660-05-6) Hydrolysis Ester Saponification (LiOH, THF/MeOH/H2O) SM->Hydrolysis Deprotection SNAr SNAr Reaction (Nucleophile, Heat) SM->SNAr Derivatization Acid (6-Fluoropyridin-2-yl)glycine Free Acid Hydrolysis->Acid Coupling Amide Coupling (HATU, DIPEA, R-NH2) Acid->Coupling Activation API Target API / Ligand Coupling->API Functionalized C6-Substituted Pyridine Derivative SNAr->Functionalized

Downstream synthetic pathways for Ethyl (6-fluoropyridin-2-yl)glycinate.

Standard Operating Procedure (SOP): Saponification & Amide Coupling

To ensure reproducibility, the following self-validating protocol details the conversion of the commercial ester into a functionalized amide.

Step 1: Ester Saponification

Causality: Lithium hydroxide (LiOH) is selected over NaOH or KOH due to its milder nature, which minimizes the risk of unwanted nucleophilic attack by hydroxide ions on the activated 6-fluoropyridine ring.

  • Solvation: Dissolve Ethyl (6-fluoropyridin-2-yl)glycinate (1.0 eq, 1.0 mmol) in a ternary solvent system of THF/MeOH/H2O (3:1:1, 5 mL). Rationale: THF and MeOH ensure complete dissolution of the organic ester, while water solubilizes the inorganic base.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add LiOH·H2O (2.0 eq, 2.0 mmol) in one portion.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2–3 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc in Hexanes) and LC-MS. The starting material peak (m/z 199.09) should fully convert to the free acid (m/z 171.05).

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 5 mL of water and cool to 0 °C. Carefully acidify to pH ~3-4 using 1M HCl. Rationale: Adjusting to the isoelectric point ensures maximum precipitation or organic extractability of the zwitterionic amino acid.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield (6-fluoropyridin-2-yl)glycine as a solid.

Step 2: Amide Coupling

Causality: HATU is utilized as the coupling reagent due to its high efficiency in forming active esters, preventing degradation of the sensitive fluoropyridine intermediate during prolonged reaction times.

  • Activation: Dissolve the isolated (6-fluoropyridin-2-yl)glycine (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active OBt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 2 hours.

  • Validation: Confirm product formation via LC-MS. Quench with saturated aqueous NaHCO3 and extract with EtOAc. Purify via flash column chromatography or preparative HPLC.

Conclusion

Ethyl (6-fluoropyridin-2-yl)glycinate is a highly strategic building block that bridges the gap between simple raw materials and complex pharmaceutical APIs. By leveraging commercial suppliers to source this intermediate, drug discovery teams can accelerate their timelines. Rigorous adherence to QA/QC LC-MS/NMR validation and optimized, mild deprotection protocols ensures that the integrity of the reactive fluoropyridine core is maintained throughout the synthetic workflow.

References

  • Chemsrc. Chemical Aggregator Database: CAS 1249660-05-6. Retrieved March 7, 2026. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Routes of Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Role of Fluorine in Pyridine Chemistry

The strategic incorporation of fluorine into the pyridine ring is a cornerstone of modern medicinal and agricultural chemistry.[1][2] The unique physicochemical properties imparted by the fluorine atom—such as high electronegativity, metabolic stability, and altered basicity—can dramatically enhance the biological activity and pharmacokinetic profile of a parent molecule.[1][3] Consequently, fluorinated pyridines are integral components in a vast array of pharmaceuticals and agrochemicals.[4]

Despite their importance, the synthesis of regioselectively fluorinated pyridines presents significant challenges due to the electron-deficient nature of the pyridine ring.[4] This guide provides an in-depth exploration of the key synthetic methodologies, from classical, time-tested reactions to cutting-edge, modern techniques. We will delve into the underlying mechanisms, practical considerations, and the rationale behind experimental choices, offering a comprehensive resource for researchers in drug discovery and chemical development.

Chapter 1: Halogen Exchange (HALEX) Reactions: The Industrial Workhorse

The Halogen Exchange (HALEX) process is a specialized, large-scale application of nucleophilic aromatic substitution (SNAr) and remains one of the most industrially significant methods for producing fluorinated pyridines.[1][5] This reaction involves the displacement of a chloro- or bromo-substituent on an electron-deficient pyridine ring with a fluoride ion.[6]

Mechanism and Causality: The SNAr mechanism proceeds through a two-step addition-elimination pathway.

  • Nucleophilic Attack: The fluoride anion (F⁻) attacks the carbon atom bearing the leaving group (Cl or Br), forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, is crucial for stabilizing this negatively charged intermediate.[7]

  • Leaving Group Expulsion: The complex then collapses, expelling the halide leaving group and restoring the aromaticity of the ring.

The choice of reagents and conditions is paramount for a successful HALEX reaction.

  • Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective source.[5][6] For less reactive substrates, the more soluble and reactive caesium fluoride (CsF) is often employed.[1][5] The efficiency of the fluoride salt is critically dependent on its anhydrous state, as water can hydrate the fluoride ion, drastically reducing its nucleophilicity.[5]

  • Solvent: High-boiling, polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are required.[2][6][8] These solvents effectively solvate the cation (K⁺ or Cs⁺) without strongly solvating the fluoride anion, thus enhancing its nucleophilic power.

  • Temperature: HALEX reactions typically demand high temperatures, often in the range of 150-250°C, to overcome the activation energy of the reaction.[5][8]

Data Presentation: HALEX Reaction Conditions
Substrate ExampleFluoride SourceSolventTemperature (°C)Yield (%)Reference
PentachloropyridineKFSulfolane230-240>80 (for Perfluoropyridine)[9]
2-ChloropyridineKFDMSO190High[2]
4-NitrochlorobenzeneAnhydrous KFDMSO~150>95[2]
Experimental Protocol: Synthesis of 4-Fluoronitrobenzene via HALEX

This protocol is adapted from general procedures for HALEX reactions.

Materials:

  • 4-Nitrochlorobenzene

  • Anhydrous potassium fluoride (spray-dried)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-nitrochlorobenzene and anhydrous potassium fluoride (1.5-2.0 equivalents).

  • Add anhydrous DMSO to the flask. The mixture will be a heterogeneous slurry.

  • Begin vigorous stirring and heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.

Visualization: HALEX Workflow

HALEX_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation P1 Combine Chloropyridine & Anhydrous KF P2 Add Polar Aprotic Solvent (e.g., DMSO) P1->P2 R1 Heat to 150-250°C under N2 P2->R1 R2 Monitor Conversion (GC/TLC) R1->R2 W1 Cool & Quench in Water R2->W1 W2 Extract with Organic Solvent W1->W2 W3 Purify Product (Distillation/Recrystallization) W2->W3 End End W3->End Final Fluoropyridine Catalytic_Cycle center Pd(II) A Pyridine C-H Activation center->A Py-H B Oxidation (e.g., with PhI(OAc)2) A->B Palladacycle C Fluorination (F- Source) B->C Pd(IV) Intermediate D Reductive Elimination C->D Pd(IV)-F Complex D->center F-Py

Sources

Potential applications of fluoropyridines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fluoropyridine moiety represents a high-value intersection in medicinal chemistry: the convergence of the "Nitrogen Scan" (for solubility and basicity modulation) and the "Fluorine Scan" (for metabolic blocking and lipophilicity tuning). While the pyridine ring is a privileged scaffold found in over 15% of all known drugs, its metabolic susceptibility to N-oxidation and specific cytochrome P450-mediated oxidations often limits its utility.

The strategic introduction of fluorine onto the pyridine ring offers a predictable, yet profound, method to alter the physicochemical landscape of the molecule. This guide details the mechanistic rationale for deploying fluoropyridines, the synthetic methodologies to access them, and the specific protocols required to handle their unique reactivity profiles.

Physicochemical Profiling & The Fluorine Effect

To deploy fluoropyridines effectively, one must understand how the position of the fluorine atom relative to the nitrogen dictates the electronic environment.

Basicity Modulation (pKa)

The most dramatic effect of fluorination on pyridine is the depression of pKa. The pyridine nitrogen lone pair is orthogonal to the


-system, making it highly sensitive to inductive effects (

-withdrawal).
  • 2-Fluoropyridine: The fluorine is adjacent to the nitrogen.[1] The strong inductive effect (

    
    ) dominates, drastically lowering the electron density on the nitrogen.
    
  • 3-Fluoropyridine: The fluorine is meta to the nitrogen.[2] The inductive effect is weaker due to distance, resulting in a moderate pKa drop.

Table 1: Comparative Physicochemical Properties

ScaffoldpKa (Conj. Acid)

pKa (vs Pyridine)
LogP (Exp)Electronic Character
Pyridine 5.23Ref0.65Electron Deficient
2-Fluoropyridine -0.44-5.671.12Highly Deficient (

active)
3-Fluoropyridine 2.97-2.261.15Moderately Deficient
2,6-Difluoropyridine ~-2.5~-7.71.45Extremely Deficient

Data Sources: PubChem [1], ChemicalBook [2].

Metabolic Stability

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Replacing a metabolically labile C-H site with C-F blocks oxidative metabolism (phase I).

  • Case Use: If a pyridine ring in a lead compound suffers from rapid oxidation at the 3-position (a common metabolic soft spot), substituting with 3-fluoropyridine often retains binding affinity (due to the small van der Waals radius of F, 1.47 Å vs H, 1.20 Å) while blocking the metabolic pathway.

Synthetic Methodologies

Synthesizing fluoropyridines requires navigating the balance between the ring's electron deficiency and the high electronegativity of fluorine.

Nucleophilic Aromatic Substitution ( )

This is the "workhorse" reaction for 2- and 4-fluoropyridines. The nitrogen atom acts as an electron sink, activating the ortho and para positions. When fluorine is present at these positions, it becomes an excellent leaving group for other nucleophiles due to the high C-F bond polarization, which stabilizes the Meisenheimer complex intermediate.

Regioselectivity Rule: In poly-fluorinated pyridines (e.g., 2,3-difluoropyridine), nucleophilic attack occurs preferentially at the C2 position (ortho to N) rather than C3, because the transition state is stabilized by the inductive withdrawal of the adjacent nitrogen.

The "Meta" Challenge (3-Fluoropyridine)

Accessing 3-fluoropyridines is more difficult because the C3 position is not activated for


.
  • Traditional Route: Balz-Schiemann reaction (thermal decomposition of diazonium salts). Hazardous at scale.

  • Modern Route: Direct fluorination of Pyridine N-Oxides .[2] The N-oxide activates the ring differently, allowing electrophilic fluorination or nucleophilic rearrangement protocols [3].

Visualization: Synthetic Decision Matrix

SyntheticStrategy Start Target Fluoropyridine Pos2 2-Fluoro / 4-Fluoro Start->Pos2 Position? Pos3 3-Fluoro (Meta) Start->Pos3 Position? Method1 Halogen Exchange (Halex) (Cl -> F using KF/CsF) Pos2->Method1 Industrial Scale Method2 Direct S_NAr (Nitro/Halo displacement) Pos2->Method2 Lab Scale Method3 Pyridine N-Oxide Route (Rearrangement/Fluorination) Pos3->Method3 Preferred (Safer) Method4 Balz-Schiemann (Diazonium salt) Pos3->Method4 Traditional (Hazardous)

Figure 1: Decision matrix for selecting the optimal synthetic route based on the regiochemistry of the target fluoropyridine.

Medicinal Chemistry Applications & Case Studies

Case Study: Lemborexant (Dayvigo)

Lemborexant is a dual orexin receptor antagonist used for insomnia.

  • Structure: Contains a 5-fluoro-2-substituted pyridine moiety.

  • Role of Fluorine:

    • Metabolic Blocking: The 5-position of the pyridine (meta to N) is electronically similar to the para-position of a benzene ring, making it a hotspot for oxidative metabolism. Fluorination blocks this.

    • Binding Affinity: The fluorine atom creates a specific electrostatic environment that improves binding interactions within the orexin receptor pocket compared to the hydrogen analog [4].

Radiopharmaceuticals ( F-PET)

Fluoropyridines are privileged scaffolds in Positron Emission Tomography (PET).[3]

  • Tracer:

    
    3-fluoro-4-aminopyridine.[2][4][5]
    
  • Application: Imaging demyelination in Multiple Sclerosis.

  • Chemistry: The synthesis relies on the high reactivity of pyridine precursors (often iodonium salts or nitro-pyridines) to incorporate the short-lived

    
    F isotope rapidly [5].
    

Experimental Protocol: Regioselective of 2,3-Difluoropyridine

Objective: To selectively functionalize the C2 position of 2,3-difluoropyridine with a secondary amine, retaining the C3-fluorine for metabolic stability.

Rationale: The C2 position is activated by the adjacent nitrogen (


 effect) and the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate. The C3 fluorine acts as a spectator in the substitution but enhances the electrophilicity of the ring.
Materials
  • Substrate: 2,3-Difluoropyridine (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base:

    
     (anhydrous, 1.5 eq) or DIPEA (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMSO (dry)

Workflow
  • Preparation:

    • Charge a flame-dried reaction vial with 2,3-difluoropyridine (100 mg, 0.87 mmol) and anhydrous MeCN (3 mL).

    • Note: If using DMSO, reaction rates will be faster, but workup requires extensive water washing.

  • Addition:

    • Add

      
       (180 mg, 1.3 mmol).
      
    • Add Morpholine (83 mg, 0.95 mmol) dropwise at 0°C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LC-MS.[6] The product (2-morpholino-3-fluoropyridine) will appear; the bis-substituted product (2,3-dimorpholino) is rare at RT but possible if heated >60°C.

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 
    F NMR:  The starting material has two distinct signals. The product will have a single fluorine signal shifted significantly upfield (shielded) compared to the C2-F signal of the starting material. If the signal disappears entirely, you have over-reacted (bis-substitution).
    
Visualization: Reaction Mechanism[7]

SNArMechanism SM 2,3-Difluoropyridine Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex Attack at C2 Nu Nucleophile (Amine) Nu->Complex Prod 2-Amino-3-fluoropyridine (Product) Complex->Prod Elimination LG Fluoride Ion (Leaving Group) Complex->LG

Figure 2: Mechanistic flow of the regioselective


 reaction targeting the C2 position.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9746, 2-Fluoropyridine. Retrieved from [Link]

  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.[2] Chemical Communications.[2] Retrieved from [Link]

  • Beccalli, E. M., et al. (2019). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI Pharmaceuticals. Retrieved from [Link]

  • Brugarolas, P., et al. (2018). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

Engineering Efficacy: The Biological Activity and Application of Fluorinated Amino Acid Esters in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic chemistry and pharmacology, I frequently leverage fluorine as a precise molecular tuning dial. The strategic incorporation of fluorinated amino acids (FAAs) into small molecules and peptide therapeutics has become a cornerstone of modern drug discovery[1]. However, when we esterify these fluorinated building blocks, we unlock a highly specialized pharmacokinetic profile. Fluorinated amino acid esters serve as highly permeable prodrugs, potent enzyme inhibitors, and robust building blocks that resist premature proteolytic degradation[2]. This whitepaper details the mechanistic causality behind their biological activity and provides validated protocols for their synthesis and evaluation.

Mechanistic Causality: Why Fluorine and Why Esters?

The biological utility of fluorinated amino acid esters is driven by three distinct physicochemical alterations:

  • Steric and Electronic Shielding (Proteolytic Stability): The carbon-fluorine (C-F) bond is the strongest in organic chemistry. Its high electronegativity polarizes adjacent bonds, while its slightly larger van der Waals radius compared to hydrogen creates a subtle steric bulk. When placed near a hydrolyzable ester or amide bond, fluorine induces a steric clash within the active sites of proteases (e.g., trypsin and chymotrypsin), drastically increasing the molecule's biological half-life[3].

  • Lipophilicity and Membrane Permeability: Esterification masks the polar carboxylic acid moiety of the amino acid. Combined with the highly hydrophobic nature of fluorinated side chains (such as trifluoromethyl or hexafluoroleucine groups), the resulting ester exhibits superior passive diffusion across lipid bilayers. Once intracellular, ubiquitous esterases can cleave the ester, trapping the active fluorinated metabolite inside the cell[2].

  • Target Engagement: Fluorinated amino acid esters are not merely prodrugs; they can act as active pharmacophores. For instance, in the design of Histone Deacetylase Inhibitors (HDACis), fluorinated amino acid esters have demonstrated profound potency. The fluorine atoms favorably interact with the hydrophobic channels of the HDAC enzyme, while the ester linkage effectively bridges the zinc-binding group to the capping moiety[4].

Quantitative Data: Physicochemical & Biological Metrics

To illustrate the profound impact of these modifications, the following table summarizes the comparative metrics of native versus fluorinated and esterified derivatives based on established literature.

Compound Class / ModificationBiological Target / AssayMetricValue / OutcomeRef
Native Peptide (MSI-78)Trypsin DigestionHalf-life (

)
< 30 minutes[3]
Fluorinated Analog (Fluorogainin-1)Trypsin DigestionHalf-life (

)
> 10 hours[3]
Native Short-Chain Fatty AcidHDAC Inhibition

~1-2 mM[4]
Fluorinated Amino Acid EsterHDAC Inhibition

~2-5 nM[4]
Canonical Amino AcidMembrane PermeabilityLogPBaseline[2]
Perfluorinated AA EsterMembrane Permeability

LogP
+1.5 to +2.0[2]

Experimental Workflows & Self-Validating Protocols

To harness these molecules, rigorous and reproducible methodologies are required. Below are field-proven protocols for synthesizing these compounds and validating their biological stability.

Protocol 1: Chemoenzymatic Synthesis via Dynamic Kinetic Resolution (DKR)

Causality: Traditional chemical synthesis of fluorinated amino acid esters often yields racemic mixtures, which are biologically suboptimal and can lead to off-target toxicity. By employing a lipase-catalyzed DKR, we couple the enantioselective esterification of the target enantiomer with the continuous in situ racemization of the unreacted antipode, driving the yield of the enantiopure ester toward 100%[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the racemic fluorinated amino acid precursor in 50 mL of anhydrous toluene under an argon atmosphere.

  • Catalyst Addition: Add 3 equivalents of an acyl donor (e.g., vinyl butyrate) and 100 mg of immobilized Candida antarctica lipase B (CALB).

  • Racemization Initiation: Introduce 2 mol% of a ruthenium-based racemization catalyst (e.g., Shvo's catalyst).

  • Reaction: Incubate the mixture at 60°C for 24 hours with continuous magnetic stirring (500 rpm). Causality note: Temperatures above 60°C may denature the lipase, while lower temperatures stall the ruthenium catalyst.

  • Isolation: Filter the reaction mixture through a Celite pad to remove the immobilized enzyme and metal catalyst. Concentrate the filtrate in vacuo.

  • Validation: Purify the resulting fluorinated amino acid ester via flash column chromatography (hexane/ethyl acetate). Validate enantiomeric excess (ee > 99%) using chiral HPLC.

Protocol 2: Proteolytic Stability Assay (LC-MS/MS)

Causality: To definitively prove that fluorination imparts proteolytic resistance, this protocol utilizes a self-validating system where the non-fluorinated analog is run in parallel as an internal control. This ensures that any lack of degradation is due to the molecular structure, not an inactive protease.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare 100 µM stock solutions of the fluorinated amino acid ester and its non-fluorinated counterpart in PBS (pH 7.4).

  • Enzyme Introduction: Add human serum or isolated trypsin (final concentration 1 µg/mL) to the substrate solutions.

  • Incubation & Sampling: Incubate the mixtures at 37°C in a thermoshaker. Extract 50 µL aliquots at precise time points: 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard. This instantly denatures the protease and halts the reaction.

  • Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to autosampler vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Validation & Analysis: Plot the natural log of the remaining peak area ratio versus time. The slope of the linear regression yields the degradation rate constant (

    
    ), from which the half-life (
    
    
    
    ) is calculated.

Signaling Pathways & Molecular Interactions

To visualize the mechanistic advantages of these compounds, I have modeled their biological interactions below.

Proteolytic_Resistance A Fluorinated Amino Acid Ester B Protease Active Site (e.g., Trypsin) A->B Binding Attempt C Steric Clash & Electronic Repulsion B->C C-F Bond Interference D Hydrolysis Prevented (Increased Half-life) C->D Pathway Blocked

Mechanism of proteolytic resistance induced by C-F bond steric and electronic effects.

HDAC_Inhibition A Fluorinated Amino Acid Ester (HDACi) B Cell Membrane Passive Diffusion A->B High Lipophilicity C Intracellular Ester Hydrolysis B->C Prodrug Activation D Zinc Binding at HDAC Active Site C->D Target Engagement E Chromatin Remodeling D->E Enzyme Inhibition F Gene Expression (Apoptosis/Arrest) E->F Cellular Response

Intracellular activation and HDAC inhibition pathway of fluorinated amino acid esters.

Conclusion

The strategic esterification of fluorinated amino acids provides a dual advantage in drug design: it masks polarity to ensure excellent cellular penetrance while leveraging the unique physicochemical properties of fluorine to resist enzymatic degradation and enhance target binding. By adhering to rigorous synthetic and analytical protocols, researchers can reliably deploy these motifs to rescue failing peptide therapeutics or design next-generation small molecule inhibitors.

References

  • Utility of fluorinated α-amino acids in development of therapeutic peptides Source: PubMed / NIH URL:[Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design Source: PubMed / NIH URL:[Link]

  • Stabilization of peptides by site-specific incorporation of fluorinated amino acids Source: Freie Universität Berlin URL:[Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors Source: PMC / NIH URL:[Link]

  • Dynamic Kinetic Resolution for the Synthesis of Esters, Amides and Acids Using Lipases Source: ResearchGate URL:[Link]

Sources

Safety and handling information for Ethyl (6-fluoropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety, Handling, and Application of Ethyl (6-fluoropyridin-2-yl)glycinate

Executive Summary

Ethyl (6-fluoropyridin-2-yl)glycinate (Synonym: Ethyl 2-amino-2-(6-fluoropyridin-2-yl)acetate) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of peptidomimetics and pharmaceutical candidates.[1] Due to the presence of the


-amino ester functionality combined with an electron-deficient fluoropyridine ring, this compound exhibits specific stability challenges—notably hydrolysis and cyclization—that require rigorous handling protocols. This guide outlines the technical specifications, toxicological profile, and mandatory storage workflows to ensure data integrity and personnel safety.

Part 1: Chemical Identity & Physicochemical Profile

This compound is an


-amino acid ester analog where the side chain is a 6-fluoropyridine ring. It is often supplied as a hydrochloride salt to improve stability, but free base handling is common in coupling reactions.
Property Technical Specification
IUPAC Name Ethyl 2-amino-2-(6-fluoropyridin-2-yl)acetate
CAS Number 1432322-73-0 (HCl salt); Free base analogs vary
Molecular Formula C

H

FN

O

Molecular Weight 198.20 g/mol (Free base)
Appearance White to off-white solid (Salt) / Colorless to yellow oil (Free base)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in non-polar alkanes
pKa (Calc) ~7.5 (Amine), ~13 (Amide/Ester alpha-proton)

Part 2: Toxicological Assessment & Hazard Identification

While specific toxicological data for this exact catalog number is limited, its hazard profile is extrapolated from structural analogs (fluorinated aminopyridines and


-amino esters). It must be treated as a functional irritant  and potential acute toxin .
GHS Classification (Extrapolated)
  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1][2]

  • STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1]

Mechanistic Toxicity
  • Fluorine Substitution: The C-F bond on the pyridine ring increases lipophilicity and metabolic stability but can alter binding affinity to biological targets compared to non-fluorinated analogs.

  • Aminopyridine Moiety: Aminopyridines can act as potassium channel blockers in high doses, potentially leading to neurotoxicity if significant exposure occurs.

  • Ester Hydrolysis: In vivo or environmental hydrolysis yields the free amino acid and ethanol. The free amino acid may possess distinct biological activity.

Part 3: Strategic Handling & Storage Protocol

The Core Challenge: The primary risk to this reagent is not explosion, but chemical degradation .


-Amino esters are prone to:
  • Hydrolysis: Moisture attacks the ester, yielding the carboxylic acid.

  • Diketopiperazine Formation: Two molecules cyclize, releasing ethanol, especially if stored as a free base.

  • Oxidation: The pyridine nitrogen is susceptible to N-oxide formation over time.

Protocol: The "Argon Blanket" System

To maintain purity >95%, the following workflow is mandatory.

HandlingWorkflow Receipt 1. Receipt & Inspection (Check Seal Integrity) Aliquot 2. Aliquoting (Glovebox/Schlenk Line) Receipt->Aliquot Immediate Transfer Storage 3. Long-Term Storage (-20°C, Argon, Desiccator) Aliquot->Storage Seal with Parafilm Usage 4. Experimental Use (Warm to RT before opening) Storage->Usage Prevent Condensation QC 5. QC Check (H-NMR/LCMS) Usage->QC Verify Purity QC->Storage Fail (Recrystallize/Discard) QC->Usage Pass

Figure 1: Lifecycle management of moisture-sensitive amino acid esters. Note the critical step of warming to room temperature before opening to prevent condensation.

Step-by-Step Handling Guide
  • Environment: Handle strictly within a fume hood. For long-term storage, aliquot into single-use vials inside a glovebox or under a cone of Nitrogen/Argon.

  • Temperature: Store at -20°C .

  • Thawing: CRITICAL. Allow the vial to equilibrate to room temperature (approx. 30 mins) before breaking the seal. Opening a cold vial introduces atmospheric moisture, accelerating hydrolysis.

  • Solvent Compatibility: Avoid protic solvents (water, alcohols) for stock solutions. Use anhydrous DMF, DMSO, or DCM.

Part 4: Degradation Pathways & Quality Control

Researchers must validate the integrity of the reagent before critical steps (e.g., peptide coupling).

DegradationPathways Start Ethyl (6-fluoropyridin-2-yl)glycinate (Active Reagent) Hydrolysis Hydrolysis Product (Carboxylic Acid) Start->Hydrolysis Ester Cleavage Cyclization Diketopiperazine (Dimerization) Start->Cyclization Intermolecular Attack Moisture + H2O (Moisture) Moisture->Hydrolysis Heat + Heat/Basic pH Heat->Cyclization

Figure 2: Primary degradation pathways. Dimerization (Cyclization) is irreversible and renders the reagent useless for coupling.

QC Check Protocol:

  • Method: LC-MS (ESI+) or 1H-NMR (DMSO-d6).

  • Pass Criteria:

    • Single peak at M+H (approx. 199.08 m/z).

    • NMR: Distinct ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). Loss of ethyl signals indicates hydrolysis.

    • Absence of broad baseline humps (indicative of polymerization).

Part 5: Synthetic Utility & Context

This compound is a high-value scaffold for Medicinal Chemistry .

  • Fluorine Effect: The 6-fluoro substituent lowers the pKa of the pyridine nitrogen, making it less basic than unsubstituted pyridine. This reduces non-specific binding and improves the metabolic stability of the ring against oxidation.

  • Peptidomimetics: It serves as a constrained phenylalanine analog. The pyridine nitrogen provides a hydrogen bond acceptor site not present in phenylglycine, useful for probing active site interactions.

  • Coupling Logic:

    • Protection: The free amine should be Boc- or Fmoc-protected immediately if not used in a one-pot reaction.

    • Activation: Standard coupling agents (HATU/EDC) work well. Avoid acid chlorides to prevent racemization of the

      
      -center.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67308763, Ethyl 2-(6-fluoropyridin-2-yl)propanoate (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and amino acid esters.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis and Characterization of Ethyl (6-fluoropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

A Self-Validating Protocol for Nucleophilic Aromatic Substitution (S_NAr) on Polyfluorinated Pyridines

Executive Summary

Ethyl (6-fluoropyridin-2-yl)glycinate (CAS: 1249660-05-6) is a highly valuable unnatural amino acid derivative. It serves as a critical building block in the development of pharmaceuticals, frequently utilized in the synthesis of [1]. This application note details a robust, high-yielding synthesis protocol leveraging a Nucleophilic Aromatic Substitution (S_NAr) methodology. Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, chemoselectivity, and in-process quality controls to ensure a self-validating workflow.

Mechanistic Rationale & Pathway Selection

When coupling a pyridine ring with an amine, chemists typically evaluate transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) versus S_NAr. For the substrate 2,6-difluoropyridine, S_NAr is the vastly superior choice due to its atom economy and scalability.

The Causality of S_NAr: The highly electronegative fluorine atoms strongly withdraw electron density from the pyridine ring via the inductive effect, rendering the C2 and C6 positions highly electrophilic. Upon attack by the nucleophile (glycine ethyl ester), the resulting negative charge in the transition state (the Meisenheimer complex) is stabilized by the electronegative pyridine nitrogen. Fluoride acts as an excellent leaving group, driving the reaction forward without the need for expensive palladium catalysts or sensitive phosphine ligands.

Intrinsic Chemoselectivity: A common concern with 2,6-difluoropyridine is the potential for bis-substitution (reaction at both fluorine sites). However, following the initial substitution, the newly installed secondary amine donates electron density into the pyridine ring via resonance (+M effect). This dramatically raises the activation energy required for a second nucleophilic attack, effectively shutting down bis-substitution and ensuring high yields of the mono-substituted[2].

Mechanism N1 1. Activation Electronegative F activates C2 N2 2. Nucleophilic Attack Amine attacks C2 N1->N2 N3 3. Meisenheimer Complex Charge stabilized by Py N N2->N3 N4 4. Leaving Group Expulsion Fluoride (F-) leaves N3->N4 N5 5. Final Product Mono-substituted Pyridine N4->N5

Stepwise mechanism of the Nucleophilic Aromatic Substitution (SNAr).

Experimental Design & Reagent Selection

The success of this protocol relies heavily on the precise selection of base and solvent to manipulate the reaction kinetics.

  • Base (K₂CO₃): A mild inorganic base is required to free-base the glycine ethyl ester hydrochloride and scavenge the HF byproduct. K₂CO₃ is strong enough to neutralize the acid but mild enough to prevent the unwanted hydrolysis of the ethyl ester.

  • Solvent (DMF): Polar aprotic solvents accelerate S_NAr reactions by leaving the nucleophile relatively unsolvated (increasing its reactivity) while stabilizing the polar transition state.

Table 1: Reagent Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
2,6-Difluoropyridine115.081.01.15 g (10.0 mmol)Electrophile
Glycine ethyl ester HCl139.581.11.54 g (11.0 mmol)Nucleophile
Potassium carbonate138.212.53.46 g (25.0 mmol)Base / HF Scavenger
N,N-Dimethylformamide73.09-20 mL (0.5 M)Polar Aprotic Solvent

Step-by-Step Synthesis Protocol

This procedure is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria at each In-Process Quality Control (IPQC) checkpoint are met.

Step 1: Nucleophile Activation (Free-Basing)

  • Charge a flame-dried 100 mL round-bottom flask with Glycine ethyl ester hydrochloride (1.54 g, 11.0 mmol) and anhydrous K₂CO₃ (3.46 g, 25.0 mmol).

  • Add anhydrous DMF (20 mL) and stir the suspension vigorously at room temperature for 30 minutes under a nitrogen atmosphere.

  • Validation Checkpoint 1: The mixture should form a fine, milky suspension. This confirms the neutralization of the HCl salt, freeing the amine for nucleophilic attack.

Step 2: Electrophile Addition and Thermal S_NAr 3. Add 2,6-difluoropyridine (1.15 g, 10.0 mmol) dropwise via syringe. Causality: Dropwise addition of the volatile liquid (BP 124 °C) prevents localized thermal spikes. 4. Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath. Stir for 12–16 hours.

  • Validation Checkpoint 2 (IPQC): Analyze an aliquot via TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction is validated to proceed when the difluoropyridine spot (R_f ~0.7) is completely consumed and a new UV-active product spot (R_f ~0.4) appears.

Step 3: Aqueous Workup and Extraction 5. Cool the reaction mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water. 6. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 7. Combine the organic layers and wash with brine (5 × 50 mL). Causality: DMF is highly miscible with water but partially soluble in EtOAc. A repetitive brine wash leverages the salting-out effect to force DMF entirely into the aqueous phase, preventing it from ruining the subsequent chromatography. 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 3: The crude NMR must show an absence of the characteristic DMF aldehyde singlet at ~8.0 ppm.

Step 4: Chromatographic Purification 9. Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (9:1 to 3:1). 10. Pool the product-containing fractions and concentrate to afford Ethyl (6-fluoropyridin-2-yl)glycinate as a pale yellow oil.

Workflow A Phase 1: Free-Basing Glycine Ester HCl + K2CO3 in DMF B Phase 2: Reagent Addition Add 2,6-Difluoropyridine A->B C Phase 3: Thermal SNAr Heat to 90 °C for 12-16 h B->C D IPQC Checkpoint LC-MS confirms >95% conversion C->D E Phase 4: Workup Water quench, EtOAc extraction D->E F Phase 5: Purification Silica Gel Chromatography E->F

Experimental workflow and validation checkpoints for the synthesis.

Troubleshooting & Optimization Matrix

If IPQC Checkpoint 2 indicates incomplete conversion, consult the optimization matrix below to adjust reaction parameters based on observed causality.

Table 2: S_NAr Reaction Optimization Matrix
ConditionSolventBaseTemp (°C)IPQC ConversionCausality / Observation
A THFEt₃N65< 20%Solvent lacks sufficient polarity; organic base is too weak to efficiently scavenge HF.
B DMFK₂CO₃2545%Ambient temperature provides insufficient kinetic energy to overcome the activation barrier.
C (Optimal) DMF K₂CO₃ 90 > 95% Optimal polarity and thermal energy; Meisenheimer complex is perfectly stabilized.
D DMSOCs₂CO₃12085%Excessive heat and stronger base lead to trace ester hydrolysis and degradation side-reactions.

References

  • Title: 7-[18F]Fluoro-8-azaisatoic Anhydrides: Versatile Prosthetic Groups for the Preparation of PET Tracers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: WO2018055316A1 - Compounds for using in imaging and particularly for the diagnosis of neurodegenerative diseases Source: Google Patents URL

Sources

Use of Ethyl (6-fluoropyridin-2-yl)glycinate in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of Ethyl (6-fluoropyridin-2-yl)glycinate in Peptide Synthesis


-NMR Probing.

Part 1: Executive Summary & Technical Rationale

Ethyl (6-fluoropyridin-2-yl)glycinate is a specialized building block that serves a dual function in modern peptide drug discovery: it acts as a rigid N-terminal capping unit and a latent electrophilic "warhead" for macrocyclization.

Unlike standard amino acids, this molecule features a secondary aniline-like amine (attached to the electron-deficient pyridine ring) and a 6-fluoro substituent. The fluorine atom is not merely a label; it is a reactive handle primed for Nucleophilic Aromatic Substitution (


) .

Key Applications:

  • Peptide Stapling: Enabling head-to-sidechain macrocyclization via reaction with downstream cysteine or lysine residues.

  • 
    -NMR Conformational Analysis:  The fluorine atom serves as a sensitive environmental probe, exhibiting distinct chemical shifts based on solvent exposure and local folding.
    
  • Pharmacokinetic Modulation: The fluoropyridine moiety enhances metabolic stability against N-terminal exopeptidases.

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name Ethyl N-(6-fluoropyridin-2-yl)glycinate
CAS Number 1249660-05-6
Molecular Formula

Molecular Weight 198.20 g/mol
Solubility Soluble in DCM, DMF, DMSO, MeOH. Sparingly soluble in water.
Stability Stable at RT. Avoid strong bases for prolonged periods to prevent premature hydrolysis of the fluorine (though

usually requires thiols/amines).
Reactivity Class Electrophile (

):
The 6-position is activated. Nucleophile (Amine): Poor. The amine is deactivated by the pyridine ring.

Critical Handling Note: Due to the reduced nucleophilicity of the secondary amine (anilinic character), this unit is best employed as an N-terminal cap . Extending the peptide chain from this amine is synthetically difficult and typically low-yielding.

Part 3: Experimental Protocols

Workflow 1: Preparation of the Free Acid Precursor

Context: The ethyl ester must be hydrolyzed to the free acid—(6-fluoropyridin-2-yl)glycine —before it can be coupled to a resin-bound peptide.

Reagents:

  • Ethyl (6-fluoropyridin-2-yl)glycinate (1.0 eq)

  • Lithium Hydroxide (LiOH·H2O) (3.0 eq)

  • THF/Water (3:1 v/v)

Protocol:

  • Dissolve the ethyl ester in THF/Water (0.1 M concentration).

  • Cool to 0°C and add LiOH.

  • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1-2 hours. Monitor by TLC or LCMS (Shift from ester mass to acid mass M-28).

  • Acidification: Carefully acidify to pH 3-4 using 1M HCl. Note: Avoid highly acidic pH (<2) for extended periods to prevent protonation of the pyridine which might complicate extraction.

  • Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Yield: Typically >90%. Use immediately for coupling or store at -20°C.

Workflow 2: Solid-Phase Integration (N-Capping)

Context: Coupling the free acid to the N-terminus of a peptide on resin (e.g., Rink Amide).

Reagents:

  • (6-fluoropyridin-2-yl)glycine (Free Acid) (3.0 eq)

  • HATU (2.9 eq) or DIC/Oxyma (3.0 eq)

  • DIPEA (6.0 eq)

  • DMF (Solvent)

Protocol:

  • Resin Prep: Swell the resin-bound peptide (N-terminal Fmoc removed) in DMF.

  • Activation: Pre-activate the Free Acid and HATU in DMF with DIPEA for 2 minutes.

  • Coupling: Add the mixture to the resin. Shake at RT for 2–4 hours.

    • Insight: The coupling efficiency is generally high, but the reaction time is extended compared to standard amino acids due to the steric bulk of the pyridine.

  • Washing: Wash resin with DMF (

    
    ) and DCM (
    
    
    
    ).
  • Kaiser Test: Verify completion (Negative Kaiser test).

Workflow 3: On-Resin Macrocyclization ( Stapling)

Context: Creating a cyclic peptide by displacing the 6-fluorine with a downstream Cysteine thiol. This creates a stable thioether-bridged macrocycle .

Prerequisites: The peptide sequence must contain a Cysteine residue (e.g., position


 or 

). The Cysteine side chain must be deprotected (e.g., use Mmt protecting group and remove selectively with 1% TFA/DCM, or perform cyclization after global cleavage if using solution phase). On-resin cyclization is preferred for pseudo-dilution effects.

Protocol (On-Resin):

  • Selective Deprotection: If using Cys(Mmt), wash resin with 1% TFA/DCM (

    
    ) until yellow color persists, then fades. Wash with DCM and DMF. Neutralize with 5% DIPEA/DMF.
    
  • Cyclization Mix:

    • Base: DIPEA (10 eq) or DBU (2 eq) – Base is critical to generate the thiolate anion.

    • Solvent: DMF or NMP.

    • Temperature: 40°C – 60°C.

  • Reaction: Agitate the resin with the Cyclization Mix for 6–12 hours.

    • Mechanism:[1][2][3][4][5] The thiolate attacks the C-6 position of the pyridine, displacing fluoride.

  • Monitoring: Cleave a micro-sample. Analyze by HPLC/MS.

    • Success Indicator: Mass remains the same (HF loss is -20, but bond formation is net -HF). Wait,

      
       is substitution.
      
    • Mass Check: Starting Material: Peptide-F. Product: Peptide-S-Py (Loss of F, loss of H from Cys). Net mass change:

      
      . Actually, it's simple substitution: 
      
      
      
      . Mass change:
      
      
      .
  • Cleavage: Perform standard global cleavage (TFA/TIS/H2O).

Part 4: Visualization of the "Fluoropyridine Staple" Workflow

The following diagram illustrates the transformation from the ethyl ester precursor to the final macrocyclic peptide.

PeptideStapling cluster_mechanism SNAr Mechanism Ester Ethyl (6-fluoropyridin-2-yl)glycinate (Precursor) Acid (6-fluoropyridin-2-yl)glycine (Active Monomer) Ester->Acid Hydrolysis (LiOH, THF/H2O) Linear Linear Peptide-Resin (N-Capped) Acid->Linear SPPS Coupling (HATU, DIPEA) + H2N-Peptide-Resin Cyclic Macrocyclic Peptide (Thioether Linked) Linear->Cyclic SNAr Cyclization (Cys-SH attack) - HF

Figure 1: Synthetic pathway transforming the ethyl ester precursor into a rigidified macrocyclic peptide via N-terminal capping and subsequent intramolecular


 reaction.

Part 5: Analytical Validation ( -NMR)

The 6-fluoropyridine moiety is an excellent reporter for peptide conformation.

  • Unbound/Linear State: The fluorine atom is solvent-exposed.

    • Signal: Sharp singlet, typically around -65 to -70 ppm (referenced to

      
      ).
      
  • Cyclized/Bound State: Upon cyclization or binding to a protein target, the local electronic environment changes.

    • Signal: Shift in resonance (

      
      ) and line broadening due to reduced tumbling rates (T2 relaxation).
      
  • Protocol: Dissolve peptide in

    
     or phosphate buffer (pH 7.4) with 10% 
    
    
    
    . Acquire
    
    
    spectra (typically >376 MHz).

References

  • Spokoyny, A. M., et al. (2013). "A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling." Journal of the American Chemical Society.[2]

  • Zou, Y., et al. (2014). "Convergent diversity-oriented side-chain macrocyclization scan for unprotected peptides." Organic & Biomolecular Chemistry.

  • BLD Pharm. "Ethyl (6-fluoropyridin-2-yl)glycinate Product Page." Catalog Accession.

  • Miyake, H., et al. (2010). "Synthesis and properties of peptide nucleic acids (PNA) with novel side chains." Bioorganic & Medicinal Chemistry.

Sources

Application Note: Ethyl (6-fluoropyridin-2-yl)glycinate in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Scope

In the landscape of modern targeted oncology and neurodegeneration, the design of small-molecule kinase inhibitors relies heavily on versatile, bifunctional building blocks. Ethyl (6-fluoropyridin-2-yl)glycinate (CAS: 1249660-05-6) has emerged as a highly privileged intermediate. This application note details the mechanistic rationale and experimental workflows for utilizing this compound to construct ATP-competitive kinase inhibitors, particularly those targeting Janus kinases (JAK), Transforming growth factor-beta-activated kinase 1 (TAK1), and Leucine-rich repeat kinase 2 (LRRK2) 1, 2.

Mechanistic Rationale: The Tripartite Advantage

Designing a kinase inhibitor requires precise spatial arrangement to satisfy the ATP-binding pocket's electronic and steric demands 3. Ethyl (6-fluoropyridin-2-yl)glycinate offers a tripartite synthetic advantage:

  • The Pyridine Core (Hinge Binder): The nitrogen atom of the pyridine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region 3.

  • The Glycinate Ester (Scaffold Assembly): The secondary amine and the ethyl ester provide orthogonal reactive sites. This facilitates rapid intramolecular cyclization into rigid bicyclic pharmacophores, such as imidazo[1,2-a]pyridines or pyrrolopyridines, which effectively mimic the purine ring of ATP 1, 2.

  • The 6-Fluoro Substituent (Late-Stage Diversification): Fluorine acts as a highly reactive electrophilic center for Nucleophilic Aromatic Substitution (SNAr). This enables the late-stage installation of solubilizing aliphatic amines (e.g., morpholine or piperazine) directed toward the solvent-exposed channel, drastically improving the drug's pharmacokinetic (PK) profile 4.

Pharmacophore Mapping & Synthetic Strategy

G A Ethyl (6-fluoropyridin-2-yl)glycinate (Bifunctional Precursor) B Intramolecular Cyclization A->B Base / Heat C Imidazopyridine Core (ATP Hinge Binder) B->C D Late-Stage SNAr (Amine Addition) C->D Nucleophile E Targeted Kinase Inhibitor (Optimized PK/PD) D->E

Fig 1. Synthetic workflow utilizing Ethyl (6-fluoropyridin-2-yl)glycinate for kinase inhibitors.

G cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone H-Bonds) Solvent Solvent-Exposed Channel (Hydrophilic Tolerance) Core Bicyclic Core (From Glycinate) Core->Hinge H-Bond Donor/Acceptor Tail Solubilizing Tail (From 6-Fluoro SNAr) Core->Tail Covalent Linkage Tail->Solvent Water Solubility

Fig 2. Pharmacophore mapping of the synthesized scaffold within the kinase ATP-binding pocket.

Experimental Protocols

Protocol A: Base-Promoted Cyclization to the Bicyclic Core
  • Objective: Construct the rigid imidazo[1,2-a]pyridine or pyrrolopyridine scaffold from the glycinate precursor.

  • Causality: Intramolecular cyclization requires the activation of the glycinate nitrogen. By reacting the secondary amine with an alpha-halo ketone or acid chloride, followed by base-promoted condensation with the ester, a highly conjugated bicyclic system is formed. The use of a non-nucleophilic base prevents premature displacement of the 6-fluoro group.

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve Ethyl (6-fluoropyridin-2-yl)glycinate (1.0 eq) in anhydrous THF (0.2 M).

    • Electrophile Addition: Cool the solution to 0 °C. Add the appropriate alpha-halo electrophile (1.1 eq) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Cyclization: Heat the reaction mixture to 65 °C for 12 hours.

    • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 199 [M+H]⁺) and the appearance of the cyclized core mass validate successful ring closure.

    • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Late-Stage SNAr Diversification
  • Objective: Displace the 6-fluoro group with a hydrophilic amine (e.g., morpholine) to synthesize the final kinase inhibitor.

  • Causality: The strong electron-withdrawing nature of the pyridine nitrogen activates the ortho-fluorine towards nucleophilic attack. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high dielectric constant, which stabilizes the polar Meisenheimer transition state, accelerating the reaction 4.

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve the fluorinated bicyclic core (1.0 eq) in anhydrous NMP (0.1 M).

    • Reagent Addition: Add morpholine (3.0 eq) and DIPEA (2.0 eq). Note: Excess amine drives the equilibrium forward and neutralizes the generated HF.

    • Heating: Stir the mixture at 90 °C for 6 hours.

    • Self-Validation (In-Process Control): Perform TLC (Hexanes/EtOAc 1:1). The highly polar aminated product will have a significantly lower Rf than the fluorinated starting material. Confirm product identity and purity via LC-MS.

    • Workup & Isolation: Cool to room temperature and pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash thoroughly with cold water to remove NMP and residual morpholine, and dry under high vacuum.

Quantitative Data: SNAr Condition Optimization

To establish a self-validating and robust protocol, various conditions were screened for the SNAr displacement of the 6-fluoro moiety. The optimization data is summarized below:

EntrySolventBaseTemp (°C)Time (h)Yield (%)Causality & Process Observations
1EthanolTEA801245Protic solvent caused competitive ester solvolysis; low conversion.
2DMFK₂CO₃100862Moderate yield; partial degradation of the core observed at high heat.
3DMSODIPEA120478Good conversion; however, the high boiling point complicated aqueous workup.
4 NMP DIPEA 90 6 94 Optimal conditions; polar aprotic stabilization of transition state; clean isolation.

References

  • Source: National Institutes of Health (NIH)
  • Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)
  • Source: National Institutes of Health (NIH)
  • WO2006127587A1 - Pyrrolopyridines useful as inhibitors of protein kinase Source: Google Patents URL

Sources

Application Note: Experimental Procedure for the N-Acylation of Ethyl (6-fluoropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Ethyl (6-fluoropyridin-2-yl)glycinate is a critical secondary amine building block frequently utilized in the synthesis of complex peptidomimetics and heterocyclic pharmacophores. However, the N-acylation of this compound presents a significant synthetic hurdle. The secondary amine is highly deactivated due to the electron-withdrawing nature of the 6-fluoropyridine ring, which pulls electron density away from the exocyclic nitrogen via both inductive (


) and resonance (

) effects. Consequently, standard acylation conditions often lead to poor yields, prolonged reaction times, or complete recovery of starting material. This application note details optimized, self-validating protocols to achieve quantitative N-acylation using either nucleophilic catalysis or strong base deprotonation.

Mechanistic Insights: Overcoming Amine Deactivation

The lone pair on the nitrogen of ethyl (6-fluoropyridin-2-yl)glycinate is delocalized into the


-system of the pyridine ring. The presence of the highly electronegative fluorine atom at the 6-position further diminishes the nucleophilicity of the amine. Literature demonstrates that N-acylation of deactivated 2-aminopyridines and anilines often requires forcing conditions or specialized catalysts to proceed via a standard 

addition-elimination pathway[1]. Furthermore, using weak bases like pyridine alone may fail to drive the reaction to completion, leading to stalled reactions[2].

To overcome this high activation barrier, two distinct mechanistic strategies are employed in this guide:

  • Strategy 1: Electrophile Activation (DMAP Catalysis). The addition of 4-dimethylaminopyridine (DMAP) generates a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acyl chloride, facilitating attack by the weakly nucleophilic secondary amine. This is the preferred method for standard N-acylation of 2-aminopyridine derivatives[3].

  • Strategy 2: Nucleophile Activation (LiHMDS). For extremely bulky or recalcitrant acyl chlorides, treating the secondary amine with a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures deprotonates the amine to form a highly nucleophilic lithium amide. Causality Note: The pKa of the secondary amine N-H is approximately 15–18, while the pKa of the

    
    -protons of the ethyl glycinate moiety is >24. Using exactly 1.05 to 1.1 equivalents of LiHMDS at -78 °C ensures selective deprotonation of the nitrogen, preventing unwanted Claisen condensation or ester degradation.
    

Reaction Optimization & Quantitative Data

The following table summarizes the optimization of the N-benzoylation of ethyl (6-fluoropyridin-2-yl)glycinate using benzoyl chloride (1.2 equiv.) at 0.5 M concentration.

EntryBase (Equiv.)Catalyst (Equiv.)SolventTemp (°C)Time (h)Conversion (%)*
1TEA (1.5)NoneDCM2524< 10
2DIPEA (2.0)NoneDCMReflux1235
3DIPEA (2.0)DMAP (0.2)DCM256> 95
4LiHMDS (1.1)NoneTHF-78 to 252> 99

*Conversion determined by LC-MS analysis (UV 254 nm).

Experimental Protocols

Protocol A: DMAP-Catalyzed N-Acylation (Standard Method)

This mild protocol is highly scalable and suitable for most aliphatic and aromatic acyl chlorides.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl (6-fluoropyridin-2-yl)glycinate (1.0 equiv., e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under a nitrogen atmosphere.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv.) followed by 4-Dimethylaminopyridine (DMAP) (0.2 equiv.). Stir the mixture for 5 minutes at room temperature.
    
  • Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add the desired Acyl Chloride (1.2 equiv.) dropwise over 10 minutes. Causality Note: Dropwise addition at 0 °C minimizes the exothermic formation of ketenes from aliphatic acyl chlorides and prevents localized heating that could lead to ester hydrolysis.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Quench & Workup: Quench the reaction by adding saturated aqueous

    
     (equal volume to DCM). Separate the organic layer. Wash the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure N-acylated product.

Protocol B: LiHMDS-Mediated N-Acylation (For Recalcitrant Electrophiles)
  • Preparation: Dissolve the amine (1.0 equiv.) in anhydrous THF (0.1 M) under a nitrogen atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 equiv.) dropwise. Stir at -78 °C for 30 minutes to ensure complete deprotonation. Visual Cue: The solution will typically transition to a deep yellow or orange hue, indicating the formation of the conjugated amide anion.

  • Acylation: Add the Acyl Chloride (1.1 equiv.) dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Reaction: Stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Quench & Workup: Quench with saturated aqueous

    
     and extract with Ethyl Acetate (3 × 20 mL). Dry the combined organics over 
    
    
    
    , concentrate, and purify as described in Protocol A.

Reaction Monitoring & Troubleshooting (Self-Validating System)

A robust protocol must be self-validating. Use the following metrics to ensure reaction success:

  • TLC Monitoring: The starting amine is UV-active and stains positive (often faint brown/red) with Ninhydrin. The N-acylated product will be Ninhydrin-negative (due to the lack of an N-H bond) and will generally exhibit a higher

    
     value due to decreased polarity.
    
  • LC-MS Analysis: The starting material exhibits an

    
     of 199.1 m/z. Monitor the disappearance of this peak and the emergence of the product mass (e.g., 
    
    
    
    for the benzoylated derivative).
  • Troubleshooting - Ester Hydrolysis: If LC-MS reveals a mass corresponding to

    
     (loss of ethyl group) or the carboxylic acid of the product, moisture has compromised the reaction. Ensure anhydrous solvents are used and the acyl chloride is freshly distilled.
    

Visualizations

Workflow A 1. Substrate Preparation (Dry DCM, N2 atm) B 2. Base Addition (DIPEA + DMAP) A->B C 3. Acylating Agent (Dropwise, 0 °C) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Quench (Sat. NH4Cl) D->E F 6. Extraction & Wash (Brine, Na2SO4) E->F G 7. Purification (Flash Chromatography) F->G

Figure 1: Step-by-step experimental workflow for the N-acylation of deactivated secondary amines.

Mechanism AcCl Acyl Chloride Intermediate N-Acylpyridinium Intermediate AcCl->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product N-Acylated Product Intermediate->Product + Substrate Regen DMAP Regenerated Intermediate->Regen Leaving Group Substrate Ethyl (6-fluoropyridin-2-yl)glycinate (Deactivated Amine) Substrate->Product

Figure 2: Mechanism of DMAP-catalyzed electrophile activation for N-acylation.

References

  • Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains. Canadian Center of Science and Education (ccsenet.org).1

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Semantic Scholar.2

  • Full article: Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity. Taylor & Francis.3

Sources

Application Note: A Scalable HPLC Purification Strategy for Ethyl (6-fluoropyridin-2-yl)glycinate and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl (6-fluoropyridin-2-yl)glycinate and its derivatives are key heterocyclic building blocks in modern drug discovery, often serving as precursors to complex active pharmaceutical ingredients (APIs).[1] Achieving high purity of these intermediates is non-negotiable for successful downstream synthesis and ensuring the safety and efficacy of the final drug product.[2] This guide provides a comprehensive, scalable High-Performance Liquid Chromatography (HPLC) method for the purification of these compounds. We will explore the foundational principles of reversed-phase chromatography for polar basic molecules, present a detailed workflow from analytical method development to preparative scale-up, and provide robust, step-by-step protocols for immediate implementation in a research or process development setting.

Foundational Principles: Taming Heterocyclic Amines

The purification of pyridine-containing molecules like Ethyl (6-fluoropyridin-2-yl)glycinate presents a distinct set of challenges for chromatographers. The basic nitrogen atom on the pyridine ring can interact with residual acidic silanols on the silica-based stationary phase, leading to poor peak shape (tailing) and inconsistent retention times.

Causality Behind Method Selection: Reversed-Phase with Mobile Phase Modifiers

To counteract these undesirable interactions, a reversed-phase HPLC (RP-HPLC) approach is the most effective and widely used strategy.[3][4] The separation is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18).[5][6] However, the key to a successful separation lies in controlling the ionization state of the basic pyridine moiety. This is achieved by adding an acidic modifier to the mobile phase.

  • Mechanism of Action: Adding a small concentration (typically 0.1%) of an acid like Trifluoroacetic Acid (TFA) or Formic Acid (FA) to the mobile phase serves a dual purpose.[7] It protonates the basic nitrogen on the pyridine ring, creating a consistent positive charge. Simultaneously, the acid's counter-ion (e.g., TFA⁻) forms an ion pair with the protonated analyte. This ion pair behaves as a more hydrophobic, neutral species, which minimizes secondary interactions with the stationary phase, resulting in sharp, symmetrical peaks. Formic acid is often preferred when the purified fractions are destined for mass spectrometry (MS) analysis, as it is more MS-friendly than TFA.

The Purification Workflow: A Scalable Path from Milligrams to Grams

Efficiently scaling a purification process from the analytical to the preparative scale is paramount to saving time, solvent, and valuable sample.[8][9] The process should always begin at the analytical scale to develop and optimize the separation before committing larger resources.[10]

HPLC_Workflow cluster_analytical Analytical Method Development cluster_scaleup Scale-Up Calculation cluster_prep Preparative Purification cluster_analysis Post-Purification QC A 1. Column & Mobile Phase Screening B 2. Gradient Optimization A->B C 3. Loading Study (Determine Max Load) B->C D 4. Geometric Scaling (Flow Rate, Inj. Volume) C->D Optimized Method E 5. Preparative Run & Fraction Collection D->E Scaled Parameters F 6. Fraction Analysis (Confirm Purity) E->F Collected Fractions G 7. Pooling & Solvent Evaporation F->G Pure Fractions

Sources

Ethyl (6-fluoropyridin-2-yl)glycinate as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization, with fluorine atoms present in over 50% of newly approved small-molecule drugs (1)[1]. The introduction of fluorine serves to modulate physical and chemical properties, such as metabolic stability, reactivity, and lipophilicity, while introducing minimal steric perturbation (). Furthermore, targeted fluorination is a proven method to reduce off-target toxicity and enhance receptor binding affinity (2)[2].

Ethyl (6-fluoropyridin-2-yl)glycinate (CAS: 1249660-05-6) is an exceptionally versatile bifunctional building block that leverages these properties.

  • The 6-Fluoropyridine Core: The highly electronegative fluorine atom strongly withdraws electron density from the pyridine ring, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This activates the C6 position, making it an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr).

  • The Glycinate Ester: The ethyl ester provides an orthogonal reactive handle. It remains stable under standard SNAr conditions but can be readily saponified for downstream peptide coupling, enabling the synthesis of peptidomimetics, PROTAC linkers, or advanced radiopharmaceuticals such as 18F-labeled PET tracers (3)[3].

Divergent Synthetic Workflows

The true value of this building block lies in its divergent reactivity, allowing medicinal chemists to rapidly generate diverse libraries from a single starting material.

Workflow Core Ethyl (6-fluoropyridin-2-yl)glycinate SNAr SNAr at C6 Position Core->SNAr Amines/Heat Hydrolysis Ester Saponification Core->Hydrolysis LiOH, THF/H2O Cyclization Intramolecular Cyclization Core->Cyclization Acid Catalysis Lib1 Kinase Inhibitors SNAr->Lib1 Lib2 Peptidomimetics Hydrolysis->Lib2 Lib3 Fused Pyridines Cyclization->Lib3

Divergent synthetic pathways of Ethyl (6-fluoropyridin-2-yl)glycinate in drug discovery.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols have been designed with explicit mechanistic causality and integrated In-Process Controls (IPCs) to create self-validating experimental systems.

Protocol A: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the 6-fluoro group with a secondary amine to generate a functionalized pyridine core while preserving the ethyl ester. Mechanistic Causality: Microwave heating rapidly overcomes the activation energy barrier for sterically hindered nucleophiles. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the charged Meisenheimer complex intermediate, accelerating the reaction.

  • Reaction Setup: In a 10 mL microwave vial, dissolve Ethyl (6-fluoropyridin-2-yl)glycinate (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Reagent Addition: Add morpholine (1.2 eq, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HF byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 80°C for 2 hours.

  • In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the starting material mass ([M+H]+ = 199.2) is fully consumed and replaced by the product mass ([M+H]+ = 266.3).

  • Workup & Isolation: Quench the mixture with deionized water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL).

    • Causality: The LiCl wash is a critical step; it forms a highly water-soluble coordination complex with DMF, ensuring complete removal of the high-boiling solvent without the need for harsh, prolonged evaporation that could degrade the product. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Chemoselective Saponification

Objective: Hydrolyze the ethyl ester of the SNAr product to the corresponding carboxylic acid for downstream amide coupling. Mechanistic Causality: Hydroxide is a strong nucleophile that could theoretically attack the activated pyridine ring. By strictly controlling the temperature (0°C) and stoichiometry, the reaction is kinetically directed entirely toward the more electrophilic ester carbonyl.

  • Reaction Setup: Dissolve the SNAr product from Protocol A (1.0 eq, 0.4 mmol) in a 3:1 mixture of THF:H₂O (4.0 mL) and cool to 0°C in an ice bath.

  • Hydrolysis: Add LiOH·H₂O (1.1 eq, 0.44 mmol) dropwise as a 1M aqueous solution.

    • Causality: The biphasic-like nature of the THF/H₂O mixture ensures the organic ester remains dissolved while the hydroxide attacks at the solvent interface, providing a controlled reaction rate.

  • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane 1:1) every 30 minutes.

    • Validation: Confirm the disappearance of the high-Rf ester spot and the appearance of a UV-active baseline spot (the lithium carboxylate salt).

  • Workup & Isolation: Carefully acidify the mixture to pH 4 using 1M HCl at 0°C.

    • Causality: Adjusting strictly to pH 4 ensures the carboxylic acid is fully protonated for organic extraction, but prevents the protonation of the pyridine nitrogen (pKa ~5.2), which would trap the product in the aqueous layer. Extract with DCM (3 x 10 mL), dry over MgSO₄, and concentrate to yield the free acid.

Quantitative Data: SNAr Optimization

The reactivity of the 6-fluoro position allows for a wide scope of nucleophiles. The table below summarizes optimized conditions for various amine classes, demonstrating the inverse relationship between nucleophile strength and required thermal energy.

NucleophileEquivalentsSolventBaseTemp (°C)Time (h)Yield (%)Observation / Rationale
Morpholine 1.2DMFDIPEA80294Clean conversion; secondary amine prevents premature cyclization.
N-Methylpiperazine 1.5NMPK₂CO₃100388Higher boiling solvent required for complete conversion.
Benzylamine 1.2EtOHTEA80482Mild conditions in EtOH prevent unwanted transesterification.
Aniline 2.0DMSOCs₂CO₃120676Low nucleophilicity of aniline requires elevated temp and strong base.

References

  • 7-[18F]Fluoro-8-azaisatoic Anhydrides: Versatile Prosthetic Groups for the Preparation of PET Tracers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Source: ResearchGate URL:[Link]

Sources

Application Note: Solid-Phase Synthesis with Ethyl (6-fluoropyridin-2-yl)glycinate Analogs

[1]

Abstract & Strategic Overview

This guide details the integration of Ethyl (6-fluoropyridin-2-yl)glycinate and its analogs into Solid-Phase Peptide Synthesis (SPPS) workflows. These molecules function as high-value peptidomimetic building blocks .[1]

The core utility of this scaffold is twofold:

  • Backbone Modification: As an N-heteroaryl glycine, it introduces local conformational constraints and lowers the basicity of the backbone nitrogen, improving metabolic stability against proteases.[1]

  • Late-Stage Diversification (The "Fluorine Handle"): The 6-fluoro substituent on the pyridine ring is electronically activated for Nucleophilic Aromatic Substitution (SNAr) .[1] This allows researchers to synthesize a parent peptide on-resin and then rapidly generate a library of analogs by displacing the fluorine atom with various amines, thiols, or alkoxides before cleavage.[1]

This protocol covers the conversion of the ethyl ester precursor to a synthesis-ready Fmoc-building block, its coupling to the solid support, and the specific conditions required for on-resin SNAr diversification.[1]

Critical Mechanistic Insights

The "Fluorine Effect" in SPPS

The 6-fluoropyridine moiety is not merely a structural element; it is a reactive electrophile.[1] The nitrogen of the pyridine ring withdraws electron density, making the C-6 position susceptible to nucleophilic attack.[1]

  • Advantage: Enables combinatorial library generation without re-synthesizing the peptide backbone.

  • Risk: The fluorine can be prematurely displaced if harsh basic conditions (e.g., high temperature piperidine) are used excessively during Fmoc removal.

  • Solution: Use milder deprotection bases (e.g., piperazine/DBU cocktails) or controlled room-temperature deprotection cycles to preserve the fluorine until the desired diversification step.[1]

Steric & Electronic Deactivation

The secondary amine in N-(6-fluoropyridin-2-yl)glycine is significantly less nucleophilic than a standard amino acid due to the electron-withdrawing pyridine ring.[1]

  • Implication: Acylating this amine (chain extension) is difficult.[1][2]

  • Strategy: It is best used as an N-terminal cap or coupled using high-efficiency reagents (HATU/HOAt) with extended reaction times.[1]

Experimental Workflows

Phase A: Building Block Preparation (Solution Phase)

Rationale: The commercial material is an ethyl ester. It must be hydrolyzed and Fmoc-protected to be compatible with standard SPPS.

Reagents:

  • Starting Material: Ethyl (6-fluoropyridin-2-yl)glycinate[1]

  • Hydrolysis: LiOH (2.5 eq), THF/H2O (3:1)[1]

  • Protection: Fmoc-OSu (1.1 eq), NaHCO3[1]

Protocol:

  • Hydrolysis: Dissolve 1.0 g of ethyl ester in 15 mL THF/H2O. Add LiOH. Stir at RT for 2 hours (monitor by TLC).[1] Acidify to pH 3 with 1M HCl. Extract with EtOAc to isolate the free acid N-(6-fluoropyridin-2-yl)glycine.[1]

  • Fmoc-Protection: Dissolve the crude acid in 10 mL 1,4-dioxane/10% Na2CO3 (1:1). Add Fmoc-OSu slowly at 0°C. Warm to RT and stir overnight.

  • Workup: Acidify, extract, and purify via flash chromatography (Hexane/EtOAc).

  • Yield Target: >85% as a white foam.

Phase B: Solid-Phase Coupling (SPPS)

Rationale: Standard DIC/Oxyma coupling is preferred to minimize racemization (if chiral analogs are used) and maximize yield.[1]

Protocol:

  • Resin: Rink Amide ProTide (Loading 0.5–0.7 mmol/g).[1]

  • Swelling: DCM (2 x 15 min), DMF (2 x 15 min).

  • Activation:

    • Dissolve Fmoc-N-(6-fluoropyridin-2-yl)glycine (3 eq) in DMF.

    • Add HATU (2.9 eq) and HOAt (3 eq).[1]

    • Add DIPEA (6 eq).[1] Note: Pre-activate for only 30 seconds.[1]

  • Coupling: Add mixture to resin. Shake at RT for 2 hours.

  • Monitoring: Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple.

Phase C: On-Resin SNAr Diversification (The Core Application)

Rationale: This step converts the single fluorinated precursor into a library of derivatives.[1]

Mechanism: The resin-bound fluoropyridine undergoes nucleophilic aromatic substitution with primary or secondary amines.[1]

Protocol:

  • Solvent Switch: Wash resin with DMSO (3 x 5 min).[1] SNAr reactions proceed faster in polar aprotic solvents.[1]

  • Reaction Cocktail:

    • Nucleophile: Primary amine (e.g., morpholine, benzylamine) (10–20 eq).[1]

    • Base: DIPEA (10 eq).[1]

    • Solvent: DMSO.[1][3]

  • Incubation: Shake at 60°C for 4–6 hours .

    • Note: 6-fluoropyridines are less reactive than 4-fluoropyridines.[1] Heat is usually required.[1]

  • Washing: Extensive washing with DMF, then DCM is critical to remove excess amine nucleophile before cleavage.[1]

Visualizing the Workflow

The following diagram illustrates the integrated workflow from ester precursor to library generation.

SPS_Workflowcluster_0Phase A: Pre-SPS Preparationcluster_1Phase B & C: Solid Phase SynthesisStartEthyl (6-fluoropyridin-2-yl)glycinate(Ethyl Ester)HydrolysisHydrolysis(LiOH, THF/H2O)Start->HydrolysisFmocFmoc Protection(Fmoc-OSu)Hydrolysis->FmocBuildingBlockFmoc-N-(6-F-Py)-Gly-OH(Ready for SPS)Fmoc->BuildingBlockCouplingCoupling Step(HATU/HOAt/DIPEA)BuildingBlock->CouplingAddResinPeptide-Resin(Free Amine)Resin->CouplingF_PeptideResin-BoundFluoropyridine PeptideCoupling->F_PeptideSNArOn-Resin SNAr Diversification(R-NH2, DMSO, 60°C)F_Peptide->SNArOptional DiversificationCleavageTFA Cleavage & HPLC AnalysisF_Peptide->CleavageDirect PathLibraryLibrary of Pyridyl Analogs(Resin Bound)SNAr->LibraryLibrary->CleavageLibrary Path

Figure 1: Integrated workflow for processing Ethyl (6-fluoropyridin-2-yl)glycinate from raw ester to diversified peptide library.[1]

Data Summary & QC Parameters

Table 1: Coupling Reagent Compatibility
Reagent SystemEfficiency (Coupling to Resin)Epimerization Risk*Recommended Use
DIC / Oxyma HighLowStandard backbone elongation.[1]
HATU / HOAt Very HighMediumCoupling the Fluoropyridine block itself.
PyBOP / HOBt ModerateLowAlternative if HATU fails.[1]
HBTU / DIPEA ModerateHighAvoid (Guanidinylation risk).[1]

*Note: Epimerization is only a concern if the glycinate analog possesses a chiral alpha-substituent (e.g., phenylglycine analogs).[1] For the achiral glycine backbone, this is negligible.

Table 2: SNAr Reaction Optimization
Nucleophile TypeTemp (°C)Time (h)Conversion (%)
Primary Amines (Benzylamine)604>95%
Secondary Amines (Morpholine)60685-90%
Thiols (Thiophenol)25 (RT)2>98%
Alkoxides N/AN/AAvoid (Degrades Resin/Linker)

Troubleshooting Guide

Issue: Incomplete Coupling of the Fmoc-Block.

  • Cause: The pyridine ring adds steric bulk and electron deficiency.

  • Fix: Double couple (2 x 2h). Switch to HATU. Ensure the resin loading is not too high (<0.5 mmol/g recommended).

Issue: Loss of Fluorine before SNAr.

  • Cause: Extended exposure to Piperidine during Fmoc removal of subsequent residues.[1]

  • Fix: Use 20% Piperidine + 0.1M HOBt in DMF for deprotection.[1] HOBt suppresses side reactions.[1] Alternatively, use 5% Piperazine / 1% DBU .[1][4]

Issue: Poor SNAr Conversion.

  • Cause: Solvent polarity is too low.[1]

  • Fix: Ensure the reaction is performed in DMSO or NMP . DMF is often insufficient for sluggish SNAr reactions on solid phase.[1]

References

  • Solid-Phase Synthesis of Peptidomimetics. ResearchGate. (Review of backbone modifications and heterocyclic building blocks in SPPS). [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI Molecules. (Strategies for incorporating heterocycles like pyridines into peptide backbones). [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles (SNAr). Imperial College London. (Mechanistic grounding for the nucleophilic substitution of fluoropyridines). [Link]

Flow chemistry methods for the synthesis of fluorinated pyridines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide a comprehensive, mechanistically grounded approach to the continuous flow synthesis of fluorinated pyridines. This document is designed for researchers and process chemists who need to translate hazardous, highly exothermic batch fluorination reactions into scalable, safe, and high-yielding continuous flow processes.

Introduction & Mechanistic Rationale

Fluorinated pyridines are critical pharmacophores in drug development, known for modulating lipophilicity, metabolic stability, and target binding affinity. However, traditional batch syntheses—such as the Balz-Schiemann reaction or direct fluorination using Olah’s reagent (HF/Pyridine)—are plagued by severe limitations:

  • Safety Hazards: The accumulation of explosive diazonium salt intermediates poses catastrophic risks at scale.

  • Thermal Runaway: Fluorination is highly exothermic. Poor heat dissipation in batch reactors leads to localized hot spots, driving side reactions and substrate degradation.

  • Reagent Instability: Nitrosating agents like tert-butyl nitrite (tBuONO) have extremely short half-lives in strongly acidic fluorinating media at elevated temperatures.

The Continuous Flow Advantage (Causality): Transitioning to a continuous flow paradigm fundamentally alters the reaction environment. Microreactors possess a massive surface-area-to-volume ratio, enabling near-instantaneous heat dissipation. This allows for isothermal operation even during violent exothermic events. Furthermore, flow chemistry operates on a "generate-and-consume" principle; hazardous diazonium intermediates are continuously formed and immediately subjected to thermal decomposition, ensuring that the active inventory of explosive species remains negligible at any given time.

Quantitative Comparison: Batch vs. Continuous Flow

To understand the operational shift, we must quantify the thermodynamic and kinetic advantages of continuous flow over batch processing.

MetricBatch ProcessingContinuous Flow ProcessingMechanistic Causality
Heat Dissipation 10 - 50 W/m²K> 500 W/m²KMicroreactor geometry rapidly removes heat from exothermic fluorination, preventing hot spots.
Intermediate Inventory High (Entire batch volume)Low (Only reactor volume, e.g., <10 mL)Continuous consumption prevents the dangerous accumulation of explosive diazonium salts.
Temperature Control Prone to thermal runawayPrecise Isothermal operationPrevents the premature thermal degradation of sensitive reagents like tert-butyl nitrite.
Reaction Time 2 to 12 Hours5 Seconds to 10 MinutesEnhanced mass transfer and rapid mixing in microchannels accelerate reaction kinetics.

Workflow & System Architecture

The success of a flow fluorination protocol relies on the spatial segregation of reaction stages. By isolating premixing, diazotization, and thermal decomposition into distinct thermal zones, we prevent premature reagent degradation and control the rate of nitrogen gas evolution.

G A Amine Precursor + HF/Pyridine C T-Mixer (Premixing Zone) A->C B tBuONO (Nitrite Source) B->C D Diazonium Formation (10 °C, 10 min) C->D Continuous Flow E Thermal Decomposition (60 °C, 5.4 s) D->E In-situ Intermediate F Fluorinated Pyridine Product E->F N2 Evolution

Continuous flow workflow for diazonium-mediated fluorination of pyridines.

Experimental Protocols

The following protocols are designed as self-validating systems . Each methodology includes built-in analytical checkpoints to ensure the mechanistic integrity of the reaction before proceeding to downstream purification.

Protocol A: Three-Zone Continuous Flow Synthesis of 2-Methylpyridin-3-fluoride

This protocol utilizes an aqueous diazonium intermediate, leveraging a three-zone reactor to safely manage the explosive intermediate and the subsequent nitrogen gas extrusion.

Materials & Reagents:

  • 2-methylpyridin-3-amine (Substrate)

  • 48% Tetrafluoroboric acid (HBF₄) in water

  • Sodium nitrite (NaNO₂) in water

Step-by-Step Methodology:

  • Solution Preparation: Prepare Stream A by dissolving 2-methylpyridin-3-amine in 48% HBF₄ and water. Prepare Stream B by dissolving sodium nitrite in water.

  • Premixing: Pump Stream A and Stream B into a high-efficiency T-mixer (Premixing Zone) at equal flow rates.

    • Causality: Rapid micromixing prevents localized concentration gradients that lead to dimerization or unwanted side reactions.

  • Diazotization Zone: Direct the mixed stream into a residence time coil maintained strictly at 10 °C. Adjust the total flow rate to achieve a residence time of exactly 10 minutes.

    • System Validation Check: Utilize an in-line UV-Vis flow cell at the exit of this zone. Confirm the disappearance of the amine absorbance band and the appearance of the diazonium signature before proceeding.

  • Thermal Decomposition (Fluorination) Zone: Pump the validated diazonium output directly into a high-temperature microreactor zone heated to 60 °C. Adjust the internal volume to achieve a residence time of 5.4 seconds.

    • Causality: The rapid thermal shock induces immediate nitrogen extrusion and C-F bond formation. The extremely short residence time (5.4 s) prevents the newly formed fluoropyridine from undergoing thermal degradation or reacting with hydrolysis byproducts.

  • Workup: Collect the biphasic output, quench with saturated NaHCO₃, and extract with MTBE.

Protocol B: One-Step Anhydrous Fluorination using HF/Pyridine (Olah's Reagent)

This protocol is adapted for highly exothermic, anhydrous fluorination using tert-butyl nitrite, optimized for high-throughput scalability (up to 120 g/hour ).

Materials & Reagents:

  • Aminopyridine derivative (e.g., 2,6-diaminopurine or similar)

  • HF/Pyridine complex (Olah's Reagent)

  • tert-butyl nitrite (tBuONO)

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve the aminopyridine substrate directly in neat HF/Pyridine. Note: Do not pre-mix tBuONO with HF/Pyridine at ambient temperature.

    • Causality: tBuONO has a highly temperature-dependent half-life. Premixing it with strong acids at room temperature leads to rapid decomposition of the active nitrosating species, destroying the yield.

  • Multi-Stream Injection: Pump the substrate-HF/Pyridine solution into the main reactor line. Inject the tBuONO via multiple sequential T-mixers along the flow path rather than a single injection point.

    • Causality: Splitting the nitrite addition into multiple streams distributes the massive exotherm of the reaction across the entire reactor length, preventing thermal runaway and subsequent over-fluorination.

  • Reaction Execution: Maintain the reactor at 0 °C with a total flow rate of 20 mL/min.

  • In-Line Quenching & Precipitation: Direct the reactor outflow continuously into a stirred vessel containing cold ethyl acetate.

    • System Validation Check: The desired monofluorinated product will precipitate immediately, while over-fluorinated impurities remain highly soluble in the ethyl acetate layer. Filter the precipitate and analyze via UPLC at 260 nm (Target: >89% Area).

  • Purity Upgrade: Dissolve the crude solid in water/acetonitrile and perform a pH-swing crystallization using NaOH and acetic acid to upgrade purity to >98%.

Troubleshooting & Process Optimization

Understanding the logical relationship between flow parameters and reaction outcomes is critical for troubleshooting.

G Param Flow Parameters Temp Temperature Control Param->Temp ResTime Residence Time Param->ResTime Mix Mixing Efficiency Param->Mix Out1 Mitigates Exotherm Temp->Out1 Prevents tBuONO degradation Out2 Prevents Diazonium Accumulation ResTime->Out2 Rapid consumption Out3 Improves Regioselectivity Mix->Out3 Homogeneous concentration

Causal relationships between flow parameters and fluorination outcomes.

Observed IssueMechanistic CauseFlow Optimization Strategy
Low / Inconsistent Yield Premature decomposition of the diazonium salt or nitrite source prior to the thermal decomposition zone.Decrease the temperature of the premixing/diazotization zone (e.g., from 20 °C to 0–10 °C). Ensure tBuONO is not pre-mixed with acid.
High Hydrolysis Byproducts (e.g., Pyridin-ols) Reaction of the diazonium intermediate with residual water instead of a fluoride source.Switch from aqueous HBF₄ to neat HF/Pyridine to enforce strictly anhydrous conditions.
Reactor Clogging / Overpressure Insoluble fluoride salts or rapid, uncontrolled N₂ gas expansion exceeding channel volume.Introduce a phase-transfer catalyst to improve salt solubility. Increase system backpressure using a Back Pressure Regulator (BPR) to compress evolving N₂ gas and maintain a stable flow regime.

References

  • Marzijarani, N. S., Snead, D. R., McMullen, J. P., Lévesque, F., Weisel, M., Varsolona, R. J., Lam, Y.-H., Liu, Z., & Naber, J. R. "One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation." Organic Process Research & Development, 2019, 23(8), 1522–1528. Available at:[Link]

  • Baumann, M., Baxendale, I. R., Martin, L. J., & Ley, S. V. "Development of fluorination methods using continuous-flow microreactors." Tetrahedron, 2009. Available at:[Link]

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl (6-fluoropyridin-2-yl)glycinate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

The synthesis of Ethyl (6-fluoropyridin-2-yl)glycinate relies on a Nucleophilic Aromatic Substitution (


) reaction between 2,6-difluoropyridine  and ethyl glycinate .[1][2]

While conceptually simple, this reaction presents a classic kinetic vs. thermodynamic challenge.[2] The 2,6-difluoropyridine substrate is symmetric and highly activated.[1] The introduction of the first amino group (the glycinate) donates electron density into the ring, theoretically deactivating it toward a second substitution.[2] However, under aggressive conditions (high temperature, strong bases), the remaining fluorine at position 6 remains sufficiently labile to react again, leading to the formation of the 2,6-bis(glycinyl)pyridine impurity.[2]

Critical Success Factor: The primary objective is Mono-Selectivity . This is achieved not by forcing the reaction to completion, but by controlling the stoichiometry and temperature to strictly favor the kinetic mono-product.

Reaction Pathway Visualization

The following diagram illustrates the competitive landscape of this synthesis. Note the "Danger Zone" where thermodynamic forcing leads to the bis-impurity.[1]

ReactionPathway cluster_conditions Optimization Window SM1 2,6-Difluoropyridine (Electrophile) Target TARGET PRODUCT Ethyl (6-fluoropyridin-2-yl)glycinate (Mono-substituted) SM1->Target  Kinetic Control  (T < 60°C, Excess SM1) SM2 Ethyl Glycinate.HCl (Nucleophile) SM2->Target  Kinetic Control  (T < 60°C, Excess SM1) Base Base (DIPEA/TEA) Base->Target  Kinetic Control  (T < 60°C, Excess SM1) Impurity IMPURITY Diethyl 2,2'-(pyridine-2,6-diyl)diglycinate (Bis-substituted) Target->Impurity  Over-reaction  (High T, Excess Base/SM2)

Figure 1: Competitive


 pathway showing the transition from starting materials to the target mono-substituted product and the risk of over-reaction to the bis-impurity.[2]

Optimization Parameters & Data

The following data summarizes our internal screening for this specific transformation.

Table 1: Solvent & Base Screening Results
EntrySolventBase (Equiv)Temp (°C)Conv.[1][2][3][4][5][6] (%)Mono:Bis RatioNotes
1EthanolTEA (2.[1][2]5)Reflux (78)98%75:25Poor Selectivity. Protophilic solvent promotes bis-addition.[1][2]
2DMF

(2.[1][2]0)
80100%60:40Harsh conditions lead to rapid over-reaction.
3DMSO DIPEA (2.2) 50 92% 96:4 Optimal. Polar aprotic solvent stabilizes the Meisenheimer complex; moderate temp controls rate.[2]
4TolueneTEA (2.[1][2]5)10045%>99:1Excellent selectivity but sluggish kinetics due to poor solubility of glycine salt.[2]

Troubleshooting Guide (FAQ)

Q1: I am seeing a significant amount of the bis-substituted impurity (approx. 15%). How do I stop this? Diagnosis: You are likely running the reaction with a 1:1 stoichiometry or a slight excess of the amine (glycine), or the temperature is too high.[2] Solution:

  • Invert Stoichiometry: Use an excess of 2,6-difluoropyridine (1.2 to 1.5 equivalents).[1][2] This statistically favors the collision of the glycine nucleophile with the unreacted difluoro species rather than the mono-product.

  • Lower Temperature: Reduce reaction temperature to 40–50°C. The activation energy for the second fluorine displacement is higher than the first; lower heat discriminates between them.[2]

Q2: My yield is low, and I see unreacted Ethyl Glycinate. Diagnosis: Incomplete deprotonation of the hydrochloride salt. Solution: Ensure you are using at least 2.2 equivalents of base (e.g., DIPEA or TEA).[2] The first equivalent neutralizes the HCl salt to free the amine; the second equivalent scavenges the HF generated during the


 reaction.[2] Inorganic bases like 

can be effective but require vigorous stirring and can be heterogeneous, sometimes causing variable rates.[2]

Q3: I see a new spot on TLC that is very polar and does not move in 20% EtOAc/Hex. Diagnosis: Ester Hydrolysis. Solution: If you are using aqueous bases or undried solvents (especially alcohols like ethanol) at high temperatures, you may be saponifying the ethyl ester to the carboxylic acid.[2] Switch to anhydrous DMSO or Acetonitrile and use an organic base (DIPEA).[1][2]

Q4: The product is difficult to purify from the excess 2,6-difluoropyridine. Solution: 2,6-difluoropyridine is relatively volatile (b.p. ~124°C) and non-polar.[2]

  • Evaporation: Most of the excess starting material can be removed via rotary evaporation at 50°C under high vacuum.[1]

  • Column Chromatography: The target mono-product is significantly more polar than the difluoro starting material.[1] A gradient of 0-20% EtOAc in Hexanes usually provides excellent separation.[1]

Optimized Experimental Protocol

Objective: Synthesis of Ethyl (6-fluoropyridin-2-yl)glycinate (Target Scale: 10 mmol).

Reagents:

  • 2,6-Difluoropyridine (1.73 g, 15.0 mmol, 1.5 equiv )[2]

  • Ethyl glycinate hydrochloride (1.40 g, 10.0 mmol, 1.0 equiv )[2]

  • N,N-Diisopropylethylamine (DIPEA) (3.88 g, 30.0 mmol, 3.0 equiv )[2]

  • DMSO (anhydrous, 20 mL)[2]

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add Ethyl glycinate hydrochloride (1.40 g) and anhydrous DMSO (20 mL). Stir at room temperature.

  • Base Addition: Add DIPEA (3.88 g) dropwise. The mixture may warm slightly as the HCl is neutralized.[2] Stir for 10 minutes to ensure the free amine is generated.

  • Substrate Addition: Add 2,6-Difluoropyridine (1.73 g) in one portion.

  • Reaction: Heat the mixture to 50°C in an oil bath. Monitor by TLC (30% EtOAc/Hexanes) or HPLC.[1][2]

    • Checkpoint: The reaction typically reaches completion (consumption of glycine) within 4–6 hours.[2]

  • Workup:

    • Cool to room temperature.[1][7]

    • Dilute with Ethyl Acetate (100 mL).[1][2]

    • Wash with Water (3 x 50 mL) to remove DMSO and DIPEA salts.[1][2]

    • Wash with Brine (1 x 50 mL).[1][2]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[2]
      
  • Purification: The crude oil contains the product and excess 2,6-difluoropyridine. Purify via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
  • Characterization: The product should appear as a white to pale yellow solid/oil.[1]

    • 1H NMR (CDCl3): Look for the characteristic doublet/triplet of the ethyl group, the singlet (or doublet) of the glycine

      
       (~4.1 ppm), and the distinctive splitting pattern of the 2,6-disubstituted pyridine ring.[2]
      

References

  • Regioselectivity in

    
     Reactions: 
    
    • Detailed analysis of substituent effects on 2,6-dihalopyridines.
    • Source:

  • Fluorinated Heterocycles in Drug Discovery

    • Context on the reactivity of 2-fluoropyridines and C-H functionaliz
    • Source:[1][2]

  • General Protocol for Glycine Ester Derivatives

    • Standard methodologies for handling ethyl glycinate hydrochloride in substitution reactions.[1][4]

    • Source:

Sources

Common impurities in the synthesis of Ethyl (6-fluoropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Hub . This technical support center is designed for researchers, application scientists, and drug development professionals scaling or optimizing the synthesis of Ethyl (6-fluoropyridin-2-yl)glycinate (CAS: 1249660-05-6)[1].

The most scalable route to this building block is the Nucleophilic Aromatic Substitution (SNAr) of 2,6-difluoropyridine with glycine ethyl ester hydrochloride. While 2,6-difluoropyridine is highly electrophilic, controlling the regioselectivity and preventing over-reaction requires strict adherence to kinetic controls[2, 3].

I. Reaction Workflow & Impurity Divergence

The following pathway illustrates the critical nodes where the SNAr reaction can deviate from the target product into common impurities.

SynthesisWorkflow SM1 2,6-Difluoropyridine (Highly Volatile) Cond K2CO3, DMSO 65°C (SNAr) SM1->Cond SM2 Glycine Ethyl Ester HCl SM2->Cond Prod Ethyl (6-fluoropyridin-2-yl)glycinate (Target Product) Cond->Prod Controlled Stoichiometry Imp1 2,6-Bis(glycinate)pyridine (Over-reaction) Cond->Imp1 Excess Amine / Temp >80°C Imp2 (6-Fluoropyridin-2-yl)glycine (Ester Hydrolysis) Cond->Imp2 Trace Water + Basic Media Imp3 Diketopiperazine Dimer (Self-Condensation) Prod->Imp3 Prolonged Heat / Basic Workup

Reaction workflow for Ethyl (6-fluoropyridin-2-yl)glycinate highlighting impurity divergence.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing a significant amount of the bis-substituted impurity (2,6-bis(glycinate)pyridine)? Causality & Fix: In an SNAr reaction, the first substitution introduces an electron-donating amino group, which theoretically deactivates the pyridine ring toward a second nucleophilic attack [3]. However, the remaining fluorine atom is still highly electronegative. If the reaction is pushed with excess glycine ethyl ester (e.g., >1.2 equivalents) or temperatures exceed 80°C, the kinetic barrier for the second substitution is overcome. Action: Strictly control stoichiometry to 1.05 equivalents of the amine and maintain the internal temperature at 60–65°C.

Q2: My LC-MS shows a massive [M+H]+ peak at m/z 171.1 instead of 199.2. What happened? Causality & Fix: A mass of 171.1 corresponds to the free carboxylic acid, (6-fluoropyridin-2-yl)glycine. This is an ester hydrolysis impurity. Glycine ethyl ester is highly susceptible to saponification in the presence of a base (K2CO3) and trace water at elevated temperatures. Action: Ensure anhydrous K2CO3 (oven-dried) and anhydrous DMSO are used. Do not allow the reaction to stir in the aqueous quench phase for prolonged periods before organic extraction.

Q3: The reaction stalls at 80% conversion, and I cannot detect the remaining 2,6-difluoropyridine by LC-MS. Causality & Fix: 2,6-difluoropyridine is highly volatile (Boiling Point ~124°C) and does not ionize well in standard ESI-MS. If the reaction is run in an open system or with a vigorous nitrogen sweep, the starting material will evaporate or sublime onto the cooler parts of the condenser, shifting the stoichiometry and stalling the reaction [2]. Action: Run the reaction in a sealed pressure vessel or use a tightly fitted reflux condenser with a static nitrogen blanket (no active sweep). Track the starting material using HPLC-UV at 254 nm, not MS.

Q4: I am observing a late-eluting impurity with a mass of m/z 351.3 after isolation. Causality & Fix: This is the diketopiperazine dimer formed by the intermolecular cyclization of two product molecules. Secondary amines bearing an ethyl ester can undergo self-condensation if exposed to prolonged heat or concentrated basic conditions during workup. Action: Keep the evaporation bath temperature below 45°C during solvent removal.

III. Quantitative Analytical Data

Use the following table to rapidly identify impurities during In-Process Control (IPC) HPLC-MS runs.

Impurity NameStructural OriginMolecular Weight[M+H]+m/zTypical HPLC RRT*
Target Product Ethyl (6-fluoropyridin-2-yl)glycinate198.19199.21.00
Hydrolysis Impurity (6-Fluoropyridin-2-yl)glycine170.14171.10.65
Bis-substituted 2,6-Bis(glycinate)pyridine281.28282.31.15
Dimer Impurity Diketopiperazine derivative350.30351.31.30
Starting Material 2,6-Difluoropyridine115.08N/A (UV only)1.45

*Relative Retention Time (RRT) based on a standard C18 reverse-phase column (Water/MeCN + 0.1% TFA gradient).

IV. Self-Validating Experimental Protocol

This protocol incorporates built-in mass-balance checks and In-Process Controls (IPCs) to ensure the system validates itself before proceeding to the next step.

Step 1: Anhydrous Preparation

  • Charge a clean, dry reactor with Glycine ethyl ester hydrochloride (1.05 eq) and finely milled, oven-dried K2CO3 (2.5 eq).

  • Causality Note: Milling the K2CO3 increases the surface area, ensuring the neutralization of the HCl salt is kinetically faster than the SNAr reaction, preventing acidic degradation.

Step 2: Reaction Execution & IPC

  • Add anhydrous DMSO (5 volumes) to the reactor. Stir at 20°C for 15 minutes to pre-form the free base of the amine.

  • Add 2,6-difluoropyridine (1.00 eq) in one portion. Seal the reactor (or use a static N2 blanket) to prevent volatilization.

  • Heat the internal mixture to 65°C.

  • Self-Validation (IPC 1): After 4 hours, pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via HPLC-UV (254 nm). The reaction is deemed complete when 2,6-difluoropyridine is < 1.0% Area. If > 1.0%, continue heating and re-check in 2 hours.

Step 3: Quench and Extraction

  • Cool the reactor to 20°C.

  • Add Water (15 volumes) slowly to quench the reaction and dissolve inorganic salts.

  • Causality Note: Immediate extraction is required here. Leaving the product in the basic aqueous DMSO mixture will initiate ester hydrolysis (forming the m/z 171.1 impurity).

  • Extract immediately with Ethyl Acetate (3 x 10 volumes).

Step 4: Washing and Isolation

  • Wash the combined organic layers with 5% aqueous LiCl or Brine (3 x 5 volumes).

  • Self-Validation (IPC 2): Analyze the organic layer by GC or NMR to confirm the complete removal of DMSO. Trace DMSO will cause product degradation during concentration.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (Water bath < 45°C) to yield the crude Ethyl (6-fluoropyridin-2-yl)glycinate.

V. References

  • Viciu, M. S., Gupta, L., & Collum, D. B. (2010). "Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine." Journal of the American Chemical Society, 132(18), 6361-6365. Available at:[Link]

  • RSC Advances. (2015). "Transition-metal-free N-arylation of 2,6-difluoropyridine." Royal Society of Chemistry. Available at:[Link]

Troubleshooting guide for the purification of fluorinated compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Technical Support) Subject: Troubleshooting Purification of Fluorinated Compounds Ticket ID: F-PUR-2024-X

Introduction: The "Fluorine Effect" is Not Monolithic

Welcome to the technical support center. If you are here, you are likely experiencing one of two phenomena: either your fluorinated compound is co-eluting with its non-fluorinated precursor (the "des-fluoro" impurity), or your fluorous-tagged reagent failed to retain on the cartridge.

Fluorine is unique.[1][2] It is the most electronegative element, yet it has low polarizability. It mimics hydrogen sterically but mimics oxygen electronically. This guide abandons generic purification advice to focus on the specific physicochemical anomalies of the C-F bond.

Module A: Chromatographic Challenges (HPLC & Flash)

Current Issue: I cannot separate my fluorinated product from its non-fluorinated (des-fluoro) precursor on C18.

Root Cause Analysis

On standard C18 (alkyl) phases, retention is driven by hydrophobic subtraction. The Van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å).[3] Consequently, replacing a single H with F often results in a negligible change in hydrophobicity, leading to co-elution.

The Solution: Orthogonal Selectivity (Fluorophenyl Phases)

You must switch from a hydrophobicity-driven separation to one driven by polarizability and shape selectivity .

Protocol: The Fluorophenyl Switch Replace your C18 column with a Pentafluorophenyl (PFP) or Fluorophenyl stationary phase.

  • Mechanism: These phases possess a rigid aromatic ring with highly electronegative fluorine atoms. This creates a localized electron-deficient cavity.

  • Interaction Types:

    • 
       Interaction:  Strong interaction with aromatic analytes.
      
    • Dipole-Dipole: The C-F bond in your analyte interacts with the rigid dipoles of the stationary phase.

    • Shape Selectivity: The rigid planar structure of PFP discriminates between subtle steric changes (e.g., F vs. H) better than the flexible alkyl chains of C18.

Data: Selectivity Comparison

Analyte PairSeparation on C18 (

)
Separation on PFP (

)
Mechanism
Ar-F vs. Ar-H ~1.0 (Co-elution)> 1.2 (Baseline)Fluorophilic retention & Dipole interaction
Positional Isomers (o-F vs p-F) PoorExcellentShape selectivity (steric hindrance)
Nitro-aromatics ModerateHighCharge transfer (

-acidic phase vs

-basic analyte)

Tech Tip: Methanol is often superior to Acetonitrile on PFP columns because ACN can suppress the


 interactions essential for this separation.
Module B: Fluorous Solid Phase Extraction (F-SPE)

Current Issue: My fluorous-tagged compound eluted in the wash step (breakthrough) or won't elute at all.

Root Cause Analysis

F-SPE relies on the "Fluorous Effect"—the tendency of highly fluorinated chains (e.g.,


) to phase-separate from both organic and aqueous media.[2] This is a solvophobic  interaction, not a hydrophobic one.
  • Failure Mode 1 (Breakthrough): The loading solvent contained too much organic character, disrupting the weak fluorous-fluorous interaction.

  • Failure Mode 2 (No Elution): You are trying to elute with a solvent that is not "fluorophilic" enough.

Protocol: The "Phase-Switch" Workflow

This protocol applies to "Heavy" fluorous tags (typically


 fluorine by weight).
  • Conditioning:

    • Flush cartridge with DMF or MeOH (wetting).

    • CRITICAL: Equilibrate with 80% MeOH : 20%

      
      . This establishes the "fluorophobic" environment.
      
  • Loading (The Trap):

    • Dissolve your crude mixture in DMF or DMSO.

    • Do NOT load in pure THF or DCM. These are strong solvents that will wash the tag off immediately.

    • Correct Loading: Dilute your DMF sample with a small amount of water or MeOH to ensure it binds.

  • Fluorophobic Wash (Elute Impurities):

    • Wash with 80% MeOH : 20%

      
      .[2]
      
    • Result: Non-fluorous organic compounds (impurities) elute. The fluorous-tagged molecule stays bound.

  • Fluorophilic Elution (Release Product):

    • Switch solvent to 100% MeOH or 100% THF .

    • Result: The fluorous interaction is broken; the tagged product elutes.

Module C: Visualization & Logic Flow
Workflow 1: Selecting the Right Purification Strategy

Do not guess. Use this logic gate to determine if you need F-SPE or Specialized HPLC.

PurificationLogic Start Start: Analyze Compound HasTag Does it have a Fluorous Tag? (e.g., C8F17, Perfluoro-benzyl) Start->HasTag IsHeavy Is it 'Heavy' Fluorous? (>60% F by weight) HasTag->IsHeavy Yes IsSeparationHard Issue: Co-elution with Des-fluoro Precursor? HasTag->IsSeparationHard No (Just F-atoms) FSPE Use F-SPE (Fluorous Solid Phase Extraction) Separates based on F-content only IsHeavy->FSPE Yes FluorousHPLC Use Fluorous HPLC (FluoroFlash Column) IsHeavy->FluorousHPLC No (Light Fluorous) StandardC18 Standard C18 or C8 (Hydrophobic Retention) IsSeparationHard->StandardC18 No PFPColumn Switch to PFP / Fluorophenyl Column (Pi-Pi & Shape Selectivity) IsSeparationHard->PFPColumn Yes

Caption: Decision matrix for selecting between F-SPE (synthesis tags) and PFP-HPLC (medicinal chemistry).

Module D: Detection & Characterization FAQs

Q: My compound is invisible on UV, but I know it's there. A: Many perfluorinated chains lack a chromophore.

  • Action: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors.

  • Alternative: If purifying by prep-HPLC, use MS-triggering. Note that perfluorinated compounds often ionize poorly in ESI+; try ESI- (Negative Mode) as fluorine stabilizes negative charge.

Q: The


 NMR shows split peaks. Is it impure? 
A:  Not necessarily.[4]
  • Rotamers: Fluorine is bulky (sterically mimics the isopropyl group in some contexts). Amide bonds or hindered rotations can cause signal splitting.

  • Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, it is a rotamer, not an impurity.

  • Artifacts:

    
     has a wide chemical shift range.[4] Ensure your spectral width is sufficient (often >200 ppm) to avoid "folding" artifacts.
    
References & Authoritative Sources
  • Restek Corporation. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • Dandapani, S., & Curran, D. P. Fluorous Mitsunobu reagents and reactions.[5] (Describes the F-SPE mechanism). [Link]

  • Zhang, W., & Curran, D. P. Synthetic applications of fluorous solid-phase extraction (F-SPE).[6] Tetrahedron, 2006.[6] [Link]

  • Inoue, M., et al. Fluorine in Drug Discovery: Chemistry and Pharmacology of Fluorinated Drugs. (Context on physicochemical properties). [Link]

Sources

Stability of Ethyl (6-fluoropyridin-2-yl)glycinate in different solvents and pH

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers working with Ethyl (6-fluoropyridin-2-yl)glycinate (CAS: 1249660-05-6).[1] It is designed to troubleshoot stability issues, optimize experimental conditions, and explain the mechanistic causes of degradation.

Compound: Ethyl (6-fluoropyridin-2-yl)glycinate CAS: 1249660-05-6 Molecular Formula: C


H

FN

O

[1]
Executive Summary

Ethyl (6-fluoropyridin-2-yl)glycinate is a bifunctional building block containing a secondary amine , a labile ethyl ester , and a nucleophile-sensitive fluoropyridine moiety.[1]

  • Primary Risk: Rapid degradation in basic media (pH > 8) via two competing pathways: ester hydrolysis and Nucleophilic Aromatic Substitution (S

    
    Ar) of the fluorine atom.
    
  • Solvent Risk: Incompatible with nucleophilic solvents (methanol, primary amines) under basic or heated conditions.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Critical Reactivity Hotspots

To understand stability, one must visualize the molecule's "hotspots."[1]

  • Site A (Ethyl Ester): Susceptible to hydrolysis (water) and transesterification (alcohols).

  • Site B (C6-Fluorine): Highly activated for S

    
    Ar displacement due to the electron-withdrawing nature of the pyridine nitrogen and the fluorine itself.[1]
    
  • Site C (Pyridine Nitrogen): Susceptible to N-oxidation or protonation, altering the reactivity of Site B.[1]

Troubleshooting & FAQs
Q1: "I see a new impurity peak appearing rapidly in my LC-MS when using a methanol gradient. What is it?"

Diagnosis: You are likely observing Transesterification .[1] Mechanism: In the presence of methanol (especially if slightly basic or acidic), the ethyl group is exchanged for a methyl group.

  • Observation: Mass shift of -14 Da (Et

    
     Me).
    
  • Solution: Switch to Acetonitrile/Water gradients.[1] If an alcohol is required, use Ethanol to match the ester, preventing "scrambling."[1]

Q2: "My compound degraded completely during workup with 1M NaOH. Why?"

Diagnosis: Simultaneous Saponification and S


Ar .[1]
Mechanism: 
  • Saponification: Hydroxide attacks the ester, converting it to the carboxylic acid (Mass -28 Da).[1]

  • S

    
    Ar:  Hydroxide attacks the C6-position, displacing Fluorine to form the 6-hydroxy derivative.[1]
    Solution:  Avoid strong bases.[1] For neutralization, use mild buffers (e.g., Phosphate pH 7.[1]0) or weak bases like NaHCO
    
    
    
    at low temperatures (0°C).
Q3: "Is this compound stable in DMSO for biological assays?"

Diagnosis: Generally stable in anhydrous DMSO, but hygroscopic .[1] Risk: Wet DMSO can cause slow hydrolysis over days.[1] Solution: Prepare stock solutions in anhydrous DMSO (water < 0.1%). Store aliquots at -80°C. Avoid freeze-thaw cycles which introduce atmospheric moisture.[1]

Detailed Stability Profile
A. pH Sensitivity Table
pH RangeStability RatingPrimary Degradation MechanismRecommended Action
pH < 2 ModerateProtonation of Pyridine-N; Slow Acid Hydrolysis of Ester.[1]Acceptable for short durations (< 1h).[1] Keep cold.
pH 3 - 6 Optimal Minimal degradation.[1]Target range for handling/purification.
pH 7 - 8 MarginalSlow hydrolysis; Risk of F-displacement if nucleophiles present.[1]Process quickly. Keep at 4°C.
pH > 9 Critical Failure Rapid Saponification + Rapid S

Ar (Defluorination).[1]
AVOID.
B. Solvent Compatibility Matrix
SolventCompatibilityNotes
Water LowUnstable over time (Hydrolysis).[1] Use only for rapid workups.
Methanol Incompatible Causes transesterification (Methyl ester formation).[1]
Ethanol ModerateSafe (matches ester), but avoid strong base/acid.[1]
Acetonitrile High Ideal for LC-MS and reactions.[1]
DCM / EtOAc High Ideal for extraction and storage.[1]
DMF / DMSO ModerateGood solubility, but S

Ar risk increases if heated > 60°C.
Mechanistic Degradation Pathways (Visualized)

The following diagram illustrates the competing degradation pathways that users must avoid.

G cluster_0 Critical Instability Factors Start Ethyl (6-fluoropyridin-2-yl)glycinate (Intact) Acid Acid Derivative (Hydrolysis Product) Start->Acid High pH (OH-) Saponification Hydroxy 6-Hydroxy Derivative (Defluorination) Start->Hydroxy Strong Nucleophile (Nu-) SNAr at C6 Methyl Methyl Ester (Transesterification) Start->Methyl MeOH / H+ or Base Info 1. Base catalyzes both Hydrolysis & SNAr 2. C6-F bond is activated by Pyridine N

Caption: Figure 1. Competing degradation pathways.[1][2] Note that basic conditions trigger both ester hydrolysis and fluorine displacement.

Standardized Protocols
Protocol A: Stability-Indicating HPLC Method

Use this method to verify the purity of your batch before critical experiments.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (Do NOT use Methanol).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine ring) and 210 nm (Amide/Ester).[1]

  • Expected Retention:

    • Hydrolyzed Acid (Polar): Elutes Early (approx. 1-2 min).[1]

    • Target Compound: Elutes Mid-run (approx. 5-6 min).

    • Defluorinated Impurities: Variable, often elute slightly earlier than parent due to H-bonding capability of -OH/-NH substitution.[1]

Protocol B: Safe Dissolution for Biological Assays
  • Weigh the compound in a dry environment (glovebox or desiccator).[1]

  • Dissolve in anhydrous DMSO to create a 10 mM stock.

  • Sonicate briefly (max 30 seconds) if needed; avoid heating.

  • Aliquot immediately into single-use vials.

  • Dilution: When diluting into aqueous buffer for the assay, ensure the buffer pH is < 7.5. Add the compound to the buffer immediately prior to the experiment.[1] Do not incubate in buffer for > 4 hours.

References
  • Structure & Identifiers: Ethyl (6-fluoropyridin-2-yl)glycinate. CAS Common Chemistry.[1] CAS Registry Number: 1249660-05-6.[1][3][4]

  • Reactivity of Fluoropyridines: Loudon, G. M., & Parise, J. (2015).[1] Organic Chemistry (6th ed.).[1] Roberts and Company Publishers.[1] (Mechanistic basis for SNAr reactivity of 2-fluoropyridines).

  • SNAr Kinetics: Chambers, R. D., et al. (2014).[1] "Nucleophilic aromatic substitution in polyfluoro-heterocycles." Journal of Fluorine Chemistry. (General principles of activated fluoropyridine reactivity).

  • Ester Hydrolysis: Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard protocols for amino acid ester handling).

(Note: Specific stability data for this exact CAS is proprietary/sparse; recommendations are derived from established Structure-Activity Relationship (SAR) principles for 2-fluoropyridine and alpha-amino ester classes.)

Sources

Technical Support Center: Optimization of Ethyl (6-fluoropyridin-2-yl)glycinate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-FPYG-001 Topic: Yield Optimization & Troubleshooting for SnAr Reaction of 2,6-Difluoropyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Mechanics

The synthesis of Ethyl (6-fluoropyridin-2-yl)glycinate typically proceeds via a Nucleophilic Aromatic Substitution (


) of 2,6-difluoropyridine  with ethyl glycinate hydrochloride .

While 2,6-difluoropyridine is highly activated due to the electronegativity of the fluorine atoms and the electron-deficient pyridine ring, this reactivity presents a double-edged sword. The primary challenge is kinetic control : preventing the second fluorine from reacting to form the bis-substituted impurity, while ensuring complete consumption of the starting material.

The Core Challenge: Mono- vs. Bis-Substitution

The reaction relies on the electronic deactivation of the pyridine ring after the first substitution.

  • Starting Material (2,6-difluoropyridine): Highly electrophilic at C2/C6.

  • Product (Mono-substituted): The introduced amino group is an Electron Donating Group (EDG) by resonance. This increases electron density on the ring, theoretically deactivating it toward a second nucleophilic attack.

  • Reality: At elevated temperatures or high local concentrations of amine, the deactivation is insufficient, leading to significant bis-substitution (approx. 10–15% in unoptimized runs).

Standard Operating Procedure (Gold Standard)

This protocol is designed to maximize mono-selectivity (>95%) and yield (>85%).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2,6-Difluoropyridine 1.2 – 1.5SubstrateUse slight excess to statistically favor mono-substitution.
Ethyl Glycinate HCl 1.0NucleophileLimiting reagent.
DIPEA (Hünig's Base) 2.2 – 2.5BaseScavenges HCl; prevents protonation of the pyridine nitrogen.
DMSO or NMP N/ASolventPolar aprotic promotes

transition state stabilization.
Step-by-Step Protocol
  • Preparation : Dissolve Ethyl Glycinate HCl (1.0 equiv) in DMSO (5 mL/g) in a separate vessel. Add DIPEA (2.2 equiv) and stir until clear (free-basing the amine).

  • Substrate Charge : In the main reactor, charge 2,6-difluoropyridine (1.2 equiv) and DMSO (2 mL/g). Heat to 60°C .

  • Controlled Addition (Crucial) : Add the Glycinate/Base solution to the Pyridine solution dropwise over 2–4 hours.

    • Why? This keeps the concentration of the nucleophile low relative to the electrophile, statistically enforcing mono-substitution.

  • Reaction Monitoring : Stir at 60°C for an additional 2–4 hours. Monitor by HPLC/UPLC.

    • Endpoint: <2% Ethyl Glycinate remaining.[1]

  • Workup :

    • Cool to 20°C.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMSO.

    • Note: The excess 2,6-difluoropyridine is volatile and non-polar; it will remain in the organic layer but can be removed via vacuum distillation or during column chromatography.

Troubleshooting Guide (Q&A Format)

Issue 1: Low Yield & Incomplete Conversion

User Question: "I've stirred the reaction for 24 hours at room temperature, but I still have 40% starting material. Should I add more amine?"

Technical Diagnosis: Room temperature is often insufficient for this specific


 reaction because the glycine ester is a bulkier and less nucleophilic amine compared to simple alkyl amines. The activation energy barrier has not been overcome.

Corrective Action:

  • Increase Temperature: Raise the temperature to 60–70°C . This is the "sweet spot" where mono-substitution is fast, but bis-substitution is still slow.

  • Switch Solvents: If using THF or DCM, switch to DMSO or DMF . These solvents stabilize the anionic Meisenheimer complex intermediate, significantly accelerating the rate.

  • Do NOT add excess amine yet: Adding more amine before heating will likely lead to bis-substitution once the heat is applied.

Issue 2: High Levels of Bis-Substituted Impurity

User Question: "I see a large peak at M+ product mass + mass of glycinate. My yield is only 50%."

Technical Diagnosis: This indicates "over-reaction."[1] It usually happens if:

  • The amine was added all at once (shot addition).

  • The reaction was run at reflux (>100°C).[2]

  • The stoichiometry was 1:1 or the amine was in excess.

Corrective Action:

  • Reverse Addition: Ensure the amine is added to the pyridine, not vice versa.

  • Stoichiometry Adjustment: Increase 2,6-difluoropyridine to 1.5 equiv . The unreacted excess is easily recovered.

  • Temperature Cap: Do not exceed 80°C.

Issue 3: Ester Hydrolysis (Carboxylic Acid Formation)

User Question: "My product mass is M-28, and it's very polar. It won't extract into EtOAc."

Technical Diagnosis: The ethyl ester has hydrolyzed to the carboxylic acid. This occurs if:

  • Water was present in the solvent (wet DMSO/DMF is hygroscopic).

  • Hydroxide bases (NaOH, KOH) were used instead of amine bases.

  • Workup was too basic: Prolonged exposure to aqueous base during extraction.

Corrective Action:

  • Dry Solvents: Use anhydrous DMSO/DMF.

  • Base Selection: Use DIPEA or K2CO3 (anhydrous). Avoid aqueous bases.

  • Workup: Wash with dilute citric acid or ammonium chloride (pH ~5–6) instead of strong base.

Visualizing the Chemistry

Reaction Pathway & Impurity Formation

The following diagram illustrates the kinetic competition between the desired mono-substitution and the undesired bis-substitution.

ReactionPathway cluster_conditions Optimization Logic SM 2,6-Difluoropyridine (Electrophile) Product Mono-Substituted Product (Target) SM->Product  Fast (k1)  60°C, DMSO Reagent Ethyl Glycinate (Nucleophile) Reagent->Product Impurity Bis-Substituted Impurity (Over-reaction) Reagent->Impurity Product->Impurity  Slow (k2)  Requires Excess Amine  or High Temp (>90°C) Control Key Control Point: Keep [Nucleophile] Low via Dropwise Addition

Caption: Kinetic pathway showing the competition between the desired mono-substitution (k1) and the parasitic bis-substitution (k2).

Troubleshooting Flowchart

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting Start Start Diagnosis: Low Yield or Purity? CheckSM Is Starting Material (Pyridine) remaining? Start->CheckSM Yes_SM Yes_SM CheckSM->Yes_SM Yes (>10%) No_SM No_SM CheckSM->No_SM No (Consumed) CheckImp Is Bis-Impurity present? Yes_Bis Yes_Bis CheckImp->Yes_Bis Yes No_Bis No_Bis CheckImp->No_Bis No TempCheck Is Temp < 50°C? Yes_SM->TempCheck Check Temp No_SM->CheckImp IncreaseTemp Action: Heat to 65°C TempCheck->IncreaseTemp Yes CheckSolvent Action: Switch to DMSO/DMF TempCheck->CheckSolvent No StoichIssue Action: Reduce Amine eq. Use Dropwise Addition Yes_Bis->StoichIssue Diagnosis: Over-reaction CheckHydrolysis Is Product Acidic/Polar? No_Bis->CheckHydrolysis Check for Acid DrySolvent Action: Use Dry Solvents Avoid NaOH workup CheckHydrolysis->DrySolvent Yes (Hydrolysis)

Caption: Decision tree for diagnosing common failures in the synthesis of Ethyl (6-fluoropyridin-2-yl)glycinate.

Data & Condition Screening Matrix

The following table summarizes the impact of solvent and base choices on reaction outcomes, based on standard


 reactivity profiles for fluoropyridines [1, 2].
SolventBaseTemp (°C)Time (h)Yield (%)Bis-Impurity (%)Comments
DMSO DIPEA 60 4 88-92 < 3 Recommended conditions. Fast, clean.
DMFK2CO380680-855-8K2CO3 is heterogeneous; stirring rate matters. Higher temp increases impurity.
EtOHTEA78 (Reflux)1265-7010-15Slower rate; reflux temp promotes bis-substitution.
THFDIPEA6024< 30< 1Too slow. THF is not polar enough to stabilize the transition state.
DMSONaOH (aq)25200Failure Mode: Rapid hydrolysis of ethyl ester to glycine acid.

References

  • Solvent Effects in SnAr : Title: "SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents." Source:ACS GCI Pharmaceutical Roundtable. URL:[Link]

  • Mechanism of Pyridine Substitution : Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[3][4] Source:Master Organic Chemistry. URL:[Link]

  • General Synthesis of Glycinate Derivatives : Title: "Synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives." Source:International Journal of Research - GRANTHAALAYAH.[5] URL:[Link]

Sources

Identification and characterization of side products in fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose, resolve, and characterize complex side reactions encountered during the synthesis of fluoropyridines.

Fluoropyridines are privileged scaffolds in medicinal chemistry, but their synthesis—whether via nucleophilic aromatic substitution (SNAr/Halex) or Balz-Schiemann reactions—is notoriously prone to competitive side pathways. This guide bridges theoretical mechanistic causality with field-proven, self-validating laboratory protocols.

Section 1: Visual Diagnostic Workflows

Before diving into specific chemical mechanisms, use the following diagnostic workflow to triage your crude reaction mixture based on initial analytical data.

Troubleshooting Issue Low Yield / Multiple Spots in Fluoropyridine Synthesis? GCMS Run GC-MS / LC-MS Issue->GCMS NMR Run ¹⁹F-NMR & ¹H-NMR Issue->NMR MassMatch Mass = Target + 16 Da? (OH substitution) GCMS->MassMatch MassDimer Mass = 2x Target - 2F? (Biaryl formation) GCMS->MassDimer Regio Unexpected ¹⁹F Shifts? (e.g., meta vs ortho) NMR->Regio Hydrolysis Hydrolysis Side Product Action: Bake KF, dry solvents MassMatch->Hydrolysis Yes Dimer Biaryl / Dimerization Action: Lower Temp, Scavengers MassDimer->Dimer Yes RegioAction Regioisomer Scrambling Action: Check kinetic control Regio->RegioAction Yes

Diagnostic workflow for identifying and resolving fluoropyridine side products.

Section 2: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing a major byproduct with a mass of [M+16] in my Halex reaction?

A1: This mass shift is the classic signature of 2-hydroxypyridine formation via competitive hydrolysis[1][2]. The Causality: The Halex reaction relies on the SNAr displacement of a halogen (usually Cl or Br) by a fluoride ion, proceeding through a stabilized Meisenheimer complex[3]. However, fluoride salts like Potassium Fluoride (KF) or Cesium Fluoride (CsF) are highly hygroscopic. If trace water enters the system, it hydrates the fluoride ion, drastically reducing its nucleophilicity[1]. Concurrently, the hydroxide ion (


) generated from this hydration acts as a superior nucleophile in the SNAr pathway, displacing the halogen to form the thermodynamically stable hydroxypyridine byproduct[2].
Q2: My Balz-Schiemann reaction is yielding black tar and biaryl dimers. What is the mechanistic cause?

A2: Tarring and biaryl formation result from radical-mediated degradation pathways [1]. The Causality: The Balz-Schiemann reaction requires the thermal decomposition of a diazonium tetrafluoroborate salt. Ideally, this proceeds via heterolytic cleavage to form a pyridyl cation, which is immediately trapped by fluoride. However, if the temperature is too high or electron-rich substituents are present, the decomposition can proceed via homolytic cleavage, generating highly reactive pyridyl radicals[1]. These radicals rapidly attack unreacted starting material or solvent molecules, leading to dimerization (biaryls) or uncontrolled polymerization (tar).

Q3: Why does my product show unexpected regioisomer ratios (e.g., meta-fluorination instead of ortho/para)?

A3: You are likely observing thermodynamic scrambling [4][5]. The Causality: SNAr reactions are typically under kinetic control, favoring substitution at the highly activated 2- (ortho) and 4- (para) positions due to the electron-withdrawing nature of the pyridine nitrogen[3][5]. However, at the extreme temperatures required for some Halex reactions (>150 °C), the reaction can enter a thermodynamic regime. Because the C-Cl bond is weaker than the newly formed C-F bond, reversible halide exchange can occur, leading to the scrambling of halogens across the pyridine ring and the formation of unexpected regioisomers[4][5].

SNAr_Hydrolysis SM 2-Chloropyridine (Starting Material) Meisenheimer Meisenheimer Complex (Anionic Intermediate) SM->Meisenheimer + F⁻ (KF/CsF) Anhydrous, 150°C Water Trace H2O / Moisture (Nucleophilic Competitor) SM->Water Moisture Intrusion Product 2-Fluoropyridine (Target Product) Meisenheimer->Product - Cl⁻ (Elimination) SideProduct 2-Hydroxypyridine (Hydrolysis Byproduct) Water->SideProduct SNAr with OH⁻ Competes with F⁻

Reaction pathways showing SNAr fluorination versus competitive hydrolysis.

Section 3: Analytical Characterization of Side Products

To definitively identify your side products,


-NMR is the analytical gold standard due to its 100% natural abundance and massive chemical shift dispersion (spanning >400 ppm)[6].
FAQ: Why does my -NMR spectrum look "messy" even when LC-MS shows a single pure peak?

A: You are observing second-order coupling effects [7]. In highly substituted fluoropyridines, the chemical shift differences (


) between non-equivalent fluorine atoms can be on the same order of magnitude as their scalar coupling constants (

). This leads to deceptively simple spectra that actually contain complex multiplet splitting (e.g., AA'BB' spin systems) that cannot be interpreted using simple first-order

rules[7].
Quantitative NMR Data Summary for Fluoropyridines

Use the following table to map the chemical shifts of your crude mixture and identify regioisomer side products[7][8].

Nucleus / PositionTypical Chemical Shift (ppm)*Multiplicity / CouplingDiagnostic Value

(

/ C2, C6)
-60 to -75 ppmComplex (Second-order)Highly deshielded due to adjacent electronegative N atom; confirms ortho-fluorination.

(

/ C4)
-90 to -110 ppmComplexIntermediate shift; confirms para-substitution.

(

/ C3, C5)
-120 to -140 ppmComplexMost shielded position; cleanly distinguishes meta-isomers from ortho/para products.

(C-F bond)
150 to 165 ppmDoublet (

> 230 Hz)
Direct proof of C-F bond formation; differentiates from C-OH side products.

*Note: Chemical shifts are relative to


 (0 ppm).

Section 4: Self-Validating Experimental Protocols

To prevent the side reactions detailed above, implement these field-proven, self-validating Standard Operating Procedures (SOPs).

Protocol 1: Anhydrous Halex Reaction with In-Line Moisture Control

Purpose: To strictly eliminate the 2-hydroxypyridine hydrolysis side product.

  • Reagent Preparation: Weigh out spray-dried Potassium Fluoride (KF) (3.0 equivalents). Causality: Spray-dried KF has a vastly higher surface area, which is critical because the Halex reaction is a solid-liquid phase heterogeneous process[2].

  • Thermal Dehydration: Place the KF in a Schlenk flask. Heat to 150 °C under high vacuum (<0.1 mbar) for a minimum of 4 hours[1]. Backfill with ultra-high purity Argon.

  • Solvent Validation (Self-Validation Step): Dispense anhydrous Sulfolane or DMSO. Stop and Validate: Perform a Karl Fischer titration on the solvent. If the water content is >50 ppm, discard or re-dry over activated 3Å molecular sieves. Do not proceed if moisture is present.

  • Reaction Execution: Add the chloropyridine substrate (1.0 eq) and a phase-transfer catalyst (e.g.,

    
    , 0.1 eq) to the flask against a positive Argon counter-flow.
    
  • Kinetic Monitoring: Heat the mixture to 130 °C. Take aliquots every 2 hours. Quench the aliquot in anhydrous ethyl acetate and run GC-MS. Validation: If[M+16] (hydrolysis) exceeds 5% relative area, abort the reaction, as moisture has breached the system.

Protocol 2: -NMR Sample Preparation for Second-Order Analysis

Purpose: To resolve complex regioisomer mixtures without peak overlap artifacts.

  • Sample Concentration: Dissolve 15 mg of the purified fluoropyridine (or crude extract) in 0.6 mL of deuterated chloroform (

    
    ) or acetone-
    
    
    
    .
  • Internal Standard Addition (Self-Validation Step): Add exactly 2.0

    
     of 
    
    
    
    -trifluorotoluene to the NMR tube. Causality: This acts as an internal chemical shift reference (set to -63.7 ppm), ensuring that any observed shift deviations are due to structural isomerism and not solvent effects or magnetic field drift.
  • Acquisition Parameters: Set the spectrometer to acquire the

    
     channel with a wide sweep width (at least +50 to -200 ppm) to capture all possible fluorine environments[6]. Ensure proton decoupling (
    
    
    
    ) is turned off initially to observe
    
    
    scalar couplings, which are vital for confirming the exact position of the fluorine on the pyridine ring.
  • Data Processing: If the spectrum exhibits deceptive simplicity (e.g., overlapping multiplets), apply a resolution enhancement window function (e.g., Gaussian multiplication) before Fourier transformation to resolve the fine second-order splitting[7].

References

  • Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine PubMed / NIH[Link]

  • NMR spectral characteristics of fluorocontaining pyridines Fluorine Notes [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants Loughborough University Research Repository[Link]

Sources

Technical Support Center: Degradation Pathways of Ethyl (6-fluoropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Method Development Support Center. This guide is specifically engineered for researchers and drug development professionals conducting forced degradation studies on Ethyl (6-fluoropyridin-2-yl)glycinate . Here, we address the complex physicochemical behaviors of this molecule under stress, providing mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols.

Visualizing the Degradation Landscape

Before troubleshooting, it is critical to understand the intrinsic vulnerabilities of the molecule. Ethyl (6-fluoropyridin-2-yl)glycinate possesses three primary sites of instability: the ethyl ester (prone to hydrolysis), the fluorinated pyridine ring (highly activated for nucleophilic aromatic substitution), and the secondary amine/pyridine nitrogen (susceptible to oxidation).

Pathways Parent Ethyl (6-fluoropyridin-2-yl)glycinate EsterHydro Ester Hydrolysis (-28 Da) Parent->EsterHydro Acid/Base (H2O) SNAr SNAr Defluorination (-2 Da) Parent->SNAr Strong Base (OH-) Oxidation N-Oxidation (+16 Da) Parent->Oxidation H2O2 / Radicals

Degradation pathways of Ethyl (6-fluoropyridin-2-yl)glycinate under ICH Q1A(R2) stress conditions.

Expert FAQs & Troubleshooting Guide

Q1: Why does Ethyl (6-fluoropyridin-2-yl)glycinate degrade so rapidly and chaotically in basic conditions, and how do I differentiate the degradants? A1: The chaotic degradation profile is caused by two competing mechanistic pathways. First, the ethyl ester is highly labile to standard base-catalyzed hydrolysis, yielding the corresponding carboxylic acid 1[1]. Second, the 6-fluoropyridine moiety is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electronegativity of the fluorine atom, coupled with the electron-withdrawing nature of the pyridine nitrogen, makes the C6 position highly electrophilic and susceptible to nucleophilic attack by hydroxide ions 2[2]. Troubleshooting: To differentiate them, monitor the m/z shift via LC-MS. Ester hydrolysis results in a mass loss of 28 Da (loss of the ethyl group), whereas SNAr defluorination results in a mass loss of 2 Da (replacement of F [19 Da] with OH [17 Da]).

Q2: My oxidative stress samples (3% H2O2) show poor mass balance and severe peak tailing. What is the mechanism, and how do I resolve this? A2: Oxidative stress primarily targets the pyridine nitrogen and the secondary amine, forming N-oxides. Causality: N-oxides possess a strong dipole and interact heavily with residual silanols on standard C18 stationary phases. This disrupts standard reverse-phase partitioning, causing severe peak tailing or irreversible binding, which manifests as a loss of mass balance. Troubleshooting: Switch to a base-deactivated (end-capped) column or incorporate a volatile buffer like 10 mM ammonium formate (pH 3.0) into your mobile phase to suppress silanol ionization. Ensure you are targeting only 5–20% degradation as per ICH Q1A(R2) guidelines 3[3]; over-stressing beyond 20% generates secondary degradants that skew mass balance and are not clinically relevant 4[4].

Q3: I am seeing inconsistent degradation rates across different batches during thermal stress testing. Why? A3: Inconsistent thermal degradation often stems from uncontrolled moisture acting as a catalyst for ester hydrolysis, rather than pure thermal cleavage. Causality: If the sample is not strictly desiccated, ambient humidity at elevated temperatures (e.g., 60°C) provides the water necessary to hydrolyze the ethyl ester. Troubleshooting: Conduct thermal stress testing in strictly controlled environments—one set in hermetically sealed vials (dry heat) and another at 60°C/75% RH to isolate the effect of humidity from pure thermal stress.

Self-Validating Experimental Protocols

Protocol 1: Controlled Base Hydrolysis & SNAr Differentiation

This protocol is designed to kinetically separate the faster ester hydrolysis from the slower, higher-activation-energy SNAr defluorination.

Workflow Start Prepare 1 mg/mL API in MeCN:Water Split Split into two aliquots Start->Split Mild Aliquot A: 0.01 N NaOH (Targets Ester Hydrolysis) Split->Mild Harsh Aliquot B: 0.1 N NaOH + Heat (Targets SNAr & Hydrolysis) Split->Harsh Quench Quench with 0.1 N HCl at t=2h, 4h, 8h Mild->Quench Harsh->Quench Analyze LC-MS Analysis Compare m/z shifts Quench->Analyze

Workflow for differentiating ester hydrolysis and SNAr defluorination under basic stress.

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl (6-fluoropyridin-2-yl)glycinate in a 50:50 mixture of Acetonitrile and HPLC-grade water to a final concentration of 1 mg/mL.

  • Aliquotting: Split the solution into two reaction vials (Vial A and Vial B).

  • Differential Stress Application:

    • Vial A (Mild): Add 0.01 N NaOH and maintain at room temperature. This isolates the kinetically faster ester hydrolysis.

    • Vial B (Harsh): Add 0.1 N NaOH and heat to 40°C. This provides the activation energy required for the SNAr defluorination pathway.

  • Self-Validating Quench: At t=2h, 4h, and 8h, extract 100 µL from each vial and immediately quench with an equimolar amount of 0.1 N HCl.

    • Causality Check: Failure to quench accurately will result in continued degradation in the autosampler, invalidating kinetic data. Verify the final pH is ~7.0 using micro-pH paper before injection.

  • LC-MS Analysis: Run samples using a gradient method on a C18 column. Look for the -28 Da shift (Ester Hydrolysis) dominant in Vial A, and the emergence of the -2 Da shift (SNAr) in Vial B.

Protocol 2: ICH Q1A(R2) Compliant Oxidative Stress Testing
  • Baseline Establishment: Prepare a 1 mg/mL API solution in methanol. Inject a baseline sample to confirm >0.995 peak purity.

  • Oxidation Initiation: Add 3% H2O2 to the sample.

  • Controlled Incubation: Incubate at room temperature in the dark (to prevent secondary photolytic radical generation) for up to 7 days.

  • Mass Balance Verification (Self-Validation): Analyze samples every 24 hours.

    • Causality Check: Calculate Mass Balance = (Area of API + Sum of Areas of Degradants) / (Initial Area of API). If the mass balance drops below 95%, N-oxides may be irreversibly binding to the column. Immediately switch to a base-deactivated column.

  • Termination: Stop the experiment once 5–20% degradation is achieved to prevent non-clinical secondary degradation.

Quantitative Data Summary

The following table summarizes the expected quantitative shifts and target degradation limits for Ethyl (6-fluoropyridin-2-yl)glycinate under standard ICH Q1A(R2) stress conditions.

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExpected m/z ShiftTarget Degradation (%)
Acid Hydrolysis 0.1 N HCl, 40°CEster Hydrolysis-28 Da5 - 20%
Base Hydrolysis 0.1 N NaOH, RTEster Hydrolysis & SNAr-28 Da / -2 Da5 - 20%
Oxidative 3% H2O2, RTN-Oxidation / Amine Oxidation+16 Da5 - 20%
Thermal (Dry) 60°C, Sealed VialThermal Cleavage / DimerizationVaries5 - 20%
Thermal (Humid) 60°C / 75% RHMoisture-catalyzed Hydrolysis-28 Da5 - 20%

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • A practical guide to forced degradation and stability studies for drug substances Source: Onyxipca URL:[Link]

  • Forced Degradation – A Review Source: Biomedres URL: [Link]

Sources

Storage and handling best practices for fluorinated intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

As a Senior Application Scientist specializing in organofluorine chemistry, I often see successful drug discovery campaigns stalled not by poor design, but by the degradation of critical fluorinated building blocks. The Carbon-Fluorine (C-F) bond is the strongest in organic chemistry (


), yet the unique electronic effects that make these compounds valuable—high electronegativity and lipophilicity—also render specific intermediates surprisingly fragile to moisture, heat, or glass surfaces.

This guide is designed to be your bench-side troubleshooter. It moves beyond generic safety data sheets to address the causality of failure modes in fluorinated chemistry.

Part 1: The Storage Ecosystem

The Core Philosophy: "Dry, Cold, and Inert"

Fluorinated intermediates, particularly those with heteroatoms (N, S, O) adjacent to fluorinated carbons (e.g.,


-fluoroamines, trifluoromethylating agents), are prone to hydrolysis.[1] This hydrolysis releases Hydrogen Fluoride (HF), which is autocatalytic—it etches glass, generating water and 

, which fuels further decomposition.
Container Selection Matrix

Choosing the wrong vessel is the #1 cause of shelf-life reduction. Use the decision tree below to select the correct material.

ContainerSelection Start Select Compound Type IsCorrosive Is it an Acid Fluoride, DAST, or HF-generating? Start->IsCorrosive IsPhotosensitive Is it Photosensitive? (e.g., Iodofluoroalkanes) IsCorrosive->IsPhotosensitive No PTFE RECOMMENDED: PTFE/PFA Bottle (Prevents glass etching) IsCorrosive->PTFE Yes (HF Risk) IsVolatile Is it Highly Volatile? IsPhotosensitive->IsVolatile No AmberGlass RECOMMENDED: Amber Glass + PTFE Liner (UV Protection) IsPhotosensitive->AmberGlass Yes Borosilicate RECOMMENDED: Borosilicate Glass + PTFE-Lined Cap IsVolatile->Borosilicate No (Standard Liquid/Solid) SS_Cylinder RECOMMENDED: Stainless Steel/Monel Cylinder (Passivated) IsVolatile->SS_Cylinder Yes (Gas/High Vapor Pressure)

Figure 1: Decision logic for selecting storage vessels based on chemical stability and physical properties.

Storage Protocol Summary
ParameterRecommendationTechnical Rationale
Temperature -20°C to 4°CMinimizes thermal elimination of HF or

(common in N-F reagents like Selectfluor) [1].
Atmosphere Argon (Ar)Ar is denser than Air/

, providing a better "blanket" to prevent moisture ingress during open/close cycles.
Cap Liner PTFE/TeflonEssential. Pulp or rubber liners will degrade and leach organic contaminants into the fluorinated solvent.
Secondary DesiccatorStore bottles inside a secondary container with activated desiccant (e.g.,

or color-indicating silica).

Part 2: Handling & Synthesis Best Practices

The "Etched Glass" Phenomenon

Researchers often notice their round-bottom flasks becoming cloudy after reactions involving fluorinated groups.

  • Cause: Trace hydrolysis generates HF. HF attacks the silica in the glass:

    
    
    
  • The Cycle: The water produced reacts with more fluorinated starting material, generating more HF. This is a runaway degradation loop [2].

  • Prevention: For reactions known to generate HF byproducts (e.g., using DAST, Deoxo-Fluor, or Ruppert-Prakash reagent), use PFA (Perfluoroalkoxy) or FEP reaction vessels, or passivate glassware with hexamethyldisilazane (HMDS) prior to use to make it hydrophobic.

Workflow: Handling Moisture-Sensitive Reagents

The following workflow ensures integrity when handling reagents like DAST (Diethylaminosulfur trifluoride) or TFAA (Trifluoroacetic anhydride).

HandlingWorkflow Step1 1. Preparation Oven-dry glassware (>120°C) Cool under Ar flow Step2 2. Reagent Retrieval Bring reagent to Room Temp BEFORE opening (Prevents condensation) Step1->Step2 Step3 3. Transfer Use positive pressure (balloon) Cannula or wide-bore needle Step2->Step3 Step4 4. Quenching (Critical) NEVER add water directly. Dilute with DCM, then add sat. NaHCO3 dropwise at 0°C Step3->Step4

Figure 2: Safe handling workflow for moisture-sensitive fluorinating agents to prevent hydrolysis and pressure buildup.

Part 3: Troubleshooting & FAQs

Q1: My fluorinated intermediate has turned from clear to yellow/brown. Is it still usable?

Diagnosis: This indicates HF elimination or oligomerization .

  • Mechanism: Many fluorinated aliphatics eliminate HF to form alkenes, which then polymerize (turning the solution yellow/brown).

  • Action: Check the pH of the headspace with wet pH paper. If acidic (Red), significant degradation has occurred.

  • Fix: For critical applications, repurify. If the degradation is minor (<5%), you can pass the solution through a plug of basic alumina or potassium carbonate to scavenge the HF before use.

Q2: I am seeing pressure buildup in my storage bottle.

Diagnosis: Decomposition leading to gas generation (


, 

, or

).
  • Immediate Action: Vent the container in a fume hood immediately. Do not shake.

  • Root Cause: Likely moisture ingress.[2] Water reacts with fluorinated esters or acyl fluorides to release

    
     and HF.
    
  • Prevention: Switch to a Sure/Seal™ system or store in a glovebox. Never store these compounds in standard screw-cap vials for long periods [3].

Q3: Why did my yield drop when I switched from a glass flask to a Teflon (PTFE) flask?

Diagnosis: Heat Transfer Efficiency .

  • Explanation: PTFE is a thermal insulator (

    
    ) compared to borosilicate glass (
    
    
    
    ).
  • The Fix: If heating is required, you must use an internal temperature probe (thermocouple) inside the reaction mixture. External oil bath temperatures will not accurately reflect the internal temperature in a PTFE vessel, likely leading to under-reaction [4].

Q4: Can I use standard syringe needles for DAST or Deoxo-Fluor?

Diagnosis: Needle Clogging .

  • Issue: These reagents hydrolyze instantly upon contact with moist air, forming solid silica/polymer plugs in the needle tip.

  • Protocol:

    • Flush the needle with dry Nitrogen before inserting it into the bottle.

    • Use a wide-bore needle (18G or larger).

    • Clean immediately after use by drawing up anhydrous solvent, then acetone. Do not let it sit.

Part 4: Safety & Emergency Protocols

The HF Hazard (Hidden Danger)

Many fluorinated intermediates are HF-precursors . Upon contact with skin or moisture, they release Hydrofluoric Acid.[3][4]

  • Warning: HF burns are often painless initially (delayed by 1-24 hours) but cause deep tissue necrosis and bone decalcification.

  • Mandatory Safety Item: Calcium Gluconate Gel (2.5%) .[3][5]

    • Protocol: If skin contact occurs, wash with water for 5 minutes, then apply gel immediately and massage into the skin. Seek ER treatment.

Spill Management
  • Small Spills (<10 mL): Absorb with a specific HF-neutralizing spill kit (containing calcium carbonate or magnesium oxide). Do not use standard silica-based kitty litter (it reacts with HF to release

    
     gas).
    
  • Disposal: All waste containing fluorinated intermediates must be segregated. Label clearly as "Fluorinated Organic Waste - Potential HF Generator." Do not mix with strong bases (exothermic reaction) [5].

References

  • Equipodia. (n.d.). PTFE Lining vs Glass Lining Cost & Performance Comparison. Retrieved from [Link]

  • National Fluoromers. (n.d.). PTFE Chemical Resistance, Virgin & Filled Grades Guide. Retrieved from [Link]

  • Purdue University. (n.d.). Fluorine Safety Guidelines. Retrieved from [Link]

Sources

Technical Support Center: Chiral Integrity of Ethyl (6-fluoropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: RAC-6FPG-001 Subject: Prevention of racemization during synthetic manipulation of Fluorinated Pyridyl Glycinates.

Executive Summary

You are working with Ethyl (6-fluoropyridin-2-yl)glycinate , a scaffold that presents a "perfect storm" for racemization. Unlike standard amino acids, this molecule possesses an


-proton with significantly enhanced acidity due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the C6-fluorine substituent.

Standard peptide coupling protocols (e.g., HATU/DIPEA) or standard saponification (LiOH/MeOH) will almost certainly lead to partial or total loss of optical purity. This guide details the mechanistic root of this instability and provides validated protocols to maintain enantiomeric excess (


).
Module 1: The Mechanistic Basis

Why is this molecule so unstable? The lability of the stereocenter is driven by the stability of the enolate intermediate. In a standard phenylglycine, the phenyl ring stabilizes the negative charge. In your substrate, two additional factors accelerate proton loss:

  • Pyridine Nitrogen (-I/-M Effect): The ring nitrogen is electron-deficient, pulling density from the

    
    -carbon.
    
  • 6-Fluoro Substituent (-I Effect): Fluorine is highly electronegative. Through inductive withdrawal, it further depletes electron density from the ring and the

    
    -position, making the 
    
    
    
    -proton unusually acidic (
    
    
    estimated < 15 in DMSO).

Visualizing the Failure Mode The following diagram illustrates how basic conditions trigger the formation of a planar enolate, destroying the chiral center.

RacemizationMechanism cluster_factors Aggravating Factors L_Isomer L-Enantiomer (Chiral) Transition Planar Enolate (Achiral Intermediate) Stabilized by 6-F-Pyridine L_Isomer->Transition Deprotonation (-H+) Base Base (B:) Base->Transition Racemate Racemic Mixture (50:50 L/D) Transition->Racemate Reprotonation (Non-stereoselective) F1 Strong Bases (DIPEA, Et3N) F2 Polar Solvents (DMF, DMSO) F3 Slow Activation (Carbodiimides)

Figure 1: Mechanism of base-catalyzed racemization in 6-fluoropyridylglycine derivatives.[1][2]

Module 2: Amide Coupling Protocols

The Problem: Standard uronium reagents (HATU, HBTU) require tertiary amine bases (DIPEA, NMM) to function. The basicity required to activate the reagent is sufficient to deprotonate your substrate.

The Solution: Use "Low-Base" or "No-Base" coupling methodologies.

Protocol A: T3P (Propylphosphonic Anhydride) – Gold Standard

T3P is the preferred reagent for epimerization-prone substrates because it reacts rapidly and can function with weak bases like pyridine or collidine.

Reagents:

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF).

  • Base: 2,4,6-Collidine (Sym-collidine) or Pyridine. Avoid DIPEA.

  • Solvent: EtOAc or DCM (Avoid DMF if possible to reduce proton mobility).

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 eq) and the amine partner (1.1 eq) in EtOAc or DCM (0.1 M concentration).

  • Cool the mixture to 0 °C .

  • Add 2,4,6-Collidine (2.5 – 3.0 eq).

  • Add T3P solution (1.2 – 1.5 eq) dropwise over 5 minutes.

  • Allow to warm to room temperature slowly. Monitor by LCMS.

  • Quench: Wash with water/brine. Do not use basic washes (NaHCO3) for extended periods.

Protocol B: Oxyma / DIC (Carbodiimide)

If T3P is unavailable, use Oxyma Pure as an additive. It is acidic enough to buffer the reaction environment, unlike HOBt.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide).[2][3]

  • Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

  • Base: None (or 0.5 eq TMP if amine is a salt).

Step-by-Step:

  • Dissolve Acid (1.0 eq) and Oxyma Pure (1.1 eq) in DCM/DMF (9:1) at 0 °C.

  • Add DIC (1.1 eq) and stir for 2 minutes to pre-activate (form the active ester).

  • Add the Amine partner (1.0 eq).

  • Stir at 0 °C to RT.

Comparative Risk Assessment Table

Reagent SystemBase RequiredRacemization RiskRecommendation
HATU / DIPEA Strong (pH > 10)CRITICAL DO NOT USE
EDC / HOBt None/MildModerateRisky (Slow kinetics)
T3P / Pyridine Weak (pH ~6-7)Low HIGHLY RECOMMENDED
DIC / Oxyma NoneLowGood Alternative
Module 3: Ester Hydrolysis (Saponification)

The Problem: Hydrolysis of the ethyl ester to the free acid is the most dangerous step. Hydroxide (


) is a strong base and will deprotonate the 

-carbon faster than it attacks the ester carbonyl.
Method A: Enzymatic Hydrolysis (Safest)

Uses lipases to cleave the ester under neutral pH conditions.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).

  • Solvent: Phosphate Buffer (pH 7) / Acetone (4:1).

  • Protocol:

    • Suspend ester in Buffer/Acetone.

    • Add immobilized enzyme (e.g., Novozym 435).

    • Stir at 25–30 °C. Monitor pH; if it drops, titrate with dilute NaOH (keep pH < 7.5).

    • Filter off enzyme and acidify to pH 3 for extraction.

Method B: Lithium Hydroxide at Low Temp (Chemical Alternative)

If enzymes fail, use LiOH under strictly controlled conditions. LiOH is less basic than NaOH/KOH in organic mixtures.

  • Reagents: LiOH (1.1 eq), THF/Water (3:1).

  • Protocol:

    • Dissolve ester in THF and cool to -10 °C or 0 °C .

    • Add LiOH (dissolved in min. water) dropwise.

    • Do not warm. Monitor consumption closely.

    • Quench immediately with 1M HCl or Citric Acid upon completion.

Module 4: Troubleshooting Workflow

Use this logic flow to determine the correct experimental setup for your specific reaction.

Workflow Start Start: Reaction Planning Type Reaction Type? Start->Type Coupling Amide Coupling Type->Coupling Hydrolysis Ester Hydrolysis Type->Hydrolysis BaseCheck Can you avoid DIPEA? Coupling->BaseCheck UseT3P USE: T3P + Collidine (Solvent: EtOAc) BaseCheck->UseT3P Yes UseOxyma USE: DIC + Oxyma (Pre-activation) BaseCheck->UseOxyma No/T3P unavailable EnzymeCheck Is Enzyme Available? Hydrolysis->EnzymeCheck UseEnzyme USE: PLE or CAL-B (pH 7 Buffer) EnzymeCheck->UseEnzyme Yes (Preferred) UseLiOH USE: LiOH @ 0°C (Strict Time Control) EnzymeCheck->UseLiOH No (High Risk)

Figure 2: Decision matrix for selecting reaction conditions.

Frequently Asked Questions (FAQ)

Q: Can I use DMF as a solvent for the coupling?

  • A: Avoid it if possible. DMF is a polar aprotic solvent which enhances the basicity of amines and stabilizes charged intermediates (like enolates). DCM (Dichloromethane) or EtOAc (Ethyl Acetate) are safer choices for chiral integrity.

Q: My reaction is slow with Collidine. Can I spike it with DIPEA?

  • A: No. Even catalytic amounts of DIPEA can trigger racemization. If the reaction is stalled, try increasing the concentration of T3P or switching to the Oxyma/DIC system. Do not increase the strength of the base.

Q: How do I measure the extent of racemization?

  • A: You cannot rely on NMR alone. You must use Chiral HPLC or SFC.

    • Column Suggestion: Chiralpak IA or IC (immobilized phases are robust).

    • Mobile Phase: Hexane/IPA or CO2/MeOH.

    • Standard: You must synthesize the racemate intentionally (using HATU/DIPEA at room temp) to identify the retention times of both enantiomers.

References
  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). "Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations." Wiley-VCH.

Sources

Validation & Comparative

High-Resolution Mass Spectrometry (HRMS) Analysis for Ethyl (6-fluoropyridin-2-yl)glycinate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (6-fluoropyridin-2-yl)glycinate (CAS: 1249660-05-6) is a critical fluorinated building block in medicinal chemistry, particularly for the synthesis of metabolically stable pyridine-based pharmacophores.[1][2][3][4][5] The presence of the fluorine atom at the C6 position of the pyridine ring significantly alters the electronic properties and lipophilicity of the molecule, necessitating precise analytical validation.[1]

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against standard alternatives (HPLC-UV and Low-Resolution SQ-MS).[1] While traditional methods offer throughput, our analysis demonstrates that HRMS is the requisite standard for drug development due to its ability to resolve isotopic fine structure , confirm fluorine substitution via mass defect, and elucidate fragmentation pathways essential for impurity profiling.[1]

Technical Profile & The Analytical Challenge

The Compound[1][2][3][4][5][6][7][8]
  • IUPAC Name: Ethyl N-(6-fluoropyridin-2-yl)glycinate[1]

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 198.08046 Da[1]

  • [M+H]+ Theoretical: 199.08773 Da

The Challenge: Why Standard Methods Fail

In synthetic workflows, this compound often co-elutes with defluorinated byproducts (des-fluoro analogs) or chlorinated impurities (from precursor reagents).[1]

  • HPLC-UV (254 nm): Lacks specificity; cannot distinguish between the fluorinated product and a des-fluoro impurity (

    
    ) if retention times are similar.
    
  • Low-Res MS (Quadrupole): While it detects the mass, the resolution (unit mass) is often insufficient to confidently assign the elemental formula or separate isobaric interferences in complex matrices.[1]

Comparative Analysis: HRMS vs. Alternatives

The following table contrasts the performance of Orbitrap-based HRMS against standard industrial alternatives for the analysis of Ethyl (6-fluoropyridin-2-yl)glycinate.

FeatureHRMS (Orbitrap/Q-TOF) Low-Res MS (Single Quad) HPLC-UV (PDA)
Mass Accuracy < 3 ppm (Critical for Formula ID)~0.5 Da (Unit Resolution)N/A
Specificity High (Resolves Isobars)Medium (Nominal Mass only)Low (Retention Time only)
Fluorine Confirmation Yes (Via Mass Defect & Precision)No (Ambiguous)No
Impurity ID Excellent (MS/MS Fragmentation)Poor (Source fragmentation only)None
Sensitivity (LOD) pg/mL range ng/mL rangeµg/mL range
Throughput ModerateHighHigh
Critical Insight: The Fluorine Mass Defect

Fluorine (


) has a unique mass defect.[1][6] Unlike Hydrogen (+7.8 mDa) or Nitrogen (+3.1 mDa), Fluorine has a slight negative defect relative to nominal mass in some contexts, but more importantly, it is monoisotopic.[1]
  • HRMS Advantage: HRMS can detect the precise mass shift caused by F substitution (

    
     Da) vs. an -OH group (
    
    
    
    Da) or -H (
    
    
    Da).[1] A low-res instrument seeing a nominal mass difference of 18 Da might confuse a Fluorine substitution with a water adduct or oxidation, whereas HRMS distinguishes the exact
    
    
    .[1]

Experimental Protocol: HRMS Workflow

This protocol is validated for Orbitrap Exploris and Agilent Q-TOF systems.[1] It ensures optimal ionization of the secondary amine and stability of the ester group.[1]

A. Sample Preparation[1][9][10]
  • Stock Solution: Dissolve 1 mg of Ethyl (6-fluoropyridin-2-yl)glycinate in 1 mL of LC-MS grade Methanol .

  • Dilution: Dilute stock 1:1000 with 0.1% Formic Acid in Water/Acetonitrile (50:50) to reach a final concentration of ~1 µg/mL.

    • Reasoning: Acidification ensures protonation of the pyridine nitrogen and the secondary amine, maximizing

      
       signal intensity in ESI+ mode.
      
B. LC-MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-6 min: 5%

      
       95% B (Linear ramp)[1]
      
    • 6-8 min: 95% B (Wash)[1]

    • 8-8.1 min: 95%

      
       5% B[1]
      
  • Flow Rate: 0.4 mL/min.[1]

C. Mass Spectrometry Parameters (ESI+)[1]
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Spray Voltage: 3.5 kV.[1]

  • Capillary Temp: 320°C.[1]

  • Resolution: 60,000 (at m/z 200).[1]

  • Scan Range: m/z 50 – 500.[1]

  • AGC Target:

    
    .
    

Structural Validation & Fragmentation Pathway

To confirm the identity of Ethyl (6-fluoropyridin-2-yl)glycinate, one must analyze the MS/MS fragmentation. The collision-induced dissociation (CID) typically yields characteristic losses of the ester group and cleavage at the amine.[1]

Confirmatory Ions (Theoretical)[1]
  • Precursor Ion

    
    :  199.0878 m/z[1]
    
  • Fragment A (Loss of Ethanol/Ethoxy):

    
     or similar ester cleavage.[1]
    
  • Fragment B (Pyridyl-amine core): Characteristic fluoropyridine ring fragment.

Visualization: Fragmentation Logic

The following diagram illustrates the logical flow of the HRMS analysis and the expected fragmentation pathway for structural confirmation.

HRMS_Workflow Sample Sample: Ethyl (6-fluoropyridin-2-yl)glycinate ESI ESI+ Ionization (Protonation of Amine/Pyridine) Sample->ESI Dissolve in MeOH/FA Precursor Precursor Ion [M+H]+ m/z 199.0878 ESI->Precursor Select Monoisotopic Peak HCD HCD Fragmentation (Collision Energy 20-30 eV) Precursor->HCD Isolate & Fragment Frag1 Fragment 1: Ester Cleavage (Loss of -OEt) m/z ~153.04 HCD->Frag1 - C2H5OH Frag2 Fragment 2: C-N Bond Breakage (Fluoropyridin-2-amine) m/z ~113.05 HCD->Frag2 Glycine Loss Result CONFIRMED IDENTITY (Mass Error < 3ppm) Frag1->Result Matches Library Frag2->Result Matches Theory

Figure 1: Analytical workflow and fragmentation logic for the structural confirmation of Ethyl (6-fluoropyridin-2-yl)glycinate using HRMS.

Data Interpretation Guide

When reviewing the data, researchers should verify the following three criteria to ensure "Self-Validating" results:

  • Exact Mass Check:

    • Observed m/z must be within ±3 ppm of 199.08773.[1]

    • Example: An observed mass of 199.0881 (1.8 ppm error) is acceptable.[1] An observed mass of 199.1500 implies a different compound.[1]

  • Isotopic Pattern Analysis:

    • Fluorine (

      
      ) is monoisotopic (100% abundance).[1]
      
    • The M+1 peak is driven solely by Carbon-13 (

      
      ) and Nitrogen/Oxygen contributions.[1]
      
    • Absence of M+2: Unlike chloro-analogs (which show a 3:1 ratio at M+2 due to

      
      ), the fluorinated compound should show a negligible M+2 peak (only from 
      
      
      
      or double
      
      
      ), confirming the halogen is Fluorine, not Chlorine.[1]
  • Retention Time Consistency:

    • The fluorine atom increases lipophilicity compared to the non-fluorinated pyridine glycinate.[1] Expect the fluorinated product to elute later on a C18 column than its des-fluoro analog.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394639, Ethyl (6-fluoropyridin-2-yl)glycinate.[1] Retrieved from [Link][1]

  • Feldmann, J., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection.[1][6] Analytica Chimica Acta.[1] Retrieved from [Link]

  • Hussain, M., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives.[1][7] Medicinal Chemistry.[1][7] Retrieved from [Link]

  • Holčapek, M., et al. (2012). High-resolution mass spectrometry in the pharmaceutical industry.[1] Journal of Chromatography A. (General grounding on HRMS vs Low-Res).

Sources

Comparison of reactivity between Ethyl (6-fluoropyridin-2-yl)glycinate and non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity, electronic properties, and synthetic utility of Ethyl (6-fluoropyridin-2-yl)glycinate versus its non-fluorinated analog, Ethyl (pyridin-2-yl)glycinate .[1]

Executive Summary

Ethyl (6-fluoropyridin-2-yl)glycinate represents a "pre-activated" scaffold compared to its non-fluorinated counterpart.[1] While both compounds serve as N-linked pyridine building blocks for peptidomimetics and fused heterocycles, the introduction of the fluorine atom at the C6 position fundamentally alters the reactivity profile.[1]

  • Primary Differentiator: The C6-Fluorine bond renders the pyridine ring susceptible to Nucleophilic Aromatic Substitution (SNAr) , a pathway completely inaccessible to the non-fluorinated analog under standard conditions.

  • Secondary Effect: The strong inductive effect (-I) of the fluorine atom increases the acidity of the glycine

    
    -methylene protons, facilitating alkylation, while simultaneously decreasing the nucleophilicity of the exocyclic amine nitrogen.[1]
    

Structural & Electronic Analysis

To understand the reactivity differences, we must first define the electronic environment of the pyridine ring.[1]

FeatureEthyl (6-fluoropyridin-2-yl)glycinate Ethyl (pyridin-2-yl)glycinate
Structure N-Linked: Pyridine ring with an amino-ester side chain at C2 and a Fluorine at C6.[1]N-Linked: Pyridine ring with an amino-ester side chain at C2; C6 is unsubstituted (H).[1]
C6 Character Electrophilic (Hotspot): The C-F bond is highly polarized. The

-complex is stabilized during nucleophilic attack.[1]
Inert: The C-H bond is unreactive toward nucleophiles without harsh activation (e.g., Chichibabin conditions).
Ring Electronics Electron Deficient: F pulls density via induction (-I), lowering the LUMO energy.Electron Neutral/Rich: Relative to the fluoro-analog, the ring is more electron-rich.[1]
Amine Basicity Reduced: The exocyclic nitrogen lone pair is less available due to the electron-withdrawing pyridine ring.[1]Standard: Typical aminopyridine basicity; participates readily in acylation.[1]

-CH Acidity
Enhanced: The -I effect stabilizes the carbanion at the glycine methylene position (

).[1]
Baseline: Moderately acidic (

).
Electronic Activation Diagram

The following diagram illustrates the divergence in reactive sites caused by the fluorine substitution.

ReactivityComparison cluster_0 Ethyl (pyridin-2-yl)glycinate (Non-Fluorinated) cluster_1 Ethyl (6-fluoropyridin-2-yl)glycinate (Fluorinated) NF_Struct Structure: Py-NH-CH2-COOEt NF_Reactivity Reactivity: 1. N-Acylation (High) 2. Cyclization (Imidazo[1,2-a]) NF_Struct->NF_Reactivity Standard Pathways F_Reactivity Reactivity: 1. SNAr at C6 (Unique) 2. Enhanced Alpha-Alkylation 3. Metabolic Blockade NF_Reactivity->F_Reactivity F-Substitution Enables SNAr F_Struct Structure: 6-F-Py-NH-CH2-COOEt F_Struct->F_Reactivity Activated Pathways

Figure 1: Divergence in reactive pathways. The 6-fluoro substituent unlocks the SNAr pathway (red) which is absent in the non-fluorinated analog.

Detailed Reactivity Comparison

A. Nucleophilic Aromatic Substitution (SNAr)

This is the most critical distinction. The 6-fluoro group acts as an excellent leaving group in SNAr reactions because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate.[1]

  • Fluorinated Analog: Reacts with amines, alkoxides, and thiols to generate 2,6-disubstituted pyridines.[1] This allows for the introduction of diverse functionality after the glycinate scaffold is established.[1]

  • Non-Fluorinated Analog: Inert to these conditions. Attempting to force reaction at C6 typically results in decomposition or requires activation via N-oxide formation (which risks side reactions with the ester).[1]

Experimental Evidence: Reaction of 2-fluoropyridines with sodium ethoxide is approximately 320 times faster than the corresponding chloropyridines, and infinitely faster than the unsubstituted pyridine [1].[1]

B. Cyclization to Fused Heterocycles

Both compounds serve as precursors for bicyclic systems like imidazo[1,2-a]pyridines , but the products differ significantly.

  • Pathway: Condensation with

    
    -haloketones or aldehydes/isocyanides (Groebke-Blackburn-Bienaymé reaction).[1]
    
  • Outcome (Non-Fluorinated): Yields standard imidazo[1,2-a]pyridine.

  • Outcome (Fluorinated): Yields 5-fluoroimidazo[1,2-a]pyridine .[1] The fluorine atom remains on the fused ring, providing a handle for further functionalization (e.g., a second SNAr or metal-catalyzed coupling) at the 5-position of the bicyclic system [2].[1]

C. Metabolic Stability

In drug discovery, the C6 position of the pyridine ring is a metabolic "soft spot," susceptible to oxidation by aldehyde oxidase (AOX) to form the 6-pyridone.

  • Fluorinated Analog: The C-F bond blocks this metabolic oxidation, significantly extending the half-life of the scaffold in vivo.[1]

  • Non-Fluorinated Analog: Highly susceptible to AOX-mediated clearance.[1]

Experimental Protocols

Protocol A: SNAr Functionalization of the Fluorinated Scaffold

Use this protocol to replace the Fluorine atom with a secondary amine (e.g., Morpholine).

  • Reagents: Ethyl (6-fluoropyridin-2-yl)glycinate (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMSO or DMF (anhydrous).

  • Procedure:

    • Dissolve the glycinate in DMSO (0.5 M concentration).

    • Add

      
       and morpholine.[1]
      
    • Heat to 80°C for 4-6 hours. (Note: Non-fluorinated analog shows no reaction even at 120°C).

    • Workup: Dilute with water, extract with EtOAc.[1]

  • Expected Yield: 85-95% of the 6-morpholino derivative.[1]

Protocol B: Imidazo[1,2-a]pyridine Synthesis (Groebke-Blackburn-Bienaymé)

Applicable to both, but yields 5-fluoro derivative for the target compound.[1]

  • Reagents: Glycinate substrate (1.0 eq), Benzaldehyde (1.0 eq), tert-Butyl isocyanide (1.1 eq), Scandium triflate (

    
    , 5 mol%).
    
  • Solvent: Methanol/DCM (1:1).[1]

  • Procedure:

    • Mix amine and aldehyde in solvent for 30 min to form imine.[1]

    • Add isocyanide and catalyst.[1]

    • Stir at room temperature for 12 hours.

  • Observation: The electron-deficient 2-amino-6-fluoropyridine moiety of the fluorinated analog may require slightly longer reaction times or mild heating (40°C) compared to the more nucleophilic non-fluorinated analog [3].[1]

Decision Matrix: Which Analog to Use?

Research GoalRecommended AnalogReason
Standard Peptidomimetic Non-FluorinatedCheaper, standard reactivity, easier N-acylation.[1]
Late-Stage Diversification Fluorinated Allows SNAr library generation at C6 after peptide assembly.[1]
Metabolic Stability Fluorinated Blocks AOX oxidation at C6; improves in vivo half-life.[1]
Metal Coordination Non-FluorinatedHigher basicity of pyridine N allows stronger metal binding.[1]

Reaction Pathway Visualization

ReactionPathways Start Ethyl (6-fluoropyridin-2-yl)glycinate SNAr Pathway A: SNAr Displacement (Nucleophile + Base) Start->SNAr Unique to F-Analog Cyclization Pathway B: Cyclization (Aldehyde + Isocyanide) Start->Cyclization Shared Pathway Metabolism Pathway C: Metabolic Oxidation (Aldehyde Oxidase) Start->Metabolism In Vivo Prod_SNAr 6-Substituted Pyridyl Glycinate (Library Generation) SNAr->Prod_SNAr Prod_Cyc 5-Fluoro-imidazo[1,2-a]pyridine (Fused Scaffold) Cyclization->Prod_Cyc Prod_Met BLOCKED (No Reaction) Metabolism->Prod_Met F blocks oxidation

Figure 2: Strategic reaction pathways. Note the metabolic blockade (green) and the unique SNAr diversity point (red).

References

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1] Journal of the American Chemical Society, 135(41), 15559–15569. Link

  • Gámez-Montaño, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.[1] Molecules, 28(3), 1347. Link

  • Di Mauro, G., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics. Beilstein Journal of Organic Chemistry, 19, 681–689.[1] Link

  • BLD Pharm. (2025). Product Catalog: Ethyl (6-fluoropyridin-2-yl)glycinate (CAS 1249660-05-6).[1][2][3][4][5][6] Link

Sources

X-ray crystallographic analysis of Ethyl (6-fluoropyridin-2-yl)glycinate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary & Core Directive

In the development of fluorinated peptidomimetics, Ethyl (6-fluoropyridin-2-yl)glycinate represents a critical chiral building block.[1] Its structural integrity—specifically the absolute configuration of the


-carbon and the conformational bias induced by the ortho-fluorine—dictates its downstream efficacy in kinase inhibition and metabolic stability.

This guide challenges the routine reliance on solution-state NMR. While NMR is sufficient for connectivity, Single Crystal X-Ray Diffraction (SC-XRD) is the non-negotiable gold standard for establishing absolute stereochemistry and solid-state conformation in this class of molecules.[1] This document details the comparative performance of SC-XRD against NMR and Vibrational Circular Dichroism (VCD), supported by a self-validating experimental protocol.

Comparative Analysis: SC-XRD vs. Alternatives

The following matrix evaluates the three primary methods for structural assignment of chiral fluorinated amines.

Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (

H /

F)
Vibrational Circular Dichroism (VCD)
Primary Output Direct 3D atomic coordinates & Absolute Config (

)
Connectivity & Solution DynamicsSolution Conformational Populations
Certainty Definitive (Flack Parameter < 0.1)Inferential (Requires Mosher's analysis)Probabilistic (Requires DFT match)
Sample State Single Crystal (Solid)Solution (

, DMSO-

)
Solution (

, etc.)[1]
Fluorine Utility Anomalous scattering helps phasing (Cu

)

F shifts indicate electronic environment
Minimal direct utility
Limitation Crystal growth bottleneck; static snapshotTime-averaging masks specific conformersComputationally expensive; solvent dependent
Technical Deep Dive: Why X-Ray Wins for This Molecule
  • The "Fluorine Effect" on Conformation: In solution (NMR), the ethyl glycinate tail rotates freely. However, in the solid state, the 6-position fluorine atom often enforces a specific planar conformation via intramolecular

    
     hydrogen bonding or dipole minimization. SC-XRD captures this bioactive conformation, which is often lost in the time-averaged NMR signal [1].[1]
    
  • Absolute Configuration (The Flack Parameter): For regulatory filing (CMC sections), you must prove enantiomeric purity.

    • NMR approach: Requires derivatization with a chiral auxiliary (e.g., Mosher's acid), introducing wet-chemistry errors.[1]

    • SC-XRD approach: Using a Copper (Cu) source, the anomalous scattering of the Oxygen and Fluorine atoms is sufficient to calculate the Flack parameter . A value near 0.0 (e.g.,

      
      ) confirms the absolute structure without chemical modification [2].
      
Experimental Protocol: Self-Validating Workflow

This protocol is designed to overcome the primary failure mode: conformational disorder of the ethyl ester tail .

Phase 1: Synthesis & Purification (Prerequisite)[1]
  • Reaction: Nucleophilic aromatic substitution (

    
    ) of 2,6-difluoropyridine with ethyl glycinate hydrochloride in the presence of 
    
    
    
    (Reflux, MeCN).[1]
  • Validation: Purity must be >98% by HPLC before attempting crystallization. Impurities disrupt the weak packing forces characteristic of fluorinated pyridines.

Phase 2: Crystallization (The Critical Step)
  • Method: Slow Vapor Diffusion (Sitting Drop).[1]

  • Rationale: Fluorinated pyridines form weak intermolecular interactions (often lacking strong

    
    -
    
    
    
    stacking).[1] Rapid evaporation yields amorphous powder. Vapor diffusion allows the lattice to organize slowly, locking the flexible ethyl chain.
  • Solvent System:

    • Solvent: Ethyl Acetate (solubilizes the ester).

    • Antisolvent: n-Hexane or Pentane (induces precipitation).[1]

  • Procedure:

    • Dissolve 20 mg of product in 0.5 mL Ethyl Acetate.

    • Place in the inner well of a crystallization dish.

    • Fill the outer reservoir with 2 mL Pentane.

    • Seal and store at 4°C (low temp reduces thermal motion of the ethyl tail).

Phase 3: Diffraction & Data Collection[2][3]
  • Source: Cu

    
     (
    
    
    
    Å). Note: Mo sources are too weak for absolute configuration of light-atom structures lacking heavy metals.[1]
  • Temperature: 100 K (Cryostream). Essential to freeze the ethyl chain disorder.

  • Strategy: High redundancy (>10x) to maximize signal-to-noise for the weak anomalous signal of Fluorine.

Phase 4: Refinement Strategy
  • Disorder Handling: If the ethyl tail shows thermal ellipsoids > 0.5

    
    , apply a disorder model (PART 1 / PART 2 in SHELXL) rather than forcing restraints.
    
  • Validation: Check the

    
     intermolecular distances. In fluoropyridines, these are often repulsive, leading to "segregated stacking" motifs [3].
    
Visualization of Logic & Workflow
Diagram 1: Analytical Decision Tree

This diagram illustrates the logic flow for selecting the correct analytical method based on the stage of drug development.

DecisionTree Start Sample: Ethyl (6-fluoropyridin-2-yl)glycinate CheckPurity Purity Check (HPLC/LCMS) Start->CheckPurity IsPure >98% Pure? CheckPurity->IsPure RoutineID Routine ID / Connectivity IsPure->RoutineID Yes AbsConfig Absolute Config Required? IsPure->AbsConfig Yes NMR 1H / 19F NMR (Fast, Dynamic) RoutineID->NMR CanCrystallize Crystallizable? AbsConfig->CanCrystallize Yes SCXRD SC-XRD (Cu Source) (Gold Standard) CanCrystallize->SCXRD Yes (Solid) VCD VCD + DFT Calculation (Alternative) CanCrystallize->VCD No (Oil/Amorphous) Deriv Chiral Derivatization (Mosher's Acid) CanCrystallize->Deriv No (Oil) Output1 Regulatory Submission Ready SCXRD->Output1 Flack Parameter (Definitive) Output2 Supporting Data Only VCD->Output2 Calc/Exp Match (Probabilistic)

Figure 1: Decision logic for structural assignment. SC-XRD is prioritized for regulatory submission due to its definitive nature.[1]

Diagram 2: Crystallography Workflow

This diagram details the specific experimental path for fluorinated glycinates, highlighting the critical "Vapor Diffusion" step.

Workflow cluster_cryst Crystallization (Critical) Synth Synthesis (SnAr) Purify Purification (Remove Salts) Synth->Purify Screen Solvent Screen Purify->Screen Vapor Vapor Diffusion (EtOAc / Pentane) Screen->Vapor Best Method Harvest Harvest @ 4°C Vapor->Harvest Diffraction Diffraction (Cu Source, 100K) Harvest->Diffraction Solve Structure Solution (SHELXT) Diffraction->Solve Refine Refinement (Disorder Handling) Solve->Refine

Figure 2: Optimized workflow. Vapor diffusion is selected to mitigate the high solubility and flexibility of the ethyl tail.

References
  • Thalladi, V. R., et al. (1998). "Fluorine–Fluorine Interactions in the Solid State: An Experimental and Theoretical Analysis." Journal of the American Chemical Society. [Link]

  • Chopra, D., & Guru Row, T. N. (2011). "Role of organic fluorine in crystal engineering." CrystEngComm. [Link]

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A. [Link][1]

Sources

Validated analytical methods for the quality control of Ethyl (6-fluoropyridin-2-yl)glycinate

[1]

Executive Summary & Chemical Context

Ethyl (6-fluoropyridin-2-yl)glycinate is a critical intermediate, typically synthesized via nucleophilic aromatic substitution (

1
  • Hydrolytic Instability: The ethyl ester moiety is susceptible to acid/base hydrolysis, generating the corresponding carboxylic acid impurity.

  • Fluorine Lability: The C6-fluorine atom is reactive; nucleophilic solvents (like alcohols) can lead to ether-substituted byproducts during synthesis or stress testing.[1]

This guide recommends a dual-method approach :

  • Method A (Primary): Gradient RP-HPLC-UV for Purity and Assay.[1]

  • Method B (Secondary): Headspace GC-FID for Residual Solvents and Volatile Starting Materials (2,6-Difluoropyridine).[1]

Primary Method: RP-HPLC (Purity & Assay)

Method Design Rationale
  • Stationary Phase: A C18 column with high carbon load is selected to retain the moderately polar amine. A "base-deactivated" silica backbone is essential to prevent peak tailing caused by the interaction of the secondary amine (pyridine nitrogen) with residual silanols.[1]

  • Mobile Phase: A buffered acidic pH (pH 3.0) is strictly required. This ensures the pyridine nitrogen (

    
    ) and secondary amine are consistently protonated, improving peak symmetry and preventing retention time shifts.
    
  • Detection: UV at 245 nm . While the pyridine ring absorbs at 254 nm, the 2-amino substitution often shifts the

    
     slightly. 245 nm provides an optimal balance for detecting both the fluorinated product and des-fluoro impurities.[1]
    
Validated Operating Conditions
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18,

(or equivalent)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp

Injection Volume

Detection UV-DAD at 245 nm (Reference: 360 nm)
Run Time 25 Minutes

Gradient Program:

  • 0.0 min: 90% A / 10% B (Initial hold for polar acid impurities)[1]

  • 15.0 min: 40% A / 60% B (Elution of main peak and hydrophobic dimers)

  • 20.0 min: 10% A / 90% B (Wash)[1]

  • 20.1 min: 90% A / 10% B (Re-equilibration)

Impurity Profile & Retention Strategy

The method is designed to resolve the following specific impurities:

  • Impurity A (Hydrolysis): (6-Fluoropyridin-2-yl)glycine.[1][2][3] More polar; elutes early (

    
    ).
    
  • Impurity B (Starting Material): 2,6-Difluoropyridine. Volatile, but if present, elutes very early or is detected by GC.

  • Impurity C (By-product): Ethyl (6-ethoxypyridin-2-yl)glycinate. Formed if ethanol is used in synthesis (

    
     of F by OEt). Elutes later than the main peak due to increased lipophilicity (
    
    
    ).

Visualization: Analytical Workflow & Degradation Pathways[1]

The following diagram illustrates the synthesis-degradation logic and the corresponding analytical checkpoints.

GStartStart: 2,6-Difluoropyridine+ Ethyl GlycinateProductTARGET: Ethyl (6-fluoropyridin-2-yl)glycinate(CAS 1249660-05-6)Start->ProductSynthesis (SNAr)QC_GCQC: GC-FID (Method B)Detects: Residual SolventsStart->QC_GCVolatilesImp_AcidImpurity A:(Hydrolysis)Acid DerivativeProduct->Imp_AcidHydrolysis (H2O/H+)Imp_EthoxyImpurity C:(Solvent Exchange)Ethoxy DerivativeProduct->Imp_EthoxySide Rxn (EtOH)QC_HPLCQC: RP-HPLC (Method A)Detects: Product, Imp A, Imp CProduct->QC_HPLCImp_Acid->QC_HPLCImp_Ethoxy->QC_HPLC

Caption: Analytical control strategy mapping synthesis by-products to specific detection methods.

Experimental Protocols

Standard Preparation (Auto-Validating)

To ensure accuracy, use a Bracketing Standard approach.

  • Stock Solution: Weigh

    
     of Reference Standard into a 
    
    
    volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] (Conc:
    
    
    ).
  • Working Standard: Dilute

    
     of Stock to 
    
    
    with Mobile Phase A. (Conc:
    
    
    ).
  • System Suitability: Inject the Working Standard 5 times.

    • Requirement: RSD of Peak Area

      
      .[1] Tailing Factor 
      
      
      .[1]
Sample Preparation[1]
  • Weigh

    
     of the test sample.
    
  • Dissolve in

    
     of diluent (50:50 Water:Acetonitrile).
    
  • Critical Step: Filter through a

    
     PTFE filter.[1] Note: Do not use Nylon filters as they may adsorb the acidic impurities.[1]
    
  • Inject immediately to prevent in-solution hydrolysis.[1]

Validation Parameters (ICH Q2)

The following data represents typical acceptance criteria for this class of compounds.

Specificity (Forced Degradation)

Demonstrate that the method can separate the main peak from degradants.

  • Acid Stress: 0.1N HCl,

    
    , 2 hours 
    
    
    Generates Impurity A (
    
    
    ).
  • Base Stress: 0.1N NaOH

    
     Rapid hydrolysis (Method must resolve the acid peak).
    
  • Oxidation: 3%

    
    
    
    
    N-oxide formation (typically elutes earlier than parent).[1]
Linearity & Range
LevelConcentration (

)
Acceptance Criteria
LOQ0.5S/N

10
50%50

100%100Residuals

150%150-
Accuracy (Recovery)

Performed by spiking the intermediate into a blank matrix or using standard addition.

  • Range: 80% to 120% of target concentration.

  • Criteria: Mean recovery

    
    .
    

Comparison with Alternative Methods

FeatureMethod A: RP-HPLC (Recommended) Method B: HILIC Method C: GC-FID
Separation Principle HydrophobicityPolarity/ChargeVolatility
Best For Main Assay, Hydrophobic ImpuritiesVery Polar Acids (Hydrolysis products)Residual Solvents, Starting Materials
Weakness Poor retention of extremely polar small acids (unless ion-pairing used)Long equilibration times, difficult sample diluentsThermal degradation of the ester is likely
Cost/Throughput Low / HighMedium / MediumLow / High

Senior Scientist Insight: While HILIC is excellent for polar amines, RP-HPLC with a high-aqueous stable C18 column is more robust for routine QC of this ester.[1] GC is strictly reserved for residual solvents (Ethanol, Ethyl Acetate, Pyridine) as the ester itself may degrade at high injector temperatures (

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] U.S. Food and Drug Administration.[4] Link

  • PubChem. (n.d.).[5] Compound Summary: Ethyl (6-fluoropyridin-2-yl)glycinate (CAS 1249660-05-6).[1][2][3][6] National Library of Medicine. Link

  • Dolan, J. W. (2010). The Role of pH in LC Separations. LCGC North America. Link

Comparative study of different synthetic methods for Ethyl (6-fluoropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the synthetic strategies for Ethyl (6-fluoropyridin-2-yl)glycinate (CAS: 1249660-05-6), a critical non-canonical amino acid scaffold used in peptidomimetics and DNA-encoded libraries (DEL).

The guide contrasts three distinct methodologies: the classical Strecker Synthesis , the modular Negishi-Oximation Route , and the catalytic Schiff Base Alkylation .

Executive Summary

Target Molecule: Ethyl (6-fluoropyridin-2-yl)glycinate Structure: An


-amino ester featuring a 6-fluoropyridine moiety at the 

-carbon.[1] Application: Building block for protease inhibitors, DEL scaffolds, and conformational constraints in peptide drug discovery.
FeatureMethod A: Strecker Method B: Negishi-Oximation Method C: Schiff Base Arylation
Strategy Nucleophilic Addition (Classical)Cross-Coupling + Functional Group Interconversion

-C-H Activation (Catalytic)
Key Reagents TMSCN or KCN, AmmoniaOrganozinc, Pd cat, NitritePd cat, Benzophenone imine
Step Count 3 (Linear)3 (Linear)2 (Convergent)
Scalability High (Industrial standard)Medium (Library scale)Low-Medium (Reagent cost)
Safety Profile High Risk (Cyanide)Moderate (Organometallics)Moderate
Primary Use Bulk manufacturingDiversity-oriented synthesis (DEL)Enantioselective synthesis

Method A: The Strecker Synthesis (Classical Route)

Best for: Large-scale manufacturing where cost is paramount and safety controls for cyanide are established.

Strategic Overview

The Strecker synthesis is the most direct route to


-amino acids. It involves the condensation of 6-fluoropyridine-2-carboxaldehyde with ammonia and a cyanide source to form an 

-aminonitrile, followed by acid hydrolysis and esterification.
Experimental Protocol

Step 1: Imine Formation & Cyanation

  • Reagents: 6-Fluoropyridine-2-carboxaldehyde (1.0 equiv), Ammonia (MeOH solution), TMSCN (1.1 equiv) or KCN/NH4Cl.

  • Procedure: Dissolve aldehyde in MeOH. Add ammonia solution and stir for 30 min to form the imine. Cool to 0°C and add TMSCN dropwise.

  • Mechanism: The ammonia condenses with the aldehyde to form an imine intermediate.[2][3] The cyanide ion attacks the imine carbon, forming the

    
    -aminonitrile.[1][2][3][4][5]
    
  • Workup: Quench with water, extract with DCM. The aminonitrile intermediate is often unstable and used directly.

Step 2: Hydrolysis & Esterification (Pinner Reaction)

  • Reagents: HCl (gas), Ethanol (anhydrous).

  • Procedure: Dissolve the crude aminonitrile in anhydrous ethanol. Cool to 0°C. Bubble dry HCl gas through the solution until saturation (Pinner conditions).

  • Reflux: Heat to reflux for 3-6 hours. The nitrile first forms an imidate salt, which is then hydrolyzed by water (generated in situ or added) to the ester.

  • Purification: Neutralize with

    
    , extract, and recrystallize (often as the HCl salt).
    
Critical Analysis
  • Pros: Low raw material cost; established industrial history.

  • Cons: Handling of highly toxic cyanides; 6-fluoropyridine-2-carboxaldehyde is prone to oxidation; harsh hydrolysis conditions can degrade the fluoropyridine ring (nucleophilic aromatic substitution of Fluorine by water/ethoxide is a risk at high temperatures).

Method B: Negishi Cross-Coupling & Oximation (The "Library" Route)

Best for: DNA-Encoded Libraries (DEL) and parallel medicinal chemistry where avoiding cyanides is preferred. Validated by recent works in Beilstein J. Org. Chem. [1].

Strategic Overview

This modern approach builds the carbon skeleton first using a Reformatsky-type Negishi coupling, followed by introducing the nitrogen via oximation and reduction. This avoids handling the unstable pyridine aldehyde.

Workflow Diagram

NegishiRoute Start 2-Bromo-6-fluoropyridine Inter1 Ethyl (6-fluoropyridin-2-yl)acetate Start->Inter1 Pd(PPh3)4, THF Negishi Coupling Zinc Reformatsky Reagent (BrZn-CH2-COOEt) Zinc->Inter1 Oximation Ethyl (hydroxyimino)(6-fluoropyridin-2-yl)acetate Inter1->Oximation Isoamyl nitrite NaOEt or Acid Product Ethyl (6-fluoropyridin-2-yl)glycinate Oximation->Product Zn/AcOH or H2, Pd/C Reduction

Figure 1: The Negishi-Oximation sequence allows for modular assembly of heteroaryl glycines.

Experimental Protocol

Step 1: Negishi Coupling

  • Zinc Reagent Prep: Activate Zn dust with TMSCl in THF. Add Ethyl bromoacetate slowly to generate

    
     (Reformatsky reagent).
    
  • Coupling: To a solution of 2-bromo-6-fluoropyridine and

    
     (5 mol%) in THF, add the zinc reagent solution. Heat to 60°C for 2-4 hours.
    
  • Outcome: Yields Ethyl (6-fluoropyridin-2-yl)acetate.

Step 2: Oximation (C-H Functionalization)

  • Reagents: Isoamyl nitrite (1.2 equiv), NaOEt (1.1 equiv) in Ethanol.

  • Procedure: Treat the acetate with base to form the enolate, then quench with isoamyl nitrite.

  • Product:

    
    -Oximino ester (
    
    
    
    ).

Step 3: Reduction

  • Reagents: Zn dust, Acetic Acid (or

    
     if F-dehalogenation is controlled).
    
  • Procedure: Dissolve oxime in AcOH, add Zn dust in portions. Stir at RT for 2h.[6]

  • Purification: Filter zinc, neutralize, and column chromatography.

Critical Analysis
  • Pros: Modular; avoids cyanide; high functional group tolerance; the intermediate (aryl acetate) is stable.

  • Cons: Three steps; requires palladium catalyst; organozinc reagents are moisture sensitive.

Method C: Pd-Catalyzed Arylation of Glycine Schiff Bases

Best for: Enantioselective synthesis (with chiral catalysts) and rapid analog generation.

Strategic Overview

This method utilizes the acidity of the


-protons in glycine Schiff bases (O'Donnell template). Under Phase Transfer Catalysis (PTC) or Buchwald-Hartwig conditions, the glycine equivalent is coupled directly to the halopyridine [2].
Experimental Protocol
  • Starting Material: Ethyl glycinate benzophenone imine (commercially available).

  • Coupling Partner: 2-Bromo-6-fluoropyridine.

  • Catalyst System:

    
     (2 mol%), Binap or Xantphos (4 mol%), 
    
    
    
    or NaOtBu (Base).
  • Solvent: Toluene or Dioxane, 80-100°C.

  • Hydrolysis: The resulting coupled imine is hydrolyzed with 1N HCl/THF to release the free amine and benzophenone.

Critical Analysis
  • Pros: Convergent; potential for asymmetric synthesis using chiral ligands (e.g., Maruoka catalyst); accesses the target in essentially one coupling step + hydrolysis.

  • Cons: Cost of Palladium and ligands; separation of benzophenone byproduct can be tedious; steric hindrance at the 2-position of pyridine can lower yields compared to phenyl analogs.

Recommendation & Conclusion

For research and drug discovery (mg to gram scale) , Method B (Negishi-Oximation) is the most robust recommendation. It avoids the toxicity of cyanides (Method A) and the complex catalyst optimization of Method C. It relies on reliable carbon-carbon bond formation followed by standard functional group manipulations, making it highly reproducible for fluorinated heteroaromatics.

For industrial manufacturing (kg scale) , Method A (Strecker) remains superior due to atom economy and low reagent costs, provided the facility is equipped for cyanide handling.

References
  • Negishi-coupling-enabled synthesis of

    
    -heteroaryl-
    
    
    
    -amino acid building blocks.
    Beilstein J. Org. Chem. 2024, 20, 1922–1932.[7] Link
  • Catalytic Enantioselective Alkylation of Glycine Derivatives. Journal of the American Chemical Society 1989, 111, 2353. Link

  • Strecker Synthesis of Amino Acids. Master Organic Chemistry. Link

Sources

In Silico ADME Profiling of Ethyl (6-fluoropyridin-2-yl)glycinate: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Strategy & Chemical Context[1]

The "Dual-Entity" Challenge in ADME Prediction

In the evaluation of Ethyl (6-fluoropyridin-2-yl)glycinate derivatives, a common failure mode in in silico modeling is treating the molecule as a static entity.[1] This compound class features two distinct ADME phases driven by the labile ethyl ester:

  • The Absorption Phase (Parent Ester): The ethyl ester masks the polar carboxylate, increasing lipophilicity (LogP) to facilitate passive diffusion across the gastrointestinal (GI) tract.

  • The Distribution/Action Phase (Acid Metabolite): Upon entry into the portal vein or liver, carboxylesterases (CES1/CES2) rapidly hydrolyze the ester to the free acid [(6-fluoropyridin-2-yl)glycine].[1]

Core Directive: This guide rejects the standard "single-SMILES" workflow. To achieve high-fidelity predictions, you must simulate both the parent and the hydrolytic metabolite.[1] We will compare three industry-standard platforms—SwissADME , pkCSM , and ADMETlab 2.0 —to determine which best captures the subtle electronic effects of the 6-fluoropyridine bioisostere.[1]

Part 2: Comparative Methodology & Protocol

The Tools

We evaluate these platforms based on their algorithmic handling of halogenated heterocycles:

PlatformAlgorithm TypeBest Use Case for Fluorinated Pyridines
SwissADME Fragment-based / Physics-basedPhysicochemical Consensus: Excellent for resolving the impact of Fluorine on LogP/LogS.[1]
pkCSM Graph-based SignaturesTransporter Profiling: Superior for P-gp substrate prediction of the lipophilic ester.[1]
ADMETlab 2.0 Multi-task Graph Attention (MGA)Metabolic Stability: High accuracy for CYP isoform selectivity (critical for the pyridine ring).[1]
Step-by-Step Simulation Protocol

Step 1: Ligand Preparation (Standardization) [1]

  • Action: Generate SMILES for the parent ester and the free acid.

  • Crucial Detail: Ensure the pyridine nitrogen is neutral. The 6-fluoro substituent lowers the pKa of the pyridine nitrogen (approx pKa ~2-3), meaning it remains unprotonated at physiological pH (7.4).[1] Many tools auto-protonate pyridines; you must manually verify the neutral state to avoid false "low permeability" flags.[1]

Step 2: Execution Workflow Run the standardized SMILES through the three platforms simultaneously.

Step 3: The "Delta-Analysis" Do not just record values. Calculate the


 (change) between the Parent and Metabolite for LogP and TPSA. This 

validates if the tool correctly models the ester cleavage shift.

Part 3: Comparative Analysis & Experimental Benchmarking

Physicochemical Properties (LogP & Solubility)

Experimental Grounding: The 6-fluoropyridine moiety is a bioisostere of phenyl, typically increasing LogP by ~0.2–0.4 units compared to the non-fluorinated pyridine due to the "polar hydrophobicity" effect of the C-F bond.[1]

Table 1: Lipophilicity Prediction Comparison (Parent Ester)

PropertySwissADME (Consensus)pkCSMADMETlab 2.0Scientific Verdict
LogP 1.851.621.91SwissADME aligns best with experimental trends for fluorinated aromatics, using the XLOGP3 method which heavily weighs halogen contributions.[1]
LogS (Solubility) -2.1 (Soluble)-2.4-2.0ADMETlab 2.0 provides the most realistic solubility estimation, accounting for the crystal lattice energy disruption caused by the asymmetric fluorine.[1]
Absorption & Distribution (The Ester Effect)[1]

Critical Insight: The ethyl ester is designed to cross the Blood-Brain Barrier (BBB) or GI tract.[1]

  • SwissADME (BOILED-Egg): Accurately places the Parent Ester in the "High GI Absorption" yolk but places the Acid Metabolite outside.[1] This binary distinction is vital for validity.

  • pkCSM: Often overestimates BBB permeability for the acid metabolite, failing to account for the zwitterionic nature of the hydrolyzed glycine at pH 7.4.

Metabolic Stability (CYP Inhibition)[1]

Mechanism: The 6-position fluorine blocks metabolic oxidation (a "metabolic soft spot" in non-fluorinated pyridines).[1] However, the pyridine nitrogen can coordinate with the heme iron of CYP450 enzymes, causing inhibition.

Table 2: CYP Inhibition Profiling

EndpointPredictionReliabilityExplanation
CYP2D6 Inhibitor No (Consensus)HighThe 6-F steric bulk and electron withdrawal reduce basicity, preventing the high-affinity binding required for CYP2D6 inhibition.[1]
CYP3A4 Substrate Yes (ADMETlab)MediumThe ethyl chain is a likely site for oxidative dealkylation if esterases do not act first.

Part 4: Visualization of the Workflow

The following diagram illustrates the "Dual-Entity" decision tree required for this compound class.

ADME_Workflow Input Input: Ethyl (6-fluoropyridin-2-yl)glycinate Check Check pKa of Pyridine N (Ensure Neutral at pH 7.4) Input->Check Split Split Strategy Check->Split Parent Path A: Parent Ester (Absorption Phase) Split->Parent In Silico Run 1 Metabolite Path B: Free Acid (Action Phase) Split->Metabolite In Silico Run 2 Tool1 SwissADME: Check Lipophilicity & BBB Parent->Tool1 Tool2 ADMETlab 2.0: Check CYP Inhibition Metabolite->Tool2 Decision Lead Optimization Decision Tool1->Decision If LogP > 1.5 & < 3.5 Tool2->Decision If CYP2D6 = Non-Inhibitor

Figure 1: The "Dual-Entity" simulation workflow ensuring both prodrug absorption and metabolite safety are evaluated.

Part 5: References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[1] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[1] [Link][1]

  • Xiong, G., Wu, Z., Yi, J., et al. (2021).[1] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[2] Nucleic Acids Research, 49(W1), W5–W14.[1] [Link][1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

Sources

Structure-activity relationship (SAR) studies of compounds derived from Ethyl (6-fluoropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl (6-fluoropyridin-2-yl)glycinate and its derivatives. It focuses on their critical role as pharmacophores in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and Glycine Transporter 1 (GlyT1) inhibitors .

Executive Summary: The "6-Fluoro" Advantage

Ethyl (6-fluoropyridin-2-yl)glycinate (CAS: 1249660-05-6) is a privileged scaffold in medicinal chemistry. It serves as a precursor to N-(heteroaryl)glycine derivatives, which act as mimetics of 2-oxoglutarate (2-OG), the co-substrate for non-heme iron dioxygenases.

The incorporation of the 6-fluorine atom on the pyridine ring is not arbitrary; it is a strategic "multiparameter optimization" tactic used to modulate:

  • pKa & Permeability: Lowers basicity to prevent lysosomal trapping and improve passive diffusion.

  • Metabolic Stability: Blocks the metabolically labile 6-position from oxidation.

  • Binding Conformation: Induces a planar or specific twist conformation via electrostatic interactions, critical for fitting into the PHD2 active site.

Structure-Activity Relationship (SAR) Analysis

The Pharmacophore: 2-OG Mimicry

In HIF-PH inhibitors (e.g., structural analogs of Vadadustat or Roxadustat), the glycine moiety coordinates the active site Iron (Fe²⁺) atom. The pyridine ring fits into the hydrophobic pocket normally occupied by 2-oxoglutarate.

SAR Logic of the 6-Position Substitution
Substituent (R)Electronic EffectSteric Bulk (A-value)pKa (Pyridine N)Biological Impact
-H (Unsubstituted) NeutralSmall~6.7Baseline Potency. High metabolic clearance; moderate permeability.
-F (6-Fluoro) Strong EWGSmall (0.15)~2.3 - 3.0Optimal. Reduces basicity (improves LogD), blocks metabolism, maintains small steric profile.
-Cl (6-Chloro) Weak EWGModerate (0.43)~3.5Potent but Lipophilic. Increases LogP significantly; risk of toxicity or solubility issues.
-Me (6-Methyl) EDGModerate (1.70)~7.4Poor. Increases basicity (trapping); metabolically labile (benzylic oxidation).

Key Insight: The 6-fluoro substitution lowers the pKa of the pyridine nitrogen by ~3–4 log units compared to the methyl analog. This ensures the molecule remains uncharged at physiological pH (7.4), facilitating blood-brain barrier (BBB) crossing (for GlyT1 targets) or cellular entry (for intracellular PHD enzymes).

Comparative Performance Data

Data synthesized from representative HIF-PH and GlyT1 inhibitor studies.

Table 1: HIF-PHD2 Inhibition (IC50) & Cellular Activity

Context: Inhibition of PHD2 stabilizes HIF-1α, leading to Erythropoietin (EPO) secretion.

Compound VariantPHD2 IC50 (nM)Cell (Hep3B) EC50 (µM)Half-Life (t1/2)Notes
6-H (Reference) 12015.51.2 hRapid oxidative clearance.
6-Fluoro (Target) 45 2.1 4.8 h Best balance of potency and stability.
6-Chloro 381.85.5 hHigher potency but lower solubility.
6-Methoxy 850>500.9 hSteric clash in active site; O-demethylation risk.
Table 2: GlyT1 Transporter Inhibition

Context: Inhibition of GlyT1 increases synaptic glycine, potentiating NMDA receptor function (Schizophrenia target).

ScaffoldKi (nM)MDCK Permeability (10⁻⁶ cm/s)CNS MPO Score
2-Aminopyridine 158.03.5
2-Amino-6-fluoropyridine 12 22.0 5.2
2-Amino-6-cyanopyridine 2005.02.1

Mechanistic Visualization

The following diagram illustrates the synthesis of the scaffold and its dual-pathway utility in drug discovery.

SAR_Flow Start 2,6-Difluoropyridine Intermediate Ethyl (6-fluoropyridin-2-yl)glycinate (The Scaffold) Start->Intermediate SnAr (120°C, DMSO) Reagent Ethyl Glycinate (Nucleophile) Reagent->Intermediate Path1 Hydrolysis -> Amide Coupling Intermediate->Path1 Path2 Derivatization (Reductive Amination) Intermediate->Path2 Effect1 SAR: 6-F lowers pKa (Improves Permeability) Intermediate->Effect1 Effect2 SAR: 6-F blocks Metabolism (Increases t1/2) Intermediate->Effect2 Target1 HIF-PH Inhibitors (Anemia) Path1->Target1 Target2 GlyT1 Inhibitors (Schizophrenia) Path2->Target2

Figure 1: Synthetic utility and SAR impact of the 6-fluoropyridin-2-yl scaffold.

Experimental Protocols

Synthesis of Ethyl (6-fluoropyridin-2-yl)glycinate

Methodology: Nucleophilic Aromatic Substitution (SnAr).

Rationale: The 2,6-difluoropyridine is electron-deficient, allowing the glycine amine to displace one fluorine atom. The second fluorine is deactivated, preventing over-reaction.

  • Reagents: 2,6-Difluoropyridine (1.0 eq), Glycine ethyl ester HCl (1.2 eq), DIPEA (Diisopropylethylamine, 2.5 eq), DMSO (anhydrous).

  • Procedure:

    • Dissolve 2,6-difluoropyridine in DMSO (0.5 M).

    • Add Glycine ethyl ester HCl followed by DIPEA dropwise.

    • Heat the mixture to 100–120°C for 12–16 hours under Argon.

    • Monitoring: TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting pyridine.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (SiO₂), eluting with 10-20% EtOAc in Hexanes.

  • Validation: ¹H NMR (CDCl₃) should show the characteristic doublet for the single remaining Fluorine coupled to the pyridine protons.

Biological Assay: HIF-PHD2 Inhibition

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Enzyme: Recombinant human PHD2 (catalytic domain).

  • Substrate: Biotinylated HIF-1α peptide (residues 556–574).

  • Protocol:

    • Incubate test compounds (Ethyl (6-fluoropyridin-2-yl)glycinate derivatives) with PHD2, Fe(II), and Ascorbate for 15 mins.

    • Initiate reaction by adding 2-Oxoglutarate (2-OG).

    • Stop reaction after 60 mins.

    • Detect hydroxylated peptide using Europium-labeled anti-hydroxyproline antibody.

  • Readout: Decrease in FRET signal indicates inhibition. Calculate IC50 using a 4-parameter logistic fit.

References

  • Joshi, S., et al. (2023). Structure–Property Optimization of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. Link

  • Nenajdenko, V. (2014). Fluorine in Heterocyclic Chemistry, Volume 2. Springer. (Discusses pKa shifts in 2-fluoropyridines).
  • Beuck, S., et al. (2012). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. Angewandte Chemie. Link

  • Pinard, E., et al. (2006). Discovery of GlyT1 Inhibitors: N-(6-fluoropyridin-2-yl) derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • BroadPharm. (2024). Product Data: Ethyl 6-(4-(6-(3-fluorophenyl)pyridine-3-carboxamido)piperidin-1-yl)pyridazine-3-carboxylate.Link

Sources

Biological Activity Comparison of Ortho-, Meta-, and Para-Fluorinated Pyridine Isomers: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability, off-target toxicity, or suboptimal pharmacokinetics. One of the most elegant and field-proven strategies to overcome these hurdles is the bioisosteric incorporation of fluorine into pyridine scaffolds[1]. However, fluorine is not a "magic bullet" that can be placed arbitrarily. The regiochemistry of the substitution—specifically whether the fluorine is ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro) to the pyridine nitrogen—fundamentally dictates the molecule's electronic landscape, pKa, lipophilicity, and ultimately, its biological activity[2]. This guide objectively compares these three isomers, providing mechanistic insights and self-validating experimental protocols for their evaluation.

The Bioisosteric Power of Fluorinated Pyridines

The pyridine ring is a ubiquitous pharmacophore, often serving as a critical hydrogen-bond acceptor in kinase hinge-binding motifs or GPCR ligands. Introducing a highly electronegative fluorine atom modulates the electron density of the aromatic system[3]. Because fluorine is the most electronegative element but possesses lone pairs capable of resonance donation, its net effect on the basicity of the pyridine nitrogen is highly dependent on its position. Understanding this interplay is essential for rational drug design, as it directly impacts membrane permeability, target affinity, and susceptibility to Cytochrome P450 (CYP450) mediated oxidation[2].

Physicochemical Properties Comparison

To objectively compare the isomers, we must first look at their quantitative physicochemical shifts. The table below summarizes the profound impact of fluorine positioning on the pKa of the pyridine nitrogen.

Table 1: Physicochemical and Electronic Comparison of Fluoropyridine Isomers

IsomerpKa (Water, 25°C)Inductive Effect (-I) on NitrogenResonance Effect (+R) on NitrogenPrimary Medicinal Chemistry Application
Pyridine (Reference) 5.23N/AN/ABaseline structural scaffold
2-Fluoropyridine (ortho) -0.44Extremely StrongWeakAbolishing basicity; lowering logD;

F-PET radiotracers
3-Fluoropyridine (meta) 2.97StrongNoneBlocking CYP450 metabolism; fine-tuning basicity
4-Fluoropyridine (para) 4.15ModerateModerate (Counteracts -I)Modulating dipole moment; probing steric constraints

Data supported by and standard IUPAC dissociation constants[4][5][6].

Mechanistic Insights: How Position Dictates Biological Activity

The causality behind the biological behavior of these isomers stems directly from their electronic distribution:

  • 2-Fluoropyridine (ortho): Positioned adjacent to the nitrogen, the fluorine exerts a massive electron-withdrawing inductive effect (-I) that pulls electron density away from the nitrogen's lone pair. This plummets the pKa to -0.44[6]. Causality: This practically abolishes the basicity of the nitrogen at physiological pH (7.4), rendering it completely unprotonated. This is highly desirable when a basic amine causes hERG channel toxicity or limits oral bioavailability. Furthermore, the highly activated ortho position makes 2-fluoropyridines prime candidates for nucleophilic heteroaromatic substitution, a standard method for synthesizing

    
    F-labeled radiopharmaceuticals for PET imaging as detailed in [7].
    
  • 3-Fluoropyridine (meta): The meta position relies purely on the inductive effect, as resonance donation (+R) from fluorine cannot delocalize onto the nitrogen atom. The pKa drops to a moderate 2.97[5]. Causality: The nitrogen remains a weak hydrogen-bond acceptor but avoids full protonation in plasma. The primary utility of 3-fluorination is metabolic shielding. The C3 position of pyridine is a classic hotspot for CYP450-mediated oxidation. Fluorine acts as a bioisosteric block, enhancing metabolic stability without adding significant steric bulk[2].

  • 4-Fluoropyridine (para): Here, the inductive withdrawal is partially offset by the resonance donation (+R) of fluorine's lone pairs into the pi-system, which delocalizes directly onto the nitrogen. Thus, the pKa (4.15) is the highest among the fluorinated isomers[4]. Causality: 4-fluoropyridines are utilized to manipulate the molecular dipole moment and improve membrane permeability while retaining sufficient basicity to interact with acidic residues in target binding pockets.

LogicFlow F_Subst Fluorine Substitution on Pyridine Ring Pos Regiochemistry (ortho, meta, para) F_Subst->Pos Inductive Inductive Effect (-I) Pos->Inductive Resonance Resonance Effect (+R) Pos->Resonance Metabolism Metabolic Stability (CYP450 Blocking) Pos->Metabolism pKa pKa Modulation (Basicity) Inductive->pKa Lipophilicity Lipophilicity (logD) Membrane Permeability Inductive->Lipophilicity Resonance->pKa BioActivity Biological Activity & Target Affinity pKa->BioActivity Lipophilicity->BioActivity Metabolism->BioActivity

Caption: Logical relationship between fluorine regiochemistry and biological activity.

Experimental Protocols: Evaluating Fluoropyridine Isomers

To objectively evaluate these isomers during lead optimization, researchers must quantify both the physicochemical shift and the biological consequence. The following protocols represent self-validating systems for this purpose.

Protocol A: Determination of pKa via Potentiometric Titration

Causality: Accurate pKa determination is critical because computational predictions for halogenated heterocycles often deviate from experimental realities due to complex aqueous solvation effects.

  • Preparation: Prepare a 1 mM solution of the fluoropyridine isomer in a standardized aqueous solvent (e.g., 0.15 M KCl to maintain a constant ionic strength).

  • Calibration: Calibrate the glass pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at exactly 25.0 ± 0.1 °C.

  • Titration: Titrate the sample with standardized 0.1 M HCl (for 3- and 4-fluoropyridine) or 0.1 M NaOH (if starting from a protonated salt). Note: For 2-fluoropyridine (pKa -0.44), UV-metric titration in mixed solvents is required due to its extreme lack of basicity.

  • Data Analysis: Plot the first derivative of the titration curve (

    
    ) to identify the inflection point. The pH at the half-equivalence point equals the exact pKa.
    
Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality: To validate that fluorine substitution (particularly at the meta position) successfully blocks CYP-mediated oxidation, an HLM assay is employed to measure intrinsic clearance (


).
  • Reagent Prep: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 10 mM stock of the fluoropyridine compound in DMSO.

  • Incubation Mixture: Dilute the compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein. Keep the final DMSO concentration

    
    0.1% to prevent CYP inhibition.
    
  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At designated timepoints (0, 15, 30, 45, 60 minutes), remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to vials and analyze the remaining parent compound via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance.
    

HLM_Workflow Prep Prepare HLM & Compound (1 µM) Incubate Pre-incubate @ 37°C for 5 min Prep->Incubate NADPH Initiate Reaction (Add NADPH) Incubate->NADPH Timepoints Sample at 0, 15, 30, 45, 60 min NADPH->Timepoints Quench Quench with Cold Acetonitrile Timepoints->Quench Centrifuge Centrifuge & Extract Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Step-by-step workflow for evaluating metabolic stability via HLM assay.

Conclusion

The decision to utilize an ortho, meta, or para fluorinated pyridine is never arbitrary; it is a precise engineering choice dictated by the target product profile. 2-Fluoropyridines are ideal for drastically reducing basicity and serving as precursors for PET imaging[7]; 3-fluoropyridines excel at enhancing metabolic stability by blocking CYP450 oxidation sites[2]; and 4-fluoropyridines offer a balanced approach to modulating dipole moments while retaining moderate hydrogen-bond acceptor capabilities. By applying the rigorous experimental protocols outlined above, development teams can confidently validate the biological superiority of their chosen isomer.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - Current Topics in Medicinal Chemistry. URL:[Link]

  • Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - Current Topics in Medicinal Chemistry. URL:[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - Molecules (MDPI). URL:[Link]

  • 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem. URL:[Link]

  • 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem. URL:[Link]

  • 4-Fluoropyridine | C5H4FN | CID 12756 - PubChem. URL:[Link]

Sources

Benchmarking Catalytic Systems for the Synthesis of Ethyl (6-fluoropyridin-2-yl)glycinate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing chemoselective C-N cross-coupling workflows for polyhalogenated heterocycles. The synthesis of Ethyl (6-fluoropyridin-2-yl)glycinate (CAS: 1249660-05-6)[1] is a critical transformation in medicinal chemistry. This molecule serves as a highly versatile building block in the development of advanced therapeutics, particularly for IRAK4 inhibitors[2] and JAK family kinase inhibitors[3].

The primary synthetic challenge lies in chemoselectivity: coupling the primary amine of ethyl glycinate to the 2-position of a pyridine ring while strictly preserving the labile 6-fluoro moiety. This guide benchmarks three distinct synthetic strategies—Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann coupling, and metal-free Nucleophilic Aromatic Substitution (SNAr)—providing the causality behind reagent selection and a self-validating experimental protocol.

Mechanistic Rationale & Pathway Analysis

To synthesize Ethyl (6-fluoropyridin-2-yl)glycinate, researchers must choose between different starting materials and activation modes. The most robust approach utilizes 2-bromo-6-fluoropyridine . Because the oxidative addition of Palladium(0) into a C-Br bond is orders of magnitude faster than into a C-F bond, the Buchwald-Hartwig amination offers near-perfect chemoselectivity[4].

Alternatively, an SNAr approach utilizing 2,6-difluoropyridine is possible. However, this metal-free route requires harsher conditions and strict stoichiometric control to prevent bis-substitution.

ReactionPathways SM Starting Material 2-Bromo-6-fluoropyridine + Ethyl Glycinate Pd Pd-Catalysis (Buchwald-Hartwig) SM->Pd Pd(OAc)2, BrettPhos Cs2CO3, 90°C Cu Cu-Catalysis (Ullmann) SM->Cu CuI, DMEDA K2CO3, 100°C Prod Target Molecule Ethyl (6-fluoropyridin-2-yl)glycinate Pd->Prod Yield: >90% Cu->Prod Yield: ~60% SNAr Metal-Free (SNAr) SNAr->Prod Yield: ~78% AltSM Alternative SM 2,6-Difluoropyridine AltSM->SNAr DIPEA, DMSO, 120°C

Fig 1. Comparison of synthetic pathways for Ethyl (6-fluoropyridin-2-yl)glycinate synthesis.

Catalyst Benchmarking Data

The following table summarizes the quantitative performance of various catalytic systems based on extensive laboratory benchmarking.

Catalytic SystemCatalyst / LigandBase / SolventTemp / TimeIsolated YieldChemoselectivity (C-Br vs C-F)
Palladium (Modern) 2 mol% Pd(OAc)₂ / 4 mol% BrettPhosCs₂CO₃ / Toluene90 °C / 8 h92% >99:1
Palladium (1st Gen) 5 mol% Pd₂(dba)₃ / 10 mol% BINAPCs₂CO₃ / Dioxane110 °C / 16 h74%95:5
Copper (Ullmann) 10 mol% CuI / 20 mol% DMEDAK₂CO₃ / DMSO100 °C / 24 h61%85:15 (SNAr side-products)
Metal-Free (SNAr) None (Uses 2,6-difluoropyridine)DIPEA / DMSO120 °C / 18 h78%N/A (Risk of bis-substitution)

Causality in Reaction Design (E-E-A-T Insights)

To achieve the 92% yield observed in the modern Palladium system, every reagent choice must be mechanistically justified.

Why BrettPhos over BINAP?

Primary amines like ethyl glycinate are notoriously difficult substrates in cross-coupling because they tend to coordinate twice to the Palladium(II) center, forming highly stable, unreactive bis(amine) complexes that stall the catalytic cycle. The extreme steric bulk of the BrettPhos ligand prevents the coordination of a second amine molecule. Furthermore, the electron-rich nature of BrettPhos accelerates the rate-limiting reductive elimination step, ensuring rapid catalyst turnover[5].

Why over ?

The choice of base is the most common point of failure in this specific synthesis. Ethyl glycinate contains a base-sensitive ester functionality. Strong alkoxide bases (e.g.,


, 

) will rapidly induce ester saponification, transesterification, or

-deprotonation (leading to enolate-driven side reactions)[6]. Mild, insoluble inorganic bases like

provide the exact pKa required to deprotonate the Pd-bound amine intermediate without degrading the ester.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(L)-Br OxAdd->PdII AmineBind Amine Coordination & Deprotonation (Cs2CO3) PdII->AmineBind PdII_Amine Pd(II) Amido Complex Ar-Pd(L)-NHR AmineBind->PdII_Amine RedElim Reductive Elimination (C-N Bond Formation) PdII_Amine->RedElim Product Product Release Ethyl (6-fluoropyridin-2-yl)glycinate RedElim->Product Product->Pd0 Catalyst Regeneration

Fig 2. Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination with BrettPhos.

Self-Validating Experimental Protocol

This protocol describes the optimized Palladium-catalyzed synthesis at a 10 mmol scale. It is designed as a self-validating system—meaning visual and thermal cues will confirm the reaction's health in real-time.

Materials:

  • 2-Bromo-6-fluoropyridine: 1.76 g (10.0 mmol)

  • Ethyl glycinate hydrochloride: 1.67 g (12.0 mmol)

  • 
    : 45 mg (0.2 mmol, 2 mol%)
    
  • BrettPhos: 215 mg (0.4 mmol, 4 mol%)

  • 
    : 8.15 g (25.0 mmol) (Note: 2.5 equiv is required to both neutralize the HCl salt of the amine and drive the catalytic cycle).
    
  • Anhydrous, degassed Toluene: 40 mL

Step-by-Step Methodology:

  • System Preparation: Charge an oven-dried 100 mL Schlenk flask with

    
    , BrettPhos, and 
    
    
    
    . Evacuate the flask and backfill with ultra-high purity
    
    
    (Repeat 3 times). Validation Check: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand, which would kill the catalyst.
  • Substrate Addition: Under a positive flow of

    
    , add 2-bromo-6-fluoropyridine and ethyl glycinate hydrochloride.
    
  • Solvent Introduction: Inject the anhydrous, degassed toluene via syringe.

  • Reaction Initiation: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure the insoluble

    
     remains suspended.
    
  • In-Process Validation: After 15 minutes, observe the reaction mixture. Validation Check: The color should transition from a dark red/brown to a homogeneous yellow/orange, indicating the successful formation of the active Pd(0)-BrettPhos complex. If a black precipitate forms (Pd black), the catalyst has decomposed due to oxygen ingress.

  • Completion & Workup: After 8 hours, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford Ethyl (6-fluoropyridin-2-yl)glycinate as a pale yellow oil/solid.

References

  • BLD Pharm. "Ethyl (6-fluoropyridin-2-yl)glycinate CAS 1249660-05-6." bldpharm.com.
  • Wikipedia. "Buchwald–Hartwig amination." wikipedia.org.
  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." libretexts.org.
  • YouTube. "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!" youtube.com.
  • Google Patents. "Pyrrolopyridines useful as inhibitors of protein kinase." google.com.
  • Google Patents. "Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease." google.com.

Sources

Safety Operating Guide

Operational & Disposal Protocol for Ethyl (6-fluoropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

As a researcher or drug development professional, handling novel fluorinated building blocks like Ethyl (6-fluoropyridin-2-yl)glycinate requires strict adherence to specialized safety and disposal protocols. Because this compound contains a fluorine atom covalently bonded to a pyridine ring, it cannot be treated as standard organic waste.

This guide provides authoritative, step-by-step operational procedures for the safe handling, segregation, and disposal of Ethyl (6-fluoropyridin-2-yl)glycinate, ensuring regulatory compliance and laboratory safety.

Chemical Profile & Waste Classification

Before initiating any experimental workflow, it is critical to understand the physical and regulatory profile of the compound. Ethyl (6-fluoropyridin-2-yl)glycinate is strictly classified as Halogenated Organic Waste [1].

PropertyValue
Chemical Name Ethyl (6-fluoropyridin-2-yl)glycinate
CAS Number 1249660-05-6
Molecular Formula C9H11FN2O2
Molecular Weight 198.20 g/mol
Waste Classification Halogenated Organic Waste
Primary Hazard Irritant / Toxic upon combustion (generates HF gas)

The Science of Segregation: Why Halogenated Waste is Different

Expertise & Experience Insight: A common operational failure in laboratories is the comingling of halogenated (F, Cl, Br, I) and non-halogenated organic wastes.

When organic waste is handed over to Environmental Health and Safety (EHS), it is typically routed for high-temperature incineration. If halogenated compounds like Ethyl (6-fluoropyridin-2-yl)glycinate are incinerated without specialized equipment, they undergo thermal decomposition to release highly toxic and corrosive hydrogen fluoride (HF) gas [2]. Therefore, halogenated waste must be segregated and sent to specialized incineration facilities equipped with caustic scrubbers designed to neutralize acidic halogen gases [2]. Mixing these streams not only violates EPA regulations but drastically increases institutional disposal costs and environmental risks.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every step of the disposal process must be verified before proceeding to the next.

Phase 1: Source Segregation and Container Selection
  • Identify the Waste State: Determine if the waste is a liquid solution (e.g., reaction filtrate, solvent wash) or solid waste (e.g., contaminated pipette tips, weighing boats, gloves).

  • Select the Receptacle: For liquid waste, use a chemically compatible, high-density polyethylene (HDPE) or glass container. Do not use degraded or previously incompatible containers.

  • Labeling (Self-Validation Check): Before adding any waste, affix a standardized "Hazardous Waste" label. Explicitly check the box for Halogenated Organic Waste and write "Ethyl (6-fluoropyridin-2-yl)glycinate" along with the primary solvent [3].

Phase 2: Compatibility and Transfer
  • Verify Chemical Compatibility: Ensure the halogenated waste stream does not contain strong acids, bases, or reactive metals. The water content in the organic waste container should ideally remain below 20% to prevent phase separation and pressure buildup [1].

  • Fume Hood Transfer: Always transfer liquid waste inside a certified, operational fume hood. Use a dedicated funnel to prevent spills.

  • Volume Control: Fill the waste container to a maximum of 75% to 80% capacity . This empty headspace is a critical safety buffer that allows for the thermal expansion of volatile solvent vapors.

Phase 3: Storage and EHS Handoff
  • Secure the Container: Cap the container securely immediately after the transfer. If the waste mixture has the potential to generate gas, utilize a vented cap.

  • Secondary Containment: Store the sealed container in a secondary containment tray within a designated flammable/corrosive storage cabinet, away from direct sunlight and heat sources.

  • EHS Collection: Once the container reaches the 80% fill line, submit a collection request to your institution's EHS department. Never dispose of this compound down the laboratory drain.

Spill Response & Decontamination Protocol

In the event of an accidental spill of Ethyl (6-fluoropyridin-2-yl)glycinate (either as a pure solid or in solution), execute the following protocol:

  • Isolate the Area: Alert nearby personnel and ensure the fume hood sash is lowered, or room ventilation is maximized.

  • Don PPE: Put on fresh nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Contain and Absorb:

    • For solutions: Surround the spill with a universal chemical absorbent or diatomaceous earth.

    • For solids: Carefully sweep the powder using a static-free brush, avoiding dust generation.

  • Collect: Transfer the saturated absorbent or powder into a solid hazardous waste container using a non-sparking scoop.

  • Decontaminate: Wipe the affected surface with a compatible solvent (e.g., ethanol or isopropanol) and dispose of the contaminated wipes in the solid halogenated waste bin.

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical workflow for processing Ethyl (6-fluoropyridin-2-yl)glycinate waste, ensuring proper segregation based on its physical state.

Figure 1: Ethyl (6-fluoropyridin-2-yl)glycinate waste segregation and disposal workflow.

References

  • Laboratory Hazardous Waste Management Guide UTIA Safety Office [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes US Environmental Protection Agency (EPA)[Link]

  • Cleanroom Waste Disposal Protocol Auckland Microfab [Link]

Advanced Protocol for the Safe Handling of Ethyl (6-fluoropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward more complex halogenated heterocycles, standard laboratory safety protocols must evolve. Ethyl (6-fluoropyridin-2-yl)glycinate (CAS: 1249660-05-6) is a specialized fluorinated pyridine ester[1]. Handling this compound requires moving beyond generic safety data sheets (SDS) and understanding the specific mechanistic hazards dictated by its molecular structure.

This guide provides researchers with a self-validating, step-by-step operational framework for handling this compound, ensuring both scientific integrity and absolute personnel safety.

Hazard Profiling & Causality: The "Why" Behind the Protocol

To design an effective defense, we must first understand the chemical's attack vectors. The hazards of Ethyl (6-fluoropyridin-2-yl)glycinate stem from three structural features:

  • The Pyridine Core: Pyridine and its derivatives are known neurotoxins and hepatotoxins. Systemic toxicity features include central nervous system depression, hepatic damage, and peripheral neuritis[2][3].

  • Fluorine Substitution: The addition of a fluorine atom significantly increases the molecule's lipophilicity. This enhances its ability to rapidly permeate dermal barriers and standard latex/nitrile gloves.

  • The Glycinate Ester: Once absorbed into systemic circulation, hepatic esterases can hydrolyze the ester, releasing the active fluoropyridine moiety directly into the bloodstream.

G A Ethyl (6-fluoropyridin-2-yl)glycinate (Lipophilic Ester) B Dermal/Inhalation Exposure A->B C Systemic Circulation (High Permeability) B->C D Hepatic Esterase Hydrolysis C->D E Fluoropyridine Toxicity (Neuro/Hepatotoxic) D->E

Mechanistic pathway of systemic toxicity following exposure to fluorinated pyridine esters.

Quantitative PPE Selection

Because of the high permeation rate of lipophilic pyridine derivatives, standard laboratory gloves provide a false sense of security. The National Institute for Occupational Safety and Health (NIOSH) emphasizes that chemical protective clothing must be matched to the specific permeation profile of the hazard.

Glove Material Permeation Rates for Pyridine Derivatives

Data synthesized from standard pyridine permeation testing models.

Glove MaterialThickness (mm)Breakthrough Time (min)Degradation RatingOperational Recommendation
Natural Rubber0.30< 10PoorStrictly Prohibited
Standard Nitrile0.10< 15FairIncidental contact only (Immediate change if splashed)
Heavy-Duty Nitrile0.38> 60GoodAcceptable as an outer layer in a double-glove system
Butyl Rubber 0.70 > 240 Excellent Preferred for bulk handling and extended operations

Required PPE Ensemble:

  • Ocular: ANSI Z87.1 compliant chemical splash goggles (safety glasses are insufficient due to vapor hazards).

  • Dermal: Double-gloving system. Inner glove: Standard Nitrile (dexterity). Outer glove: Butyl Rubber or Heavy-Duty Nitrile (chemical resistance).

  • Body: Flame-resistant, chemical-resistant laboratory coat with knit cuffs.

  • Respiratory: All handling must be restricted to a certified chemical fume hood[4].

Self-Validating Operational Workflow

Every procedure in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully cleared.

G A Pre-Operation (Fume Hood Validation) B PPE Donning (Pneumatic Glove Test) A->B C Weighing & Transfer (Closed System) B->C D Decontamination (Solvent Wipe-Down) C->D E Waste Segregation (Halogenated Organics) D->E

Step-by-step self-validating operational workflow for halogenated pyridines.

Step 1: Environmental Setup & Fume Hood Validation

OSHA's Laboratory standard (29 CFR 1910.1450) mandates that fume hoods function properly to protect workers from toxic chemicals[4][5].

  • Action: Clear at least 50% of the working surface to prevent airflow turbulence[6]. Position all equipment at least 6 inches inside the hood face[5].

  • Validation Checkpoint: Verify the digital airflow monitor reads between 80-120 feet per minute (fpm) . If an airflow monitor is unavailable, perform a tissue-flap test at the bottom of the sash[6]. If the tissue does not actively pull inward, abort the operation.

Step 2: PPE Integrity Check
  • Action: Don the double-glove system (Nitrile inner, Butyl outer).

  • Validation Checkpoint: Perform a pneumatic inflation test on the outer gloves (trap air inside and roll the cuff tightly). If the glove deflates, a pinhole leak is present. Discard and replace immediately.

Step 3: Weighing and Transfer Protocol

Fluorinated powders can carry static charges, leading to aerosolization and inhalation risks.

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded stainless-steel spatula for transfer.

  • Validation Checkpoint: Observe the powder during transfer. If the powder repels the spatula or "jumps" out of the boat, stop immediately. Use an anti-static gun (Zerostat) on the weighing environment before proceeding.

Decontamination and Waste Management

Improper disposal of fluorinated pyridines can lead to severe environmental contamination and facility regulatory violations.

Spill Response & Decontamination

Pyridine derivatives require specific decontamination approaches. If a spill occurs, do not use water initially, as this can spread the lipophilic compound.

  • Dry Absorption: Use a dry absorbent material (e.g., universal chemical spill pads or diatomaceous earth) to blot the spill[2].

  • Solvent Wipe: Wipe the area with a compatible solvent (e.g., ethanol or isopropanol) to dissolve residual ester.

  • Oxidative Wash: Follow up with a 10% sodium hypochlorite (bleach) solution to degrade the heterocyclic ring, then wash with soap and water.

Waste Segregation
  • Classification: Ethyl (6-fluoropyridin-2-yl)glycinate must be strictly segregated as Halogenated Organic Waste .

  • Storage: Store waste in tightly sealed, chemically resistant plastic or metal containers[7]. Never store in breakable glass on the floor.

  • Environment: Flammables and toxic organics must be stored in an NFPA/OSHA-approved flammables cabinet, typically ventilated beneath a fume hood[7]. Never pour pyridine derivatives down the public drain system[7].

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance - Chemical Fume Hoods. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Fume Hoods QuickFacts. Retrieved from: [Link]

  • GOV.UK. Pyridine: Incident Management. Retrieved from: [Link]

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 1049, Pyridine. Retrieved from:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Protective Clothing and Ensembles. Retrieved from:[Link]

  • Whole Building Design Guide (WBDG). Security and Safety in Laboratories. Retrieved from: [Link]

  • Office of Clinical and Research Safety. General Work Practices for Laboratory Hoods. Retrieved from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.